molecular formula C25H20N2O4 B1302858 Fmoc-2-cyano-L-phenylalanine CAS No. 401933-16-2

Fmoc-2-cyano-L-phenylalanine

Cat. No.: B1302858
CAS No.: 401933-16-2
M. Wt: 412.4 g/mol
InChI Key: ACFGBBASKOIPEW-QHCPKHFHSA-N
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Description

Fmoc-L-2-cyanophenylalanine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401933-16-2
Record name 401933-16-2
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Foundational & Exploratory

Unveiling the Potential of Fmoc-2-cyano-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for Fmoc-2-cyano-L-phenylalanine, a non-canonical amino acid increasingly utilized by researchers, scientists, and drug development professionals. This document serves as a comprehensive resource, consolidating key data and methodologies to facilitate its integration into peptide synthesis and broader research applications.

This compound is a versatile building block in the field of medicinal chemistry and protein engineering.[1] Its unique structure, featuring a cyano group at the ortho position of the phenyl ring, offers distinct properties that can be leveraged for the development of novel therapeutics and advanced biological probes.[1] This guide aims to provide a thorough understanding of this compound, from its fundamental characteristics to its practical implementation in the laboratory.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases to ensure accuracy and reliability.

PropertyValue
Molecular Formula C₂₅H₂₀N₂O₄
Molecular Weight 412.44 g/mol
CAS Number 401933-16-2
Appearance White powder
Purity ≥98%
Storage Conditions 0-8 °C
Synonyms Fmoc-L-Phe(2-CN)-OH, Fmoc-o-Cyano-L-Phe-OH, Fmoc-Phe(2-CN)-OH

Applications in Research and Development

The incorporation of this compound into peptides and proteins opens up a range of applications, primarily centered around its use as a building block for bioactive peptides and as a fluorescent probe.

  • Peptide Synthesis and Drug Discovery: As a derivative of phenylalanine, it can be incorporated into peptide sequences to create novel therapeutic agents.[1] The presence of the cyano group can influence the peptide's conformation, stability, and interaction with biological targets, making it a valuable tool in structure-activity relationship studies.[1]

  • Fluorescent Probes: The cyano group imparts intrinsic fluorescence to the amino acid. This property allows for the development of fluorescently labeled peptides and proteins, which can be used to study protein folding, protein-protein interactions, and other dynamic biological processes without the need for bulky external fluorophores.[1]

  • Bioconjugation: The unique reactivity of the cyano group can be exploited for bioconjugation, enabling the attachment of peptides to other molecules or surfaces for applications in targeted drug delivery and diagnostics.[1]

Experimental Protocols: A Guide to Implementation

The following section outlines a generalized protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). It is important to note that while this protocol is based on standard Fmoc chemistry, optimization may be necessary for specific peptide sequences and synthetic conditions.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a resin support.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% (v/v) piperidine in DMF to the resin.
  • Agitate the resin suspension at room temperature for 10-20 minutes. For challenging sequences, this step can be repeated.
  • Drain the piperidine solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours, or until a coupling completion test (e.g., ninhydrin test) is negative.
  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.
  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
  • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Experimental Workflows

The following diagrams illustrate key conceptual workflows related to the use of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling 1 Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 2 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-2-cyano-L-Phe) Fmoc_Deprotection->Amino_Acid_Coupling 3 Chain_Elongation Chain Elongation Amino_Acid_Coupling->Chain_Elongation 4 Cleavage Cleavage from Resin Chain_Elongation->Cleavage 5 Purification Purification (HPLC) Cleavage->Purification 6 Characterization Characterization (MS) Purification->Characterization 7 End Pure Peptide Characterization->End 8

A generalized workflow for solid-phase peptide synthesis (SPPS).

fluorescence_application cluster_probe Application as a Fluorescent Probe Peptide Peptide containing 2-cyano-L-phenylalanine Interaction Protein-Peptide Interaction Peptide->Interaction Target Target Protein Target->Interaction Conformational_Change Conformational Change Interaction->Conformational_Change Fluorescence_Change Change in Fluorescence (Quenching or Enhancement) Conformational_Change->Fluorescence_Change Data_Analysis Data Analysis Fluorescence_Change->Data_Analysis Conclusion Conclusion on Binding/ Conformational State Data_Analysis->Conclusion

Workflow for studying protein-peptide interactions.

Conclusion

This compound is a valuable and versatile tool for researchers in peptide chemistry and drug discovery. Its unique properties facilitate the synthesis of novel peptides with tailored biological activities and provide a means for fluorescently probing complex biological systems. This guide offers a foundational understanding to aid in the successful application of this non-canonical amino acid in a variety of research endeavors. Further exploration and optimization of experimental conditions are encouraged to fully harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Structure and Application of Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Fmoc-2-cyano-L-phenylalanine, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in creating novel therapeutic and diagnostic agents.

Core Structural and Physicochemical Properties

This compound, systematically named (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(2-cyanophenyl)propanoic acid, is a derivative of the natural amino acid L-phenylalanine. The key structural features include the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, and a cyano (-C≡N) group at the ortho position of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS) due to its base lability, allowing for iterative deprotection and coupling under mild conditions.[1] The ortho-cyano group introduces unique steric and electronic properties, enhancing the molecule's utility as a building block for complex peptides and as a molecular probe.[2]

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compoundFmoc-3-cyano-L-phenylalanineFmoc-4-cyano-L-phenylalanine
CAS Number 401933-16-2[3]205526-36-9[4]173963-93-4[5]
Molecular Formula C₂₅H₂₀N₂O₄[3]C₂₅H₂₀N₂O₄[4]C₂₅H₂₀N₂O₄[5]
Molecular Weight 412.44 g/mol [3]412.4 g/mol 412.44 g/mol
Appearance White powder[2]-White crystalline powder[5]
Purity ≥98%[3]-≥99% (HPLC)[5]
Melting Point --190-192 °C
Optical Rotation --[a]²⁰/D = -35 ± 10° (c=1 in DMF)[5]
Storage Conditions 0-8 °C[2]-2-8°C

Note: Data for the 3-cyano isomer is limited in the available search results. Data for the 2-cyano isomer is also incomplete, highlighting the specialized nature of this compound.

Synthesis and Characterization

The synthesis of this compound involves two key stages: the synthesis of the precursor amino acid, 2-cyano-L-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.

Experimental Protocol: Synthesis of 2-cyano-L-phenylalanine

Hypothetical Protocol (based on general principles):

  • Starting Material: 2-bromobenzyl bromide.

  • Cyanation: Reaction of 2-bromobenzyl bromide with a cyanide salt (e.g., NaCN or KCN) to introduce the cyano group, yielding 2-bromobenzyl cyanide.

  • Malonic Ester Synthesis: Alkylation of a protected aminomalonate derivative (e.g., diethyl acetamidomalonate) with 2-cyanobenzyl bromide.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis of the resulting substituted malonic ester to yield racemic 2-cyano-phenylalanine.

  • Resolution: Enzymatic or chiral chromatographic resolution of the racemic mixture to isolate the L-enantiomer.

Experimental Protocol: Fmoc Protection of 2-cyano-L-phenylalanine

The introduction of the Fmoc protecting group is a standard procedure in peptide chemistry.[7]

Protocol:

  • Dissolution: Dissolve 2-cyano-L-phenylalanine in a suitable aqueous alkaline solution (e.g., 10% sodium carbonate solution).

  • Addition of Fmoc-OSu: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent (e.g., dioxane or acetone) to the amino acid solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir and warm to room temperature overnight.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Spectroscopic Characterization Data

Specific, experimentally determined spectroscopic data for this compound is not available in the provided search results. However, characteristic spectral features can be anticipated based on its structure and data from analogous compounds like Fmoc-L-phenylalanine and its 4-cyano isomer.

Table 2: Anticipated and Comparative Spectroscopic Data

TechniqueThis compound (Anticipated)Fmoc-L-phenylalanine (Experimental)Fmoc-4-cyano-L-phenylalanine (Experimental)
¹H NMR Complex aromatic signals for the Fmoc and cyanophenyl groups, characteristic signals for the α-CH, β-CH₂, and amide N-H protons.Aromatic protons (Fmoc and Phenyl): ~7.2-7.9 ppm; α-CH: ~4.4 ppm; β-CH₂: ~3.1 ppm; Fmoc-CH/CH₂: ~4.2 ppm.[7]Aromatic protons shifted due to the electron-withdrawing cyano group.
¹³C NMR Carbonyl carbons (amide and carboxylic acid): ~170-175 ppm; Cyano carbon: ~115-120 ppm; Aromatic and aliphatic carbons corresponding to the Fmoc and cyanophenylalanine moieties.Carbonyl carbons: ~174, 156 ppm; Phenyl carbons: ~126-138 ppm; Fmoc carbons: ~47, 67, 120-144 ppm; α-C: ~56 ppm; β-C: ~38 ppm.[1]Aromatic carbon signals will be influenced by the position of the cyano group.
IR (Infrared) C≡N stretch: ~2220-2240 cm⁻¹; C=O stretches (amide and carboxylic acid): ~1650-1750 cm⁻¹; N-H stretch: ~3300 cm⁻¹.C=O stretches: ~1700 cm⁻¹; N-H stretch: ~3300 cm⁻¹.C≡N stretch observed in the characteristic region.
Mass Spec (MS) [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 412.44.Expected [M+H]⁺ at m/z 388.15.[8]Expected [M+H]⁺ at m/z 413.14.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of biochemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. The Fmoc group allows for its sequential addition to a growing peptide chain on a solid support. The unique properties of the 2-cyano-phenylalanine residue can be leveraged to modulate the structure, stability, and biological activity of the resulting peptide.[9]

Experimental Workflow: Incorporation of this compound into a Peptide Chain via SPPS

sps_workflow cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling of this compound (e.g., HBTU/DIPEA in DMF) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. NewPeptide Resin-Bound Peptide (n+1) Washing2->NewPeptide 5. Cleavage Cleavage from Resin (e.g., TFA cocktail) NewPeptide->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalProduct Purified Peptide Purification->FinalProduct

Caption: General workflow for incorporating this compound into a peptide using SPPS.

Development of Protease Inhibitors

The cyano group can act as a warhead in inhibitors of cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2.[10] Peptides incorporating cyanophenylalanine can be designed to fit into the active site of these enzymes, where the cyano group can form a reversible covalent bond with the catalytic cysteine residue, leading to inhibition of viral replication. While studies have explored cyan-based inhibitors for SARS-CoV-2 Mpro, the specific use of the 2-cyano isomer in this context requires further investigation.[10][11][12][13][14]

Fluorescent Molecular Probes

p-Cyanophenylalanine (4-cyanophenylalanine) is known to be a fluorescent amino acid whose quantum yield is sensitive to its local environment.[15][16][17][18][19] This property allows it to be used as an intrinsic probe to study protein folding, protein-protein interactions, and peptide-membrane interactions.[15][17] While the fluorescence properties of the 2-cyano isomer are not as well-documented, it is plausible that it shares similar characteristics, making it a potentially valuable tool for biophysical studies.

Conceptual Workflow: Using a Peptide with this compound as a Fluorescent Probe for Protein Binding

fluorescence_probe_workflow cluster_probe Probe System cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Peptide_Probe Peptide containing 2-cyano-phenylalanine Unbound Unbound State: High Fluorescence Peptide_Probe->Unbound Excitation Bound Bound State: Quenched/Shifted Fluorescence Peptide_Probe->Bound Binding Target_Protein Target Protein Target_Protein->Bound Binding_Affinity Determination of Binding Affinity (Kd) Unbound->Binding_Affinity Compare Signals Bound->Binding_Affinity

Caption: Conceptual diagram of using a 2-cyanophenylalanine-containing peptide as a fluorescent probe.

Conclusion

This compound is a specialized amino acid derivative with significant potential in peptide chemistry and drug discovery. Its unique structural features, conferred by the ortho-cyano group, make it a valuable building block for creating peptides with tailored properties and for developing novel molecular probes and therapeutic agents. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, the foundational principles of its synthesis and application are well-established. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in advancing pharmaceutical and biochemical sciences.

References

An In-depth Technical Guide to the Synthesis of Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Fmoc-2-cyano-L-phenylalanine, a crucial building block in modern peptide synthesis and drug discovery. The introduction of the cyano group into the phenylalanine side chain offers unique opportunities for chemical modification and can influence the conformational properties and biological activity of peptides. This document details a standard synthetic protocol, presents key quantitative data, and outlines the underlying chemical principles and experimental workflows.

Physicochemical Properties

This compound is a white powder used as a versatile amino acid derivative in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a base-labile N-terminal protection strategy, which is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide chemistry.[2]

PropertyValueReference
CAS Number 401933-16-2[1]
Molecular Formula C₂₅H₂₀N₂O₄[1]
Molecular Weight 412.4 g/mol [1]
Appearance White powder[1]
Purity ≥ 98%[1][3]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the free amino acid, 2-cyano-L-phenylalanine, with an activated Fmoc reagent. A standard and widely used method is the Schotten-Baumann reaction, which involves the acylation of the amino group in a basic aqueous medium. The most common reagent for this purpose is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) due to its high reactivity and the formation of water-soluble byproducts that are easily removed during workup.

General Reaction Scheme

The overall transformation involves the reaction of 2-cyano-L-phenylalanine with Fmoc-OSu in the presence of a mild base, such as sodium bicarbonate.

Synthesis_Workflow cluster_reagents Reactants cluster_product Product 2-cyano-L-phenylalanine 2-cyano-L-phenylalanine Reaction Fmoc Protection 2-cyano-L-phenylalanine->Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

  • 2-cyano-L-phenylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane (or acetone)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer

  • Reaction flask

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolution of Amino Acid: Dissolve 2-cyano-L-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (typically 12-18 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The desired product, this compound, will precipitate out as a white solid.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum to yield the final this compound.

Synthesis Workflow Diagram

Detailed_Workflow start Start dissolve Dissolve 2-cyano-L-phenylalanine in Dioxane/aq. NaHCO3 start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Fmoc-OSu solution dropwise cool->add_reagent react Stir overnight at RT add_reagent->react workup Aqueous Work-up react->workup wash_ether Wash with Diethyl Ether workup->wash_ether acidify Acidify aqueous layer with HCl to pH ~2 wash_ether->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash with cold water precipitate->filter dry Dry under vacuum filter->dry end End Product dry->end

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

ParameterMethodExpected Outcome
Purity High-Performance Liquid Chromatography (HPLC)≥ 98%
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the structure of this compound.
Chiral Purity Chiral HPLCHigh enantiomeric excess (ee)

Application in Peptide Synthesis

This compound is a valuable building block for the incorporation of a non-canonical amino acid into peptide sequences. The cyano group can serve as a versatile chemical handle for further modifications, such as reduction to an amine or conversion to other functional groups.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is removed under mild basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF). The cyano group on the phenylalanine side chain is generally stable under these standard Fmoc-deprotection conditions.[5]

Fmoc_Deprotection_Pathway Fmoc-Peptide-Resin Fmoc-Peptide-Resin Deprotection Deprotection Fmoc-Peptide-Resin->Deprotection Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Deprotection Free_Amine_Peptide_Resin H₂N-Peptide-Resin Deprotection->Free_Amine_Peptide_Resin DBF-Piperidine_Adduct Dibenzofulvene- Piperidine Adduct Deprotection->DBF-Piperidine_Adduct

Caption: Signaling pathway for Fmoc deprotection in SPPS.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets and perform appropriate risk assessments before undertaking any experimental work.

References

Fmoc-2-cyano-L-phenylalanine: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Fmoc-2-cyano-L-phenylalanine is a non-canonical amino acid that has emerged as a versatile tool in peptide synthesis, protein engineering, and drug discovery. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano-substituted phenyl ring, offers distinct advantages for creating novel peptides and probing biological systems. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

This compound is a white powder utilized as a key building block in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group provides a base-labile Nα-protection, which is a cornerstone of modern peptide chemistry, allowing for milder deprotection conditions compared to older Boc/Benzyl methods.[2][3] This is particularly advantageous for the synthesis of complex or modified peptides, such as those with post-translational modifications.[2] The cyano group (-C≡N) on the phenyl ring is a minimally perturbing yet powerful biophysical probe.

Table 1: Physicochemical Properties

PropertyThis compound2-Cyano-L-phenylalanine (unprotected)
Synonyms Fmoc-L-Phe(2-CN)-OH, Fmoc-o-Cyano-L-Phe-OHL-Phe(2-CN)-OH, o-Cyano-L-phenylalanine
CAS Number 401933-16-2[1][4]263396-42-5[5][6]
Molecular Formula C₂₅H₂₀N₂O₄[1][4]C₁₀H₁₀N₂O₂[5][6]
Molecular Weight 412.4 g/mol [1]190.2 g/mol [5][6]
Appearance White powder[1]White powder[5]
Purity ≥98%[1][4]≥98%[5]
Melting Point Not specified335 °C (decomposes)[5]
Optical Rotation Not specified[a]²⁵/D = 16 ± 1° (c=1 in H₂O)[5]
Storage 0-8 °C[1][5]0-8 °C[5]

Key Applications in Research and Development

The unique characteristics of this compound enable its use in a wide array of advanced applications.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid, its primary application is as a building block for the synthesis of custom peptides.[1][7] The Fmoc group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[8][9] This orthogonality is fundamental to modern SPPS.[2]

Biophysical Probing: A Dual-Mode Reporter

The cyano-phenylalanine moiety is a powerful spectroscopic probe that minimally perturbs the native structure of a peptide or protein due to its small size, especially when substituting natural aromatic residues like phenylalanine or tyrosine.[10]

1. Fluorescent Probe: The cyano group enhances the photophysical properties of the phenylalanine side chain.[11] The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment, making it a valuable tool for studying:

  • Protein Folding and Stability: Changes in fluorescence can monitor the formation of hydrophobic cores during protein folding.[11][12]

  • Protein-Ligand Binding: The binding of a ligand can alter the local environment of the probe, leading to a detectable change in fluorescence, which can be used to determine binding affinities (Kd).[11]

  • Conformational Changes: It can be used as a Förster Resonance Energy Transfer (FRET) probe to directly monitor conformational shifts in proteins.[13]

The quantum yield of p-cyanophenylalanine is approximately five times greater than that of native phenylalanine, and it can be selectively excited even in the presence of other aromatic amino acids.[11][14]

Table 2: Comparison of Fluorescent Amino Acids

Amino AcidTypical Excitation (λ Abs, nm)Molar Extinction (ε, cm⁻¹ M⁻¹)Emission (λ Em, nm)Quantum Yield (ΦF)
L-Phenylalanine2582002820.024[14]
L-Tyrosine2751,4103100.14[14]
L-Tryptophan2795,5803650.20[14]
p-Cyano-L-phenylalanine~270-280Not specified~295[10]~0.12 (in water)

Note: The quantum yield of cyanophenylalanine is highly solvent-dependent. The value of ~0.12 is derived from the observation that it is about 5 times larger than that of phenylalanine in water.[10]

2. Infrared (IR) Probe: The C≡N bond of the cyano group has a distinct stretching vibration frequency in a region of the IR spectrum that is free from interference from other protein signals.[10][15] This frequency is sensitive to the local electric field, hydrogen bonding, and hydration status.[10][13] This makes it an excellent probe for characterizing protein dynamics with high spatial and temporal resolution, such as monitoring the redox state of iron-sulfur clusters in metalloenzymes.[13][15]

Drug Design and Development

This compound is used to create bioactive peptides for therapeutic development.[1] Its incorporation allows for structure-activity relationship (SAR) studies, helping to optimize the efficacy and selectivity of new drug candidates.[1] The unique properties of the cyano group can also be leveraged to design enzyme inhibitors or to enhance peptide stability and function.[5]

Experimental Protocols and Workflows

Successful application of this compound requires robust experimental procedures. The following are generalized protocols for its use in SPPS.

Protocol 1: Standard Fmoc-Deprotection in SPPS

This protocol describes the removal of the Nα-Fmoc protecting group to liberate the free amine for the next coupling step.[16]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]

Protocol 2: Peptide Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[16]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[16] TIS acts as a scavenger to prevent reactive species from modifying the peptide.[16]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Visualizing Workflows and Applications

Diagrams generated using Graphviz DOT language illustrate the core processes involving this compound.

sps_workflow start Start: Peptide-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple (Fmoc-2-CN-Phe + Activator) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotect Continue Chain end Final Peptide on Resin repeat->end Synthesis Complete fluorescence_quenching unbound Unbound State: Peptide with 2-CN-Phe (High Fluorescence) bound Bound State: Peptide-Protein Complex (Quenched Fluorescence) unbound->bound + Protein bound->unbound Dissociation measurement Measure Fluorescence Change => Determine Binding Affinity (Kd) bound->measurement protein Target Protein ir_probe protein Protein with 2-CN-Phe Probe state1 State A (e.g., Oxidized) -C≡N stretch at Frequency ν₁ protein->state1 state2 State B (e.g., Reduced) -C≡N stretch at Frequency ν₂ state1->state2 Redox Event / Conformational Change ftir FTIR Spectroscopy state1->ftir state2->ftir result Detect Shift (ν₁ → ν₂) Correlates to change in local environment ftir->result

References

A Technical Guide to the Applications of p-Cyanophenylalanine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of para-cyanophenylalanine (pCNPhe or PheCN), a non-natural amino acid that has become an indispensable tool in peptide chemistry. Its unique combination of a minimally perturbative structure and a versatile cyano group offers powerful spectroscopic and chemical handles for investigating peptide structure, dynamics, and interactions. This document details its primary applications as a fluorescent and infrared probe, outlines key experimental protocols, and presents quantitative data to inform experimental design.

Core Applications of p-Cyanophenylalanine

The utility of p-cyanophenylalanine stems from its structural similarity to the natural amino acids phenylalanine and tyrosine, allowing it to be substituted with minimal disruption to the native peptide structure.[1][2] The true power of pCNPhe lies in the properties of its cyano (nitrile) group, which serves as a sensitive reporter on its local environment.

Intrinsic Fluorescent Probe

p-Cyanophenylalanine is a valuable fluorescent probe for studying peptide and protein conformational changes, folding, and binding events.[1][2][3] Its fluorescence quantum yield is highly sensitive to the local environment, particularly to hydration and hydrogen bonding.[1][2][4]

Key Advantages:

  • Environmental Sensitivity: The fluorescence intensity of pCNPhe decreases significantly upon dehydration, making it an excellent tool for probing processes that involve the exclusion of water, such as hydrophobic core formation during protein folding, ligand binding, and peptide aggregation.[1][5][6]

  • Minimal Perturbation: Its small size, especially when replacing a phenylalanine or tyrosine residue, ensures that the physical properties of the native peptide are not significantly altered.[1][2]

  • Förster Resonance Energy Transfer (FRET): pCNPhe can act as a FRET donor to tryptophan (Trp), creating a useful spectroscopic ruler for measuring intramolecular distances and conformational changes.[1][3][5] The Förster radius for this FRET pair is approximately 16 Å.[5]

  • pH Sensing: When positioned at or near the N-terminus of a peptide, the fluorescence of pCNPhe is quenched by the neutral form of the N-terminal amino group.[5][7] This dependence on the protonation state allows pCNPhe to function as a site-specific pH sensor, enabling the determination of peptide pKa values and the study of pH-dependent processes like membrane penetration.[5][6][7]

Fluorescence Quenching: The fluorescence of pCNPhe can be quenched by several amino acid side chains. A systematic study revealed the following order of quenching effectiveness: Tyrosine > deprotonated Histidine > Methionine > Cysteine > protonated Histidine > Asparagine > Arginine > protonated Lysine.[3][8] This property can be exploited to design specific probes for the formation of secondary structures, such as α-helices, by placing a quenching residue at a position that comes into proximity with pCNPhe upon folding.[3][8]

Applications_Overview cluster_properties Core Properties cluster_applications Key Applications cluster_studies Specific Studies pCNPhe p-Cyanophenylalanine (pCNPhe) Prop1 Fluorescence Sensitivity (to H-bonding, hydration) pCNPhe->Prop1 Prop2 Vibrational Probe (C≡N stretch) pCNPhe->Prop2 Prop3 Chemical Handle (Nitrile Group) pCNPhe->Prop3 App1 Fluorescence Spectroscopy Prop1->App1 App2 Infrared (IR) Spectroscopy Prop2->App2 App3 Chemical Ligation & Bioconjugation Prop3->App3 Study1 Protein Folding & Dynamics App1->Study1 Study2 Peptide-Membrane Interactions App1->Study2 Study3 Amyloid Formation App1->Study3 Study4 pH-Dependent Processes App1->Study4 Study6 Peptide Drug Characterization App1->Study6 App2->Study1 App2->Study2 Study5 Site-Specific Labeling App3->Study5 App4 Drug Discovery App4->Study6

Infrared (IR) Probe

The nitrile group (C≡N) of pCNPhe possesses a unique vibrational stretching frequency (~2230 cm⁻¹) that appears in a region of the infrared spectrum free from the absorbance of natural amino acids.[1][9] This makes it a powerful and non-perturbative IR probe.

Key Advantages:

  • Environmental Sensitivity: The exact frequency and bandwidth of the C≡N stretch are sensitive to the local environment, including hydration status and side-chain orientation.[1][9] For instance, the width of the IR absorption band varies with the depth of the probe's insertion into a lipid bilayer, serving as a marker for its position.[9]

  • High Resolution: IR spectroscopy, particularly 2D IR, provides high spatial and temporal resolution for studying molecular dynamics.[10]

  • Isotopic Labeling: The vibrational lifetime of the probe can be extended by using isotopically labeled p-(¹³C¹⁵N-cyano)phenylalanine, which enhances the signal at longer time scales in 2D IR experiments.[10] This allows for the measurement of side-chain dynamics within a protein.[10]

Quantitative Data Summary

The photophysical properties of pCNPhe are highly dependent on the solvent environment. The following tables summarize key quantitative data for use in experimental design.

Table 1: Photophysical Properties of p-Cyanophenylalanine in Various Solvents[1]
SolventKamlet-Taft α ParameterFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) in ns
H₂O1.170.1101.6
D₂O1.170.1402.5
Methanol0.980.0511.0
Ethanol0.860.0380.8
1-Propanol0.840.0320.7
2-Propanol0.760.0270.6
Acetonitrile0.190.0120.5
Dioxane0.000.0130.6

Note: The fluorescence lifetime shows a strong correlation with the Kamlet-Taft parameter α for protic solvents, indicating that solute-solvent hydrogen bonding is a primary mediator of the non-radiative decay rate.[1]

Table 2: Stern-Volmer Constants for Quenching of pCNPhe Fluorescence[3]
QuencherStern-Volmer Constant (Ksv) in M⁻¹
Free Neutral Imidazole39.8
Hydroxide Ion22.1

Note: These constants quantify the efficiency of fluorescence quenching by small molecules, which is relevant for understanding the effects of buffer components and pH.[3]

Experimental Protocols

Protocol for Peptide Synthesis with p-Cyanophenylalanine

This protocol describes the incorporation of pCNPhe into a peptide sequence using standard automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3][5]

Materials:

  • PS3 automated peptide synthesizer or similar.[5]

  • Rink Amide resin (for C-terminal amide).[11]

  • Fmoc-protected amino acids, including Fmoc-p-cyano-L-phenylalanine.

  • N,N-Dimethylformamide (DMF).

  • 20% (v/v) Piperidine in DMF (Deprotection solution).

  • Coupling reagents: HBTU/HOBt or similar.

  • N,N'-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water.[12]

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-pCNPhe-OH) using coupling reagents and add it to the resin. Allow the reaction to proceed for the recommended time.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry.[5]

SPPS_Workflow Start Start: Swell Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Couple Fmoc-pCNPhe-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Final Residue? Wash2->Check Check->Deprotection No Cleavage 3. Cleave from Resin (TFA Cocktail) Check->Cleavage Yes Purify 4. Purify (RP-HPLC) & Verify (MS) Cleavage->Purify End End: Pure Peptide Purify->End

Protocol for Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence of a pCNPhe-containing peptide to probe environmental changes.[1]

Materials:

  • Spectrofluorometer.

  • Quartz cuvette.

  • Purified pCNPhe-labeled peptide.

  • Appropriate buffer solution (e.g., phosphate buffer).

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its concentration via UV absorbance. Dilute the peptide to the final desired concentration (e.g., 1-10 µM) in the chosen buffer.

  • Instrument Setup: Set the excitation wavelength to ~275 nm.[1] Set the emission scan range from ~285 nm to 400 nm.

  • Data Acquisition: Record the fluorescence emission spectrum of the sample.

  • Analysis: Analyze the changes in fluorescence intensity or emission maximum under different conditions (e.g., addition of a binding partner, change in temperature, or solvent).

FRET_Diagram cluster_peptide Peptide Chain pCNPhe pCNPhe (Donor) Trp Tryptophan (Acceptor) EnergyTransfer Energy Transfer (Non-Radiative) pCNPhe->EnergyTransfer Emission Trp Emission (~350 nm) Trp->Emission 2. Acceptor Emits Excitation Excitation Light (~275 nm) Excitation->pCNPhe 1. Excite Donor EnergyTransfer->Trp

Protocol for Measuring Peptide Membrane Penetration Kinetics

This protocol uses the pH-dependent fluorescence of N-terminally labeled pCNPhe peptides to measure their kinetics of translocation across a model membrane (Large Unilamellar Vesicles, LUVs).[5]

Materials:

  • Peptide with pCNPhe at or near the N-terminus (e.g., FCN-TAT).[5]

  • Lipids (e.g., DOPG) for LUV preparation.[5]

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Buffer solutions at different pH values (e.g., pH 7.0 and pH 10.0).

  • Spectrofluorometer with time-based acquisition capability.

Procedure:

  • LUV Preparation: Prepare a lipid film by drying the desired lipid mixture under nitrogen. Hydrate the film in a buffer solution (e.g., pH 7.0) and create LUVs by extruding the suspension through a 100 nm membrane. The exterior of the vesicles will be at pH 7.0.

  • Establish pH Gradient: Create a pH gradient by exchanging the extra-vesicular buffer with a high pH buffer (e.g., pH 10.0) via size exclusion chromatography, leaving the intra-vesicular pH at 7.0.

  • Initiate Reaction: Place the LUV solution in a cuvette inside the spectrofluorometer. Initiate the penetration by adding a small aliquot of the concentrated peptide solution (at pH 7.0) to the LUV solution. The final peptide-to-lipid ratio should be low (e.g., 1:100).[5]

  • Monitor Fluorescence: Immediately begin recording the pCNPhe fluorescence intensity over time at its emission maximum (~298 nm).[5]

  • Data Analysis: As the peptide translocates from the high pH exterior to the low pH interior of the vesicle, the N-terminal amino group becomes protonated, leading to an increase in pCNPhe fluorescence. The rate of this fluorescence increase corresponds to the rate of membrane penetration.

pH_Sensing cluster_high_ph High pH (e.g., pH 10) cluster_low_ph Low pH (e.g., pH 7) Peptide_High pCNPhe---NH2 (Neutral) Quenching Fluorescence Quenched Peptide_High->Quenching e- transfer Peptide_Low pCNPhe---NH3+ (Protonated) Fluorescence Fluorescence ON Peptide_Low->Fluorescence No quenching Protonation Protonation State of N-Terminus Modulates Fluorescence cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph

Role in Drug Discovery

The ability to probe local environments makes pCNPhe a valuable tool in peptide-based drug discovery and development.[13][14]

  • Target Engagement: It can be used to monitor conformational changes in a therapeutic peptide upon binding to its target receptor.

  • Formulation and Stability: pCNPhe can report on peptide aggregation, which is a critical concern for the stability and efficacy of peptide therapeutics.[5]

  • Cell-Penetrating Peptides (CPPs): As detailed in the protocol above, pCNPhe provides a minimally invasive method to study the mechanism and kinetics of CPPs entering cells, which is crucial for designing effective drug delivery vectors.[5][7] The use of a small, intrinsic probe avoids the potential artifacts introduced by large, extrinsic dye molecules.[5]

  • Peptide-Based Anticancer Agents: In the broader context of anticancer peptides, such as those targeting prostate-specific membrane antigen (PSMA) or functioning as antibody-drug conjugate (ADC) components, pCNPhe can be used to characterize the structure-activity relationship and binding dynamics.[15]

Conclusion

p-Cyanophenylalanine is a remarkably versatile unnatural amino acid that has significantly expanded the toolkit of peptide chemists and biochemists. Its utility as a site-specific fluorescent and infrared probe allows for detailed investigation of peptide structure, folding, binding, and dynamics with minimal perturbation.[1][2][9] From elucidating fundamental biophysical processes like protein folding to quantifying the membrane translocation of therapeutic peptides, pCNPhe provides insights that are often inaccessible with conventional probes. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers aiming to leverage the unique properties of p-cyanophenylalanine in their work.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]

The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The deprotection reaction proceeds via a β-elimination mechanism.[3]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

  • Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Fmoc_SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling & First AA Loading) Chain_Elongation 2. Chain Elongation Cycle (Deprotection, Washing, Coupling) Resin_Prep->Chain_Elongation Loaded Resin Chain_Elongation->Chain_Elongation Cleavage 3. Cleavage & Side-Chain Deprotection Chain_Elongation->Cleavage Completed Peptide-Resin Purification 4. Purification & Analysis Cleavage->Purification Crude Peptide

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Data Presentation: Reagents and Reaction Conditions

Successful Fmoc-SPPS relies on the appropriate selection of resins, coupling reagents, and cleavage cocktails. The choice of these components is dictated by the C-terminal functionality of the desired peptide and the amino acid composition.

Table 1: Common Resins for Fmoc-SPPS
Resin TypeC-Terminal FunctionalityCleavage ConditionsApplications
Wang Resin Carboxylic AcidStrong acid (e.g., 95% TFA)Synthesis of peptides with a C-terminal acid.[5][6]
Rink Amide Resin AmideMild acid (e.g., 10-50% TFA in DCM)Synthesis of peptide amides.[6][7]
2-Chlorotrityl Chloride Resin Carboxylic Acid or Protected PeptideVery mild acid (e.g., 1% TFA in DCM, HFIP/DCM)Synthesis of fully protected peptide fragments for fragment condensation.[6][8]
Sieber Amide Resin AmideMild acid (e.g., 1-2% TFA in DCM)Preparation of protected peptide amides.[1]
Table 2: Performance of Common Coupling Reagents
Reagent ClassExampleRelative ReactivityAdvantagesPotential Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighHighly efficient, fast reaction times, suitable for difficult couplings.[9]Potential for guanidinylation side reactions.[9] HATU and HCTU are generally more effective than HBTU.[9]
Phosphonium Salts PyBOPHighByproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts.[9]Generally lower reactivity than uronium/aminium salts.
Carbodiimides + Additives DIC/OxymaModerateCost-effective, simple byproducts (soluble urea).[9]Lower reactivity, may require longer coupling times.
Table 3: Fmoc Deprotection Conditions
ConditionReagent CompositionTypical TimeNotes
Standard 20% (v/v) piperidine in DMF1-3 min, then 10-20 minWidely used and effective for most sequences.[3][10]
For Hindered Residues 2% DBU / 2% piperidine in DMF2 x 2-5 minDBU is a stronger, non-nucleophilic base that can accelerate deprotection for sterically hindered amino acids or aggregated sequences.[10]
Microwave-Assisted 20% piperidine in NMP2 x 30 seconds to 3 minutesMicrowave irradiation can significantly shorten deprotection times.[11]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and attach the first C-terminal amino acid.

A. Resin Swelling:

  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[6]

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.[6]

  • Agitate the resin slurry gently for 1-2 hours at room temperature to ensure uniform swelling.[6]

  • Drain the solvent.

B. Loading the First Amino Acid (Example: Rink Amide Resin):

  • Fmoc Deprotection of Resin: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 20-30 minutes. Drain the solution.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[6]

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a few resin beads to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[6]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Chain Elongation Cycle

Objective: To sequentially add amino acids to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

Chain_Elongation_Cycle Start Start with Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 2. Washing (DMF) Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash_1->Coupling Wash_2 4. Washing (DMF) Coupling->Wash_2 End Fmoc-Peptide(n+1)-Resin Wash_2->End Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine + Piperidine (Base) Products H₂N-Peptide-Resin + CO₂ + Dibenzofulvene Intermediate->Products β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct Trapping Peptide_Coupling_Mechanism cluster_1 Amino Acid Activation and Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-Active Ester Fmoc_AA->Active_Ester Activation Activator + Activator (e.g., HATU) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin + H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become an indispensable technology in both academic research and the pharmaceutical industry, enabling the creation of custom peptides for a vast range of applications, from basic biological studies to the development of novel therapeutics.[1][2] At the core of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties have revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy for the stepwise assembly of amino acids.[1][3]

This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in modern peptide synthesis. It delves into the fundamental chemical principles, presents detailed experimental protocols, summarizes key quantitative data, and illustrates the intricate workflows and mechanisms that underscore the power of Fmoc chemistry.

Core Principles of Fmoc Chemistry

The widespread adoption of the Fmoc group is primarily due to its unique lability under mild basic conditions, which contrasts sharply with the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][4] This fundamental difference is the basis of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern SPPS.[4][5]

Orthogonality: In this strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu).[4][5] This orthogonality is critical because it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without disturbing the side-chain protecting groups. These side-chain protectors are then removed simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[3][]

Chemical Mechanism:

  • Protection: The Fmoc group is introduced to the α-amino group of an amino acid by reacting it with a reagent like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is generally preferred due to its higher stability and reduced likelihood of causing side reactions.[5][7]

  • Deprotection: The removal of the Fmoc group is an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination reaction. It is initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][8] The base abstracts the acidic proton on the fluorene ring's C9 position. This is followed by the elimination of the carbamate to release the free Nα-amine of the peptide chain and a highly reactive dibenzofulvene (DBF) byproduct. The secondary amine (piperidine) then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from undergoing unwanted side reactions with the newly deprotected amine.[9][10]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Free_Amine H2N-Peptide (Free Amine) Carbanion->Free_Amine Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Piperidine_Scavenger Piperidine Fmoc_SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation & Purification Cleavage->Precipitation Fmoc_vs_Boc cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages Fmoc Fmoc/tBu Strategy Nα-Protection: Fmoc (Base-Labile) Side-Chain Protection: tBu (Acid-Labile) Deprotection Reagent: Piperidine (Mild Base) Final Cleavage: TFA (Strong Acid) Fmoc_Adv Milder Conditions Safer Reagents Automation Friendly UV Monitoring Fmoc->Fmoc_Adv Leads to Fmoc_Disadv Base-catalyzed side reactions Fmoc->Fmoc_Disadv Can cause Boc Boc/Bzl Strategy Nα-Protection: Boc (Acid-Labile) Side-Chain Protection: Bzl (HF-Labile) Deprotection Reagent: TFA (Strong Acid) Final Cleavage: HF (Very Strong Acid) Boc_Adv Reduces Aggregation Better for Hydrophobic Peptides Boc->Boc_Adv Leads to Boc_Disadv Harsh/Corrosive Reagents Requires Special Equipment Boc->Boc_Disadv Requires

References

The Unseen Influence: A Technical Guide to the Unique Characteristics of Ortho-Substituted Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide and protein engineering, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for modulating the biological activity, stability, and function of therapeutic molecules. Among these, ortho-substituted phenylalanine derivatives represent a unique class of building blocks that offer subtle yet profound alterations to molecular architecture. The introduction of a substituent at the ortho position of the phenyl ring can induce significant changes in conformational preferences, electronic properties, and steric interactions. These modifications can, in turn, influence receptor binding, enzyme inhibition, and cellular signaling, making these derivatives highly valuable for drug discovery and chemical biology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and unique characteristics of ortho-substituted phenylalanine derivatives, with a focus on their applications in research and development.

Quantitative Biological Activity Data

The introduction of ortho-substituents to the phenylalanine scaffold can dramatically alter the biological activity of peptides and small molecules. The following tables summarize key quantitative data for various ortho-substituted phenylalanine derivatives, highlighting their potency as enzyme inhibitors and anticancer agents.

Derivative Target Cell Line IC50 (µM) Reference
4-Fluoro-L-phenylalanineProtein SynthesisMCF-7 (Breast Cancer)11.8[1]
Boc-Phe-vinyl ketoneAKT1-Submicromolar[2]
Fluorinated Aminophenylhydrazine (Compound 6)-A549 (Lung Cancer)0.64
Table 1: Anticancer Activity of Ortho-Substituted Phenylalanine Derivatives.
Derivative Target Enzyme Inhibition Constant (Kᵢ) IC50 Reference
2-[¹⁸F]FELP (ortho-fluoroethyl)L-type amino acid transporter 1 (LAT1)--[3][4]
Benzyl-substituted (S)-phenylalanine derivative (6g)Dipeptidyl peptidase 4 (DPP-4)-3.79 nM[5]
ortho-cresolPhenylalanine ammonia-lyase (PAL)Kᵢ=0.8+/-0.2 mM, αKᵢ=3.4+/-0.2 mM-[6]
Table 2: Enzyme Inhibition by Ortho-Substituted Phenylalanine Derivatives.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Ortho-Substituted Phenylalanine

This protocol outlines a standard method for the manual solid-phase synthesis of peptides incorporating an ortho-substituted phenylalanine derivative using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the desired ortho-substituted phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected ortho-substituted phenylalanine (3 equivalents) with HATU or HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Genetic Incorporation of Ortho-Substituted Phenylalanine in E. coli

This protocol describes a general method for the site-specific incorporation of an ortho-substituted phenylalanine derivative into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • pEVOL plasmid containing the engineered pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., PylRS(N346A/C348A)) and its cognate tRNA (tRNAPylCUA).

  • Ortho-substituted phenylalanine derivative (e.g., o-cyanophenylalanine).

  • Luria-Bertani (LB) medium and agar plates.

  • Minimal medium (e.g., GMML) for expression.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and/or arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal medium (GMML) with the overnight culture. Add the ortho-substituted phenylalanine derivative to a final concentration of 1-2 mM.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG and/or arabinose to the appropriate final concentration.

  • Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard protocols (e.g., affinity chromatography).

  • Analysis: Confirm the incorporation of the ortho-substituted phenylalanine by mass spectrometry.[7]

Signaling Pathways and logical relationships

The unique steric and electronic properties of ortho-substituted phenylalanine derivatives can lead to the modulation of specific cellular signaling pathways, particularly in the context of cancer. For instance, their incorporation into peptides or small molecules can alter interactions with key signaling proteins like kinases.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Ortho_Phe_Inhibitor Ortho-Substituted Phenylalanine Inhibitor Ortho_Phe_Inhibitor->Akt Inhibition

Caption: PI3K/Akt signaling pathway with potential inhibition by an ortho-substituted phenylalanine derivative.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Phenylalanine-based molecules have been designed as inactivators of Akt.[2] Ortho-substitution on the phenyl ring can enhance the binding affinity and selectivity of these inhibitors for the kinase domain of Akt, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Experimental Workflows

The successful application of ortho-substituted phenylalanine derivatives in research and development relies on a systematic workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow_SPPS Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Amino Acid Coupling (ortho-Phe derivative) Resin_Prep->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for Sequence Elongation Wash1->Repeat Repeat->Coupling Next amino acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect End of sequence Cleavage Cleavage from Resin Final_Deprotect->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & NMR Analysis Purification->Analysis

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) of peptides containing ortho-substituted phenylalanine.

Genetic_Incorporation_Workflow Transformation Co-transformation of Plasmids (Target & pEVOL) Culture Cell Culture with ortho-Phe Derivative Transformation->Culture Induction Induction of Protein Expression Culture->Induction Expression Protein Overexpression Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification (e.g., Affinity Chromatography) Harvesting->Purification Analysis Confirmation of Incorporation (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the site-specific genetic incorporation of an ortho-substituted phenylalanine derivative in E. coli.

Conclusion

Ortho-substituted phenylalanine derivatives offer a versatile platform for fine-tuning the properties of peptides and proteins. Their unique conformational constraints and electronic characteristics can be leveraged to enhance biological activity, improve metabolic stability, and probe molecular interactions. The ability to site-specifically incorporate these analogs into proteins through an expanded genetic code opens up new avenues for designing novel therapeutics and research tools. The quantitative data, detailed experimental protocols, and visualized workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of these remarkable building blocks. As our understanding of the subtle interplay between structure and function continues to grow, ortho-substituted phenylalanine derivatives are poised to play an increasingly important role in the future of medicinal chemistry and chemical biology.

References

Methodological & Application

Protocol for the Efficient Incorporation of Fmoc-2-cyano-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-2-cyano-L-phenylalanine, a derivative of phenylalanine, offers unique opportunities for structural diversification and the introduction of a nitrile group as a versatile chemical handle or a biophysical probe. This document provides a detailed protocol for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. The protocol covers resin preparation, coupling and deprotection cycles, and final cleavage and purification, along with a discussion of potential challenges and optimization strategies.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high incorporation efficiency of sterically hindered or electron-deficient amino acids. While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents for similar challenging amino acids, providing a strong basis for reagent selection.[1]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly reactive and fast, effective for hindered amino acids. Higher cost.[1][2]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowA widely used and effective coupling reagent.[2]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowSimilar to HATU in efficiency, often a more cost-effective alternative.[2]
PyBOP Phosphonium Salt30-120 minutes>98>95LowEffective for hindered couplings, though may be slower than aminium salts.[2]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97>95LowA cost-effective option for routine couplings, with OxymaPure® suppressing racemization.[2]

Experimental Protocols

This section details the step-by-step procedure for the incorporation of this compound into a peptide sequence on a solid support.

Materials and Reagents
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Selected coupling reagent (e.g., HATU, HCTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for SPPS

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[3]

  • Drain the DMF from the reaction vessel.[3]

2. N-terminal Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the resin suspension at room temperature for an initial 3 minutes, then drain.

  • Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 15-20 minutes.[2]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

3. Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1]

  • Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring the Coupling Reaction: Perform a qualitative colorimetric test (e.g., Kaiser test) to detect the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.[2]

  • After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Subsequent Amino Acid Couplings

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage from Resin and Side-Chain Deprotection

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

7. Peptide Precipitation and Isolation

  • Reduce the volume of the collected TFA solution with a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[3]

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.[3]

8. Purification and Characterization

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and analytical HPLC to determine its purity.[4]

Potential Side Reactions and Troubleshooting

  • Stability of the Cyano Group: The cyanophenylalanine side chain is generally stable under standard Fmoc deprotection conditions using piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[3]

  • Incomplete Deprotection: This can be caused by peptide aggregation and can lead to deletion sequences. If this occurs, consider using a milder base for deprotection, such as 2% DBU and 2% piperidine in DMF for a shorter duration (2-5 minutes).[3]

  • Racemization: While phenylalanine is not as prone to racemization as some other amino acids, it can occur with prolonged exposure to basic conditions. To minimize this risk, use shorter deprotection times and consider milder bases. The choice of a high-quality coupling reagent like HATU or HCTU also helps to minimize racemization.[2][3]

  • Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct of Fmoc removal can re-add to the N-terminus if not effectively scavenged. Ensure a sufficient excess of a nucleophilic base like piperidine is used. If using a non-nucleophilic base like DBU, ensure thorough washing to remove DBF.[3]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision Logic for Coupling Reagent Selection

Coupling_Reagent_Selection Start Select Coupling Reagent Hindered Sterically Hindered AA? Start->Hindered Cost Cost a Primary Concern? Hindered->Cost No HATU HATU / HCTU Hindered->HATU Yes PyBOP PyBOP Cost->PyBOP No DIC DIC / OxymaPure® Cost->DIC Yes

Caption: Decision tree for selecting a suitable coupling reagent.

References

Application Notes and Protocols for Fmoc-2-cyano-L-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-2-cyano-L-phenylalanine (Fmoc-L-Phe(2-CN)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The presence of a cyano group at the ortho position of the phenyl ring introduces significant steric hindrance, which necessitates optimized coupling protocols to ensure high efficiency and minimize side reactions.

Introduction to this compound

This compound is a valuable non-canonical amino acid used in peptide chemistry.[1] The cyano group serves as a versatile chemical handle and a unique spectroscopic probe. Its incorporation into peptides can offer several advantages:

  • Fluorescent Probing: The cyanophenylalanine moiety exhibits intrinsic fluorescence, making it a useful tool for studying peptide conformation, binding interactions, and localization without the need for larger, potentially disruptive fluorophores.[2][3][4]

  • Structural Constraint: The steric bulk of the ortho-cyano group can influence the local peptide backbone conformation, which can be exploited in the design of peptidomimetics with enhanced biological activity and stability.

  • Chemical Modification: The cyano group can potentially be chemically modified post-synthetically to introduce other functionalities.

Challenges in Coupling this compound

The primary challenge in the utilization of Fmoc-L-Phe(2-CN)-OH is the steric hindrance imposed by the ortho-cyano group. This can lead to:

  • Low Coupling Efficiency: Standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide.

  • Slower Reaction Kinetics: The coupling reaction may require longer times to reach completion compared to less hindered amino acids.

  • Increased Racemization Risk: Harsh or prolonged coupling conditions can increase the risk of epimerization at the alpha-carbon.

To overcome these challenges, the selection of appropriate coupling reagents and optimized reaction conditions is crucial.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are highly recommended over carbodiimides for such "difficult" couplings.[5] The following table summarizes the relative performance of common coupling reagents.

Coupling ReagentReagent TypeRelative ReactivityTypical Coupling Time (for hindered residues)Notes
HATU Aminium/Uronium SaltVery High15-60 minutesHighly efficient for hindered amino acids due to the formation of a reactive OAt-ester.[6]
HCTU Aminium/Uronium SaltHigh15-60 minutesMore reactive than HBTU, forming a more reactive O-6-ClBt ester.[6]
COMU Aminium/Uronium SaltVery High15-60 minutesReactivity is comparable or superior to HATU, with the advantage of having a non-explosive leaving group (Oxyma).[6][7]
PyBOP Phosphonium SaltHigh30-120 minutesA reliable reagent for hindered couplings, forming an OBt-ester.
HBTU Aminium/Uronium SaltModerate30-120 minutesGenerally less effective than HATU or HCTU for very hindered residues.[6]
DIC/HOBt Carbodiimide/AdditiveLow to Moderate60-180+ minutesOften insufficient for demanding couplings and may increase the risk of racemization.

Experimental Protocols

The following protocols are recommended for the efficient coupling of this compound.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-L-Phe(2-CN)-OH. A "double coupling" strategy is often recommended.

Reagents:

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

First Coupling:

  • Following the standard Fmoc deprotection (Protocol 1), ensure the resin is well-washed with DMF.

  • In a separate vessel, prepare the activation solution:

    • Dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

  • Allow the solution to pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Monitoring and Second Coupling: 7. Perform a Kaiser test to check for the presence of free primary amines.

  • Negative Test (yellow beads): The coupling is likely complete. Proceed to the next deprotection step.
  • Positive Test (blue/purple beads): The coupling is incomplete. A second coupling is necessary.
  • Second Coupling: Prepare a fresh activation solution as described in steps 2 and 3. Add it to the resin and agitate for another 1-2 hours.
  • After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next cycle.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Reagents:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 g of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Activation of Fmoc-L-Phe(2-CN)-OH (HATU/DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Double Couple) RepeatCycle Repeat Cycle for Next Amino Acid KaiserTest->RepeatCycle Negative RepeatCycle->Deprotection FinalCleavage Final Cleavage (TFA Cocktail) RepeatCycle->FinalCleavage

Caption: Workflow for the incorporation of this compound in SPPS.

Reagent_Selection_Logic Start Start: Incorporate Fmoc-L-Phe(2-CN)-OH Hindered Is the amino acid sterically hindered? Start->Hindered Yes Yes Hindered->Yes No No Hindered->No HighReactivityReagent Use High-Reactivity Reagent (e.g., HATU, HCTU, COMU) Yes->HighReactivityReagent StandardReagent Standard Reagent Sufficient (e.g., HBTU, DIC/HOBt) No->StandardReagent Optimize Optimize Conditions: - Double Couple - Increase Time/Temp - Use NMP HighReactivityReagent->Optimize Monitor Monitor with Kaiser Test Optimize->Monitor Incomplete Incomplete Monitor->Incomplete Complete Complete Monitor->Complete Incomplete->Optimize Proceed Proceed to Next Step Complete->Proceed

Caption: Decision logic for selecting coupling conditions for this compound.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the successful Fmoc deprotection of peptides incorporating the non-canonical amino acid, 2-cyanophenylalanine. This document outlines standard and optimized protocols, addresses potential challenges, and offers troubleshooting strategies to ensure high-yield and high-purity synthesis of these specialized peptides.

Introduction

The incorporation of 2-cyanophenylalanine into peptides is a valuable strategy in drug discovery and chemical biology. The cyano group can serve as an infrared probe, a warhead for covalent inhibitors, or a precursor for other functional groups. However, the electron-withdrawing nature of the cyano group can influence the reactivity of the peptide backbone and potentially lead to side reactions during solid-phase peptide synthesis (SPPS), particularly during the critical Fmoc deprotection step. While the cyanophenylalanine side chain is generally stable under standard Fmoc deprotection conditions, optimizing these conditions is crucial for sensitive sequences to prevent common issues like incomplete deprotection, racemization, and byproduct formation.[1]

Challenges in Fmoc Deprotection of 2-Cyanophenylalanine Peptides

Several challenges can arise during the Fmoc deprotection of peptides containing 2-cyanophenylalanine:

  • Incomplete Deprotection: Aggregation of the peptide on the solid support can hinder reagent access, leading to incomplete removal of the Fmoc group and resulting in deletion sequences.[1]

  • Racemization: The basic conditions required for Fmoc deprotection can cause epimerization at the C-terminal residue adjacent to the newly deprotected amino acid, especially in sensitive sequences.[1]

  • Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc removal, dibenzofulvene, is a reactive electrophile that can re-add to the N-terminus of the peptide if not effectively scavenged by a nucleophilic base.[1]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to aspartimide formation under basic conditions, a common side reaction in Fmoc-based SPPS.

Comparative Data on Fmoc Deprotection Reagents

While specific quantitative data for 2-cyanophenylalanine is limited in publicly available literature, the following table summarizes the performance of common deprotection reagents for sensitive peptides, which can guide the selection of an appropriate method. The data for thioamide-containing peptides provides a useful proxy for potential side reactions.[2]

Deprotection ReagentConcentrationTypical Reaction TimeAdvantagesDisadvantagesReported Epimerization (Thioamide Peptides)[2]
Piperidine 20% in DMF10-20 minEffective, well-established, scavenges DBFCan cause side reactions (e.g., racemization, aspartimide formation)7-23%
DBU 2% in DMF1-5 minVery fast, reduces epimerizationNon-nucleophilic (does not scavenge DBF), requires efficient washing1-2%
4-Methylpiperidine 20% in DMF10-20 minGood alternative to piperidine, less regulatedSimilar potential for side reactions as piperidineNot widely reported
Piperazine 10% (w/v) in DMF/Ethanol (9:1)10-20 minSafer alternative, effectiveRequires ethanol for solubility, used at a lower concentrationNot widely reported
Morpholine 50% in DMF20-30 minMilder conditions, good for highly sensitive peptidesSlower reaction timesNot widely reported

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most peptide sequences containing 2-cyanophenylalanine where sensitivity to base-catalyzed side reactions is not a major concern.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For sequences known to be difficult, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]

Protocol 2: Optimized Fmoc Deprotection for Sensitive Peptides using DBU

This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) allows for significantly shorter reaction times, minimizing exposure to basic conditions.[1][2]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 2% (v/v) DBU in DMF

  • (Optional) 2% (v/v) Piperidine in DMF to act as a dibenzofulvene scavenger

Procedure:

  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU in DMF. For enhanced scavenging of dibenzofulvene, a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF can be used.[1]

  • Agitation: Agitate the resin suspension at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the DBU solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the reagents. If DBU is used alone, highly efficient washing is critical to remove the dibenzofulvene byproduct.[1]

Protocol 3: Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under high vacuum for at least 4 hours.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[1]

Visualizing the Workflow and Chemical Transformations

Fmoc_Deprotection_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Deprotection_Decision Deprotection Strategy cluster_Final_Steps Final Processing start Fmoc-Protected Peptide-Resin deprotection Fmoc Deprotection start->deprotection washing1 DMF Wash deprotection->washing1 decision Sensitive Sequence? deprotection->decision coupling Amino Acid Coupling washing1->coupling washing2 DMF Wash coupling->washing2 end_cycle Elongated Peptide-Resin washing2->end_cycle cleavage Cleavage & Global Deprotection end_cycle->cleavage standard_protocol Standard Protocol: 20% Piperidine/DMF decision->standard_protocol No optimized_protocol Optimized Protocol: 2% DBU/DMF decision->optimized_protocol Yes purification RP-HPLC Purification cleavage->purification final_product Pure Peptide purification->final_product Fmoc_Deprotection_Mechanism cluster_Deprotection Fmoc Removal cluster_Scavenging DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Base Base (e.g., Piperidine) Free_Amine H2N-Peptide Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_adduct DBF-Piperidine Adduct DBF->DBF_adduct + Piperidine Piperidine_Scavenger Piperidine

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cleavage of synthetic peptides containing the non-natural amino acid Fmoc-2-cyano-L-phenylalanine. This document outlines the chemical stability of the 2-cyanophenylalanine side chain, details standard and alternative cleavage protocols, and offers guidance on selecting the appropriate cleavage cocktail to ensure high peptide purity and yield.

Introduction to Peptide Cleavage with 2-cyano-L-phenylalanine

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides incorporating 2-cyano-L-phenylalanine, the cyano group (-CN) on the phenyl ring is stable under the strong acidic conditions typically used for cleavage. Standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective and do not modify the 2-cyano-L-phenylalanine residue.[1]

The selection of an appropriate cleavage cocktail is primarily dictated by the other amino acid residues present in the peptide sequence. The presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) necessitates the inclusion of scavengers in the cleavage cocktail to prevent side reactions caused by reactive cationic species generated during the deprotection of these residues.[1]

Data Presentation: Cleavage Cocktail Performance

While specific quantitative data for the cleavage of peptides containing 2-cyano-L-phenylalanine is not extensively available in published literature, the data for peptides with the isomeric p-cyanophenylalanine and general peptide synthesis provide a reliable reference. The chemical stability of the cyano group is not expected to differ significantly between the ortho- and para- positions under strong acidic cleavage conditions. The following table summarizes expected outcomes based on available data for similar peptides.

Cleavage CocktailComposition (v/v/v)Typical Reaction Time (hours)Expected Crude Purity (%)Expected Yield (%)Notes
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5)2 - 3> 85> 80Recommended for peptides without sensitive residues.[1]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)2 - 4> 80> 75For peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)1 - 2> 85> 80"Odorless" alternative for peptides with Trp(Boc). Does not protect Met from oxidation.
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)3> 90> 85Specifically designed to prevent methionine oxidation.

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide. Expected purity and yield are estimates and can vary based on peptide sequence, length, and synthesis efficiency.

Experimental Protocols

Safety Precaution: All protocols involving trifluoroacetic acid (TFA) must be performed in a well-ventilated fume hood. TFA is highly corrosive and requires appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides containing 2-cyano-L-phenylalanine and other amino acids with stable side chains.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 x resin volume) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh by adding TIS and water to TFA.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 gram of resin).

    • Gently swirl the mixture to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Reduce the volume of the TFA filtrate by approximately half using a gentle stream of nitrogen.

    • Precipitate the peptide by adding the concentrated TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers and TFA.

    • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage for Peptides Containing Sensitive Residues (Cys, Met, Trp, Tyr)

This protocol utilizes Reagent K, a more robust cleavage cocktail with multiple scavengers to protect sensitive amino acid side chains.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water (H₂O) / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare Reagent K fresh. Note that this mixture has a strong odor.

    • Add Reagent K to the dried resin (approximately 10-20 mL per 1 gram of resin).

    • Gently swirl the mixture to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The optimal time may vary depending on the specific protecting groups used for the sensitive residues.

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Mandatory Visualizations

Cleavage Cocktail Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate cleavage cocktail based on the amino acid composition of the peptide containing 2-cyano-L-phenylalanine.

Cleavage_Cocktail_Selection Start Start: Peptide with This compound CheckSensitive Are sensitive residues (Cys, Met, Trp, Tyr) present in the sequence? Start->CheckSensitive StandardCocktail Use Standard Cocktail: TFA / TIS / H2O (95:2.5:2.5) CheckSensitive->StandardCocktail No CheckMet Is Methionine (Met) present? CheckSensitive->CheckMet Yes End Proceed to Cleavage Protocol StandardCocktail->End ReagentH Use Reagent H to prevent Met oxidation CheckMet->ReagentH Yes ReagentK Use Reagent K for general protection of sensitive residues CheckMet->ReagentK No ReagentH->End ReagentK->End

Caption: Workflow for selecting the appropriate cleavage cocktail.

General Peptide Cleavage and Precipitation Workflow

This diagram outlines the general experimental workflow for cleaving a synthetic peptide from the resin and subsequent precipitation.

Peptide_Cleavage_Workflow Start Start: Dried Peptide-Resin AddCocktail Add Cleavage Cocktail to Resin Start->AddCocktail Incubate Incubate at Room Temperature (2-4 hours) AddCocktail->Incubate Filter Filter to Separate Resin and Filtrate Incubate->Filter ReduceVolume Reduce Filtrate Volume (Nitrogen Stream) Filter->ReduceVolume Precipitate Precipitate Peptide in Cold Diethyl Ether ReduceVolume->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Diethyl Ether Centrifuge->Wash Dry Dry Peptide Pellet (Under Vacuum) Wash->Dry End End: Crude Peptide Ready for Purification Dry->End

Caption: General workflow for peptide cleavage and precipitation.

References

Application Notes and Protocols: Fmoc-2-cyano-L-phenylalanine in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-cyano-L-phenylalanine is a versatile building block for the design of fluorescent probes, enabling site-specific incorporation of the environmentally sensitive fluorophore, 2-cyano-L-phenylalanine (2-CN-Phe), into peptides and proteins. The cyano group introduces unique photophysical properties, making it a valuable tool for investigating protein structure, dynamics, folding, and interactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis and analysis of fluorescently labeled peptides.

The fluorescence of 2-CN-Phe is highly sensitive to its local environment, including solvent polarity, hydrogen bonding, and the proximity of quenching moieties.[1][2] This sensitivity allows researchers to probe conformational changes and binding events with high precision.

Photophysical Properties of 2-cyano-L-phenylalanine

The photophysical characteristics of 2-cyano-L-phenylalanine are comparable to other cyanophenylalanine isomers and the commonly used intrinsic fluorophores, tyrosine and tryptophan.[1] This makes it a suitable probe for a variety of biological applications.

PropertyValueConditionsReference
Molar Absorptivity (ε) Comparable to 4-cyanophenylalanineVarious solvents[1]
Excitation Maximum (λex) ~285 nm-[3]
Emission Maximum (λem) Varies with solvent polarity-[1]
Fluorescence Quantum Yield (ΦF) Comparable to tyrosine and tryptophanVarious solvents[1]

Note: The photophysical properties, particularly the emission maximum and quantum yield, are highly dependent on the local environment of the 2-CN-Phe residue within the peptide or protein.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-cyano-L-phenylalanine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 2-cyano-L-phenylalanine residue.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[4]

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, DCC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[4]

  • Diethyl ether (cold)

  • SPPS reaction vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Dissolve the first Fmoc-protected amino acid (3 eq) and a coupling reagent (e.g., HCTU, 3 eq) in DMF.

    • Add a base (e.g., DIPEA, 6 eq) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including this compound):

    • Dissolve the next Fmoc-amino acid (including this compound at the desired position) (3 eq) and coupling reagent (3 eq) in DMF.

    • Add a base (e.g., DIPEA, 6 eq).

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the solution to collect the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) deprotect1->couple wash1 Wash (DMF) couple->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotect1 Next Amino Acid final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify end Pure Peptide purify->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

II. Fluorescence Spectroscopy of Peptides Containing 2-cyano-L-phenylalanine

This protocol describes the general procedure for measuring the fluorescence of a peptide containing a 2-CN-Phe residue.

Materials:

  • Purified peptide containing 2-CN-Phe

  • Appropriate buffer solution (e.g., phosphate buffer, Tris buffer)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the desired buffer to create a stock solution.

    • Determine the peptide concentration using UV absorbance at 280 nm or a suitable peptide quantification assay.

    • Dilute the stock solution to the desired final concentration for fluorescence measurements (typically in the low micromolar range).

  • Fluorescence Measurement:

    • Transfer the peptide solution to a quartz cuvette.

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength (e.g., 285 nm).[3]

    • Scan the emission spectrum over the desired range (e.g., 300-450 nm).

    • Record the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength.

    • Determine the emission maximum (λem).

    • For quantitative studies, compare the fluorescence intensity under different conditions (e.g., in the presence and absence of a binding partner, at different pH values).

Signaling and Quenching Mechanisms

The fluorescence of 2-CN-Phe is modulated by several factors, which can be exploited for sensing applications.

Environmental Sensitivity

The cyano group of 2-CN-Phe is sensitive to the polarity of its microenvironment. Changes in the local environment, such as those occurring during protein folding or binding, can lead to shifts in the emission spectrum and changes in fluorescence intensity. Specifically, hydrogen bonding to the cyano group can influence the quantum yield.[1][2]

Environmental_Sensing env_change Change in Local Environment (e.g., Protein Folding, Binding) polarity Altered Solvent Polarity env_change->polarity h_bonding Changes in Hydrogen Bonding to Cyano Group env_change->h_bonding fluorescence_change Modulated Fluorescence Signal (Intensity and/or Wavelength Shift) polarity->fluorescence_change h_bonding->fluorescence_change

Caption: Environmental effects on 2-CN-Phe fluorescence.

Fluorescence Quenching

The fluorescence of 2-CN-Phe can be quenched by various mechanisms, including Förster Resonance Energy Transfer (FRET) and photoinduced electron transfer (PET).

  • FRET: 2-CN-Phe can act as a FRET donor to other fluorophores, such as tryptophan. The efficiency of energy transfer is distance-dependent, making it a useful tool for measuring intramolecular distances.[1]

  • PET: The fluorescence of 2-CN-Phe can be quenched by nearby electron-donating or electron-accepting groups. For instance, the deprotonated N-terminal amino group of a peptide can act as a quencher, providing a means to sense pH.[1][5] Other amino acid side chains, such as tyrosine and histidine, can also quench 2-CN-Phe fluorescence.[2][6]

Quenching_Mechanisms cluster_fret Förster Resonance Energy Transfer (FRET) cluster_pet Photoinduced Electron Transfer (PET) fret_donor 2-CN-Phe (Donor) Excited State fret_acceptor Acceptor Fluorophore (e.g., Tryptophan) fret_donor->fret_acceptor Energy Transfer fret_quenching Fluorescence Quenching (Distance-Dependent) fret_acceptor->fret_quenching pet_donor 2-CN-Phe Excited State quencher Quenching Group (e.g., Deprotonated Amine, Tyr, His) pet_donor->quencher Electron Transfer pet_quenching Fluorescence Quenching (Electron Transfer) quencher->pet_quenching

Caption: Fluorescence quenching mechanisms of 2-CN-Phe.

Applications in Drug Development and Research

  • Probing Protein Conformation and Dynamics: The environmental sensitivity of 2-CN-Phe allows for the monitoring of conformational changes in real-time.

  • Studying Protein-Ligand Interactions: Binding of a ligand to a protein can alter the local environment of a strategically placed 2-CN-Phe residue, leading to a detectable change in fluorescence.

  • High-Throughput Screening: Fluorescent assays based on 2-CN-Phe can be developed for high-throughput screening of potential drug candidates that modulate protein function.

  • pH Sensing: Peptides with an N-terminal 2-CN-Phe can be designed as fluorescent pH sensors.[5]

Conclusion

This compound is a powerful tool for the development of fluorescent probes. By incorporating 2-CN-Phe into peptides and proteins, researchers can gain valuable insights into a wide range of biological processes. The detailed protocols and understanding of the underlying signaling mechanisms provided in this document will aid in the effective design and implementation of experiments utilizing this versatile fluorescent amino acid.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the standard method for chemically producing peptides for research, diagnostics, and therapeutic applications.[1] The Fmoc/tBu strategy is the most widely used methodology in SPPS.[1][2] This approach involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.[1] While SPPS is a mature and often automated technique, certain sequences, known as "difficult sequences," present significant challenges that can lead to low yields and impurities.[3][4]

Peptides containing amino acid residues with electron-withdrawing groups (EWGs) on their side chains represent a significant class of difficult sequences. EWGs are incorporated for various reasons, including mimicking post-translational modifications, altering the peptide's electronic properties for use as biochemical probes, or enhancing stability. A classic example is the use of a nitro (NO2) group to protect the guanidino function of arginine (Arg), which reduces the group's basicity and prevents side reactions.[5] However, the very nature of EWGs creates a fundamental challenge for the subsequent peptide bond formation, requiring specialized strategies and protocols to achieve successful synthesis.

2.0 Core Challenge: The Electronic Effect of EWGs

The primary difficulty in synthesizing peptides with EWG-containing residues stems from the reduced nucleophilicity of the N-terminal amine of the growing peptide chain. After an amino acid with an EWG is successfully coupled, that EWG inductively pulls electron density away from the peptide backbone. This effect propagates to the terminal α-amino group, making it a weaker nucleophile.

This deactivated amine struggles to efficiently attack the activated carboxyl group of the next incoming amino acid, leading to several problems:

  • Incomplete or Slow Coupling: The reaction rate for the subsequent coupling step is significantly reduced.[6] This can result in deletion sequences (n-1 peptides) where an amino acid is missing from the final product.[7]

  • Increased Side Reactions: Longer reaction times or the use of more aggressive conditions can increase the risk of side reactions, such as racemization.[8]

  • Peptide Aggregation: Sequences containing EWGs can also be prone to aggregation, where peptide chains interact with each other via hydrogen bonds, physically blocking the N-terminus from reacting.[4][6] This is a common issue with hydrophobic sequences but can be exacerbated by the electronic environment.[3]

3.0 Recommended Strategies and Reagents

To overcome the challenges posed by EWGs, several strategic modifications to standard SPPS protocols are necessary. These focus on enhancing the coupling reaction's efficiency and preventing aggregation.

3.1 Advanced Coupling Reagents Standard coupling reagents may be insufficient for driving the reaction to completion. The use of high-potency uronium or aminium salt-based reagents is strongly recommended.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the reagent of choice for difficult couplings.[8][9] HATU's superiority stems from its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position acts as an electron-withdrawing group, making the resulting OAt-ester intermediate more reactive and susceptible to nucleophilic attack by the deactivated amine.[7] This leads to faster and more complete coupling reactions with a lower risk of epimerization compared to HBTU.[7][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A common and effective coupling reagent, but its corresponding OBt-ester is less reactive than the OAt-ester formed by HATU.[7][10] It is generally less efficient for particularly challenging sequences.[7]

  • COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium morpholinium hexafluorophosphate): A third-generation coupling reagent with efficiency comparable to HATU.[11] It offers improved safety as it does not rely on the potentially explosive HOBt or HOAt additives and has better solubility.[11][12]

3.2 Optimized Reaction Conditions

  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy is a highly effective strategy for difficult sequences.[13][14][15] Microwave irradiation provides rapid and uniform heating, which accelerates the kinetics of both the deprotection and coupling steps.[16] This can drive sluggish reactions to completion, reduce reaction times, and help disrupt on-resin aggregation.[13][17]

  • Extended Coupling Times & Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours) can improve yields. If monitoring tests (see Section 5.3) indicate an incomplete reaction, a second coupling with fresh reagents (double coupling) should be performed.

  • Elevated Temperature: In the absence of a microwave synthesizer, increasing the reaction temperature to 40-50°C can also enhance coupling efficiency.[6]

3.3 Aggregation Disruption

If aggregation is suspected, several techniques can be employed to improve the solvation of the peptide-resin complex:[6][18]

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonds that cause aggregation.[6]

  • Special Solvents: Using solvents with higher polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can be beneficial.[6] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) has also been used effectively.[3]

  • Backbone Protection: Incorporating residues with a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can physically prevent the formation of inter-chain hydrogen bonds.[6][18]

4.0 Quantitative Data Presentation

The following tables summarize key data relevant to the synthesis of peptides with EWGs.

Table 1: Comparative Performance of Common Coupling Reagents for Difficult Sequences

Parameter HATU HBTU Reference
Purity Higher purity, fewer deletion products observed. Lower purity, more deletion products observed. [7]
Coupling Efficiency High, especially for difficult sequences. High for standard sequences, but generally lower than HATU for difficult ones. [7][10]
Reaction Speed Faster. Slower. [7]
Epimerization Risk Lower risk. Higher risk. [7][8]

| Mechanism | Forms a highly reactive OAt-ester intermediate. | Forms a less reactive OBt-ester intermediate. |[7] |

Table 2: Impact of Synthesis Strategy on a Model Difficult Peptide (e.g., ACP 65-74)

Strategy Typical Coupling Time Crude Purity / Yield Key Advantages Reference
Standard Room Temp SPPS 1 - 2 hours Moderate to Low Standard laboratory equipment. [2]
Microwave-Assisted SPPS 3 - 5 minutes High Drastically reduced synthesis time, improved purity, disrupts aggregation. [13][14]

| Backbone Protection (e.g., Dmb/Hmb) | 1 - 2 hours | High | Effectively prevents aggregation, improves solvation. |[6][18] |

5.0 Experimental Protocols

5.1 General Protocol for a Difficult Coupling Cycle (Post-EWG residue)

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesizer.

  • Fmoc-Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIPEA (1.0 mmol, 10 eq) in a minimal volume of DMF or NMP.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For extremely difficult couplings, consider raising the temperature to 40°C.

  • Monitoring and Capping:

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.[19]

    • If the test is negative (no free amines): Proceed to wash the resin with DMF (5 times) and DCM (3 times) before the next deprotection cycle.

    • If the test is positive (free amines present): Perform a second coupling (double coupling) by repeating step 2 with fresh reagents for another 1 hour. If the test remains positive, cap the unreacted amines using a solution of acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.[1]

5.2 Protocol for Synthesis Involving Fmoc-Arg(NO2)-OH

Fmoc-Arg(NO2)-OH is a building block with a strong EWG. The following coupling must be performed with care.

  • Resin Preparation: Start with the Fmoc-deprotected peptide-resin (0.2 mmol scale) swelled in DMF.[20]

  • Activation Mixture: Prepare an equimolar mixture of Fmoc-Arg(NO2)-OH (1.5 eq), DIC (1.5 eq), and OxymaPure (1.5 eq) in NMP.[20]

  • Coupling Reaction: Add the activation mixture to the resin. Heat the reaction to 45°C and allow it to react for at least 2 hours.[20]

  • Washing and Confirmation: Wash the resin thoroughly with NMP and DMF. Confirm the completion of the coupling using a TNBS test.

  • Subsequent Coupling: The next amino acid coupling is now a "difficult coupling" and should follow the protocol outlined in Section 5.1, preferably using HATU.

5.3 Protocol for Microwave-Assisted Difficult Coupling

This protocol is for use with a dedicated microwave peptide synthesizer.

  • Resin and Reagents: Place the Fmoc-deprotected peptide-resin in the microwave reaction vessel.

  • Reagent Addition: Add the solution of the pre-activated amino acid (e.g., using HATU/DIPEA as described in 5.1) to the vessel.

  • Microwave Irradiation: Apply microwave energy to rapidly heat the reaction to a set temperature (e.g., 75-90°C) and hold for a specified time (e.g., 3-5 minutes).[19]

  • Washing: After the reaction, cool the vessel and wash the resin thoroughly with DMF.

  • Cleavage and Deprotection: After completing the sequence, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail such as TFA/TIS/H2O (95:2.5:2.5) for 1-2 hours.[20] The nitro group on Arg(NO2) is stable to this cocktail and requires separate, harsher deprotection methods (e.g., catalytic hydrogenation or reduction with SnCl2) if its removal is desired.[20]

6.0 Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

EWG_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA-X, Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 problem_node Challenge Point: If residue 'X' has an EWG, the next coupling step is significantly hindered. coupling->problem_node cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end

Caption: Standard Fmoc-SPPS cycle highlighting the difficult coupling step after incorporating an EWG residue.

Caption: Electronic effect of an EWG reducing the nucleophilicity of the terminal amine.

Caption: Decision workflow for synthesizing peptides containing electron-withdrawing groups.

References

Application Notes and Protocols for Analytical Methods of Peptides with 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of synthetic peptides incorporating the non-canonical amino acid, 2-cyanophenylalanine (Phe2CN). This document offers detailed experimental protocols and data presentation guidelines to support research and development activities.

Introduction to 2-Cyanophenylalanine in Peptides

2-Cyanophenylalanine is a non-canonical amino acid that can be incorporated into peptides to serve as a unique spectroscopic probe. The cyano group in the ortho position of the phenyl ring imparts distinct fluorescent properties compared to its para- and meta-isomers, as well as the natural aromatic amino acids. These characteristics make it a valuable tool for studying peptide structure, dynamics, and interactions. This document outlines key analytical techniques for peptides containing this residue, including fluorescence spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Fluorescence Spectroscopy

The intrinsic fluorescence of 2-cyanophenylalanine provides a powerful, non-destructive method for peptide analysis. Its fluorescence is sensitive to the local environment, making it an excellent probe for conformational changes and binding events.

Unique Spectroscopic Properties

Unlike the more commonly studied para-cyanophenylalanine (4-cyanophenylalanine), 2-cyanophenylalanine can be selectively excited at a longer wavelength, allowing for its independent monitoring even in the presence of other aromatic residues.

Key Spectroscopic Data:

Parameter2-Cyanophenylalanine (Phe2CN)4-Cyanophenylalanine (Phe4CN)
Optimal Excitation Wavelength ~285 nm~242 nm
Emission Maximum Dependent on solvent polarity and local environmentDependent on solvent polarity and local environment

Note: The emission spectrum of Phe2CN can be quenched by certain solvents, such as acetonitrile.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the general procedure for acquiring fluorescence spectra of a peptide containing 2-cyanophenylalanine.

Materials:

  • Peptide containing 2-cyanophenylalanine, lyophilized powder

  • Appropriate buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the desired buffer to a final concentration of approximately 10-20 µM.

    • Ensure the optical density of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength to 285 nm.

    • Set the emission wavelength range to scan from 300 nm to 450 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the peptide solution.

    • Record a buffer blank spectrum using the same settings and subtract it from the peptide spectrum.

Visualization of Experimental Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Measurement cluster_data Data Processing Dissolve Dissolve Peptide in Buffer Concentration Adjust Concentration Dissolve->Concentration SetEx Set Excitation λ = 285 nm Concentration->SetEx ScanEm Scan Emission Spectrum SetEx->ScanEm Blank Measure Buffer Blank SetEx->Blank Subtract Subtract Blank ScanEm->Subtract Blank->Subtract Analyze Analyze Spectrum Subtract->Analyze

Caption: Workflow for fluorescence analysis of 2-cyanophenylalanine peptides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for the purification and purity assessment of synthetic peptides, including those containing 2-cyanophenylalanine.

General Considerations

The introduction of the 2-cyanophenylalanine residue may slightly alter the hydrophobicity of the peptide compared to its phenylalanine-containing counterpart, which could affect its retention time. Method development should begin with a standard peptide gradient.

Experimental Protocol: Analytical RP-HPLC

This protocol provides a starting point for the analytical separation of a peptide containing 2-cyanophenylalanine. Optimization of the gradient may be required.

Materials:

  • Peptide containing 2-cyanophenylalanine, dissolved in mobile phase A

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and UV detector

Procedure:

  • Instrument Setup:

    • Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 220 nm and 280 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the peptide sample.

    • Run a linear gradient from 5% to 65% mobile phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak corresponding to the peptide of interest to determine its purity.

Quantitative Data Summary (Template):

Peptide SequenceColumnGradient (%B in min)Retention Time (min)Purity (%)
[Example Peptide]C18, 4.6x150mm, 3.5µm5-65% in 30 min[User Data][User Data]

Visualization of HPLC Workflow

HPLC_Workflow cluster_setup System Preparation cluster_run Analysis cluster_analysis Data Interpretation MobilePhase Prepare Mobile Phases A & B Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Inject Inject Peptide Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection (220/280 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Determine Purity Integrate->Purity

Caption: General workflow for RP-HPLC analysis of peptides.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of synthetic peptides. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is commonly used.

General Considerations

The presence of the 2-cyanophenylalanine residue will increase the mass of the peptide by 25.01 Da compared to a peptide with phenylalanine at the same position. Fragmentation patterns in tandem MS (MS/MS) are expected to be similar to other peptides, with primary cleavage occurring at the peptide bonds. The cyano group is generally stable under typical ESI and collision-induced dissociation (CID) conditions.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general method for confirming the identity of a peptide containing 2-cyanophenylalanine.

Materials:

  • Purified peptide containing 2-cyanophenylalanine

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC-MS system with a C18 column and ESI source

Procedure:

  • LC Separation:

    • Use a suitable gradient similar to the analytical HPLC method, but with formic acid as the ion-pairing agent to ensure compatibility with MS.

  • MS Detection:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the peptide (e.g., m/z 300-2000).

    • Perform tandem MS (MS/MS) on the most abundant precursor ion to obtain fragmentation data for sequence confirmation.

  • Data Analysis:

    • Deconvolute the ESI mass spectrum to determine the monoisotopic molecular weight of the peptide.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence.

Quantitative Data Summary (Template):

Peptide SequenceCalculated MW (Da)Observed MW (Da)Charge States Observed (m/z)Sequence Confirmation
[Example Peptide][User Data][User Data][User Data][Confirmed/Not Confirmed]

Visualization of MS Analysis Logic

MS_Logic cluster_ion Ionization & Separation cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis cluster_confirm Confirmation LC LC Separation ESI Electrospray Ionization LC->ESI Scan1 Full Scan (m/z) ESI->Scan1 Select Select Precursor Ion Scan1->Select MW Molecular Weight Scan1->MW CID Collision-Induced Dissociation Select->CID Scan2 Scan Fragment Ions CID->Scan2 Seq Sequence Scan2->Seq

Caption: Logical flow of peptide identification by LC-MS/MS.

Peptide Synthesis and Purification

Peptides containing 2-cyanophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected amino acids, including Fmoc-2-cyanophenylalanine

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents: DMF, DCM, diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-2-cyanophenylalanine) using a suitable activator and base.

  • Repeat: Repeat the deprotection and coupling steps until the desired sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups with the cleavage cocktail.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

Protocol: Purification

Purify the crude peptide using preparative RP-HPLC with a gradient optimized from analytical runs. Pool the fractions containing the pure peptide and lyophilize.

These protocols and application notes provide a framework for the successful analysis of peptides containing 2-cyanophenylalanine. Researchers should note that specific parameters may require optimization based on the peptide sequence and instrumentation.

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved binding affinity, and novel functionalities. 2-Cyanophenylalanine (Cnf), an isomer of the more commonly studied 4-cyanophenylalanine, is a non-canonical amino acid that introduces a nitrile group at the ortho position of the phenylalanine side chain. This modification can serve as a unique infrared probe, a fluorescent reporter, or a chemical handle for bioorthogonal reactions. Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of peptides containing such modifications.[1] This document provides detailed application notes and protocols for the mass spectrometry analysis of peptides incorporating 2-cyanophenylalanine.

Core Principles

Mass spectrometry-based analysis of peptides containing 2-cyanophenylalanine follows the general principles of proteomic workflows. The peptide is first ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and the mass-to-charge ratio (m/z) of the intact peptide is determined.[2] For sequence verification and localization of the modification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the peptide ion is isolated and fragmented, most commonly through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD). The resulting fragment ions are then analyzed to reconstruct the peptide sequence.[3]

The presence of the electron-withdrawing cyano group on the phenyl ring is not expected to dramatically alter the fundamental fragmentation pathways of the peptide backbone (i.e., the formation of b- and y-ions in CID/HCD or c- and z-ions in ETD). However, it may influence the relative fragmentation efficiencies at different peptide bonds and could potentially lead to characteristic neutral losses or side-chain fragmentations.

Data Presentation: Quantitative Analysis

Peptides containing 2-cyanophenylalanine can be quantified using various mass spectrometry-based techniques, such as label-free quantification or by incorporating stable isotopes. The following table presents a mock data set from a hypothetical label-free quantitative experiment comparing the abundance of a 2-cyanophenylalanine-containing peptide inhibitor in treated versus untreated cells.

Peptide SequencePrecursor m/zRetention Time (min)Fold Change (Treated/Untreated)p-value
Ac-Leu-Gly-(2-CN-Phe)-Ala-Val-NH2589.3325.43.50.001
Gly-(2-CN-Phe)-Ala-Val-Ile-Lys357.7221.83.20.003
Tyr-(2-CN-Phe)-Gly-Phe-Leu652.3130.14.1<0.001

Experimental Protocols

Protocol 1: Synthesis of Peptides Containing 2-Cyanophenylalanine via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-(2-CN-Phe)-Leu-NH2, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-cyanophenylalanine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Acetylation reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-2-cyanophenylalanine-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Lyophilize the pure fractions.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Lyophilized peptide

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile

  • Acids: Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 desalting spin columns or ZipTips

Procedure:

  • Resuspension: Resuspend the lyophilized peptide in 0.1% FA or TFA in water to a stock concentration of 1 mg/mL.

  • Desalting (if necessary): If the sample contains non-volatile salts from the synthesis or purification, desalt the peptide solution using a C18 spin column or ZipTip according to the manufacturer's instructions.

  • Dilution for Analysis: Dilute the peptide solution to a final concentration of 1-10 pmol/µL in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis of 2-Cyanophenylalanine Peptides

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Mass spectrometer equipped with an ESI source and capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm ID x 100 mm length)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 300-1500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 5 most abundant precursor ions.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

  • Normalized Collision Energy (NCE): 25-35 (may require optimization)

  • Resolution: >30,000 for MS1 scans, >15,000 for MS/MS scans

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis synthesis Fmoc Solid-Phase Peptide Synthesis of 2-CN-Phe Peptide purification RP-HPLC Purification synthesis->purification Crude Peptide sample_prep Desalting & Dilution purification->sample_prep Purified Peptide lc_ms LC-MS/MS Analysis (e.g., Orbitrap) sample_prep->lc_ms data_analysis Data Analysis (Sequence Confirmation & Quantification) lc_ms->data_analysis signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor gef Guanine Nucleotide Exchange Factor (e.g., Sos) adaptor->gef ras Ras gef->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response inhibitor Peptide Inhibitor with 2-CN-Phe inhibitor->raf logical_relationship start Start: Synthesized Peptide with 2-Cyanophenylalanine ms1 MS1 Analysis start->ms1 ms2 MS/MS Analysis (Fragmentation) ms1->ms2 data_proc Data Processing ms2->data_proc qualitative Qualitative Information: - Molecular Weight - Peptide Sequence - Modification Site data_proc->qualitative quantitative Quantitative Information: - Relative Abundance - Absolute Concentration data_proc->quantitative

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-2-cyano-L-phenylalanine during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Issue: Low or Incomplete Coupling of this compound

Symptoms:

  • A positive Kaiser test (resulting in dark blue or purple beads) after the coupling step, which indicates the presence of unreacted primary amines.

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant deletion sequence corresponding to the mass of the target peptide minus the mass of 2-cyano-L-phenylalanine.

  • The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

Possible Causes and Solutions:

1. Steric Hindrance

The bulky Fmoc protecting group, combined with the phenyl ring of this compound, can sterically hinder the coupling reaction. This is a primary cause of low coupling efficiency.[1][2]

  • Solution 1: Employ a More Potent Coupling Reagent. Standard coupling reagents may be insufficient. Switch to a more reactive uronium/aminium or phosphonium salt-based reagent. Reagents that form highly reactive OAt or Oxyma esters are generally preferred for difficult couplings.[3]

  • Solution 2: Double Coupling. Repeating the coupling step with fresh reagents is a common and effective method to drive the reaction to completion.[4]

  • Solution 3: Increase Reaction Time and/or Temperature. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier.[4] Microwave-assisted peptide synthesis is particularly effective for accelerating sterically hindered couplings.[3][5]

2. Suboptimal Activation

Insufficient activation of the carboxyl group of this compound will lead to poor coupling yields.

  • Solution: Pre-activation. Pre-activate the this compound with the coupling reagent and a base (e.g., DIPEA) for 1-5 minutes before adding it to the resin. This ensures the activated species is readily available for reaction.

3. Poor Resin Swelling and Peptide Chain Aggregation

Inadequate swelling of the solid support or aggregation of the growing peptide chain can limit the accessibility of the free amines for coupling.

  • Solution 1: Ensure Adequate Resin Swelling. Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.

  • Solution 2: Change Solvent. Consider switching from DMF to N-methylpyrrolidone (NMP). NMP has better solvating properties and can be more effective at disrupting peptide aggregation.

Troubleshooting Workflow for Low Coupling Efficiency

G start Positive Kaiser Test after Coupling reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU) start->reagent kaiser_test1 Perform Kaiser Test reagent->kaiser_test1 double_couple Perform Double Coupling kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 increase_time_temp Increase reaction time and/or temperature (Consider microwave synthesis) kaiser_test3 Perform Kaiser Test increase_time_temp->kaiser_test3 acyl_fluoride Consider alternative strategies (e.g., Acyl Fluoride Formation) kaiser_test1->double_couple Positive success Coupling Successful (Negative Kaiser Test) kaiser_test1->success Negative kaiser_test2->increase_time_temp Positive kaiser_test2->success Negative kaiser_test3->acyl_fluoride Positive kaiser_test3->success Negative

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

A1: The primary reason for the difficulty in coupling this compound is steric hindrance. The presence of two substituents on the α-carbon (the phenyl ring and the cyano group) in addition to the bulky Fmoc protecting group on the amine creates significant spatial crowding around the reactive carboxyl group. This makes it physically difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain on the solid support.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, onium salt-based reagents are highly recommended. Uronium/aminium reagents like HATU, HCTU, and COMU are very effective.[3] Phosphonium reagents such as PyBOP and PyAOP are also excellent choices. These reagents are generally more potent than carbodiimide-based reagents like DIC, even when an additive like HOBt is used.

Q3: Is the cyano (-CN) group on the phenylalanine side chain stable during standard SPPS conditions?

A3: The cyano group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes exposure to the mildly basic conditions of Fmoc deprotection with piperidine and the acidic conditions of final cleavage from the resin with TFA.

Q4: How can I monitor the coupling reaction to know if it's complete?

A4: The Kaiser test is a reliable qualitative method to monitor the completion of the coupling reaction. It detects the presence of free primary amines on the resin. A negative result (yellow or colorless beads) indicates that the coupling is complete, while a positive result (blue or purple beads) signifies an incomplete reaction, and troubleshooting steps should be taken.

Q5: I've tried a stronger coupling reagent and double coupling, but the reaction is still incomplete. What is the next step?

A5: If more common troubleshooting steps fail, you can consider more advanced techniques. Microwave-assisted synthesis can significantly enhance the efficiency of difficult couplings by providing rapid and uniform heating.[3][5] For extremely challenging cases, converting the Fmoc-amino acid to its acyl fluoride derivative can be a highly effective strategy, as acyl fluorides are very reactive coupling partners.[6]

Data Presentation

Table 1: Comparison of Coupling Reagent Effectiveness for Sterically Hindered Amino Acids

Reagent ClassExamplesActive Ester FormedGeneral ReactivityComments
CarbodiimidesDIC, DCCUnstable intermediateModerateGenerally insufficient for highly hindered couplings; requires an additive like HOBt or Oxyma.
Uronium/AminiumHBTU, TBTUOBt esterHighBetter than carbodiimides, but can be insufficient for very hindered residues.
Uronium/AminiumHCTUO-6-ClBt esterVery HighMore reactive than HBTU.
Uronium/AminiumHATUOAt esterExcellentConsidered one of the most effective reagents for difficult couplings.
Uronium/AminiumCOMUOxyma esterExcellentHigh reactivity with an improved safety profile compared to benzotriazole-based reagents.
PhosphoniumPyBOPOBt esterHighSimilar reactivity to HBTU.
PhosphoniumPyAOPOAt esterExcellentHigh reactivity, comparable to HATU.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times).

Protocol 2: Double Coupling

  • First Coupling: Perform the initial coupling as described in Protocol 1 (steps 4-7).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (step 4) and add it to the resin.

  • Incubation: Agitate the reaction mixture for another 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1 (steps 7-8).

Protocol 3: Microwave-Assisted Coupling

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1 in a microwave-compatible reaction vessel.

  • Activation Mixture Preparation: Prepare the activation mixture as described in Protocol 1 (step 4).

  • Microwave Coupling: Add the activation mixture to the resin. Place the vessel in a microwave peptide synthesizer and run a program of 5-15 minutes at a temperature of 50-75°C.

  • Monitoring and Washing: After the microwave program is complete, perform a Kaiser test and wash the resin as described in Protocol 1 (steps 7-8). If the Kaiser test is positive, a second microwave-assisted coupling can be performed.

Protocol 4: Acyl Fluoride Formation and Coupling

Note: This is an advanced technique for extremely difficult couplings and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Acyl Fluoride Formation: In a separate, dry flask, dissolve this compound (1 eq.) in anhydrous DCM. Cool the solution to 0°C. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.) and a non-nucleophilic base like DIPEA (2 eq.). Stir the reaction at 0°C for 15-30 minutes.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1 (steps 1-3).

  • Coupling: Add the solution containing the pre-formed acyl fluoride to the deprotected resin.

  • Incubation: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1 (steps 7-8).

Protocol 5: Kaiser Test

  • Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat the test tube to 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Mechanism of Action for Potent Coupling Reagents

G cluster_0 Standard Activation (e.g., DIC/HOBt) cluster_1 Potent Activation (e.g., HATU) FmocAA_std Fmoc-AA-OH OBt_ester Moderately Reactive OBt Ester FmocAA_std->OBt_ester Activation DIC_HOBt DIC + HOBt Coupling_std Slow/Incomplete Coupling (due to steric hindrance) OBt_ester->Coupling_std Peptide_std Peptide-Resin-NH2 Peptide_std->Coupling_std FmocAA_pot Fmoc-AA-OH OAt_ester Highly Reactive OAt Ester FmocAA_pot->OAt_ester Activation HATU HATU Coupling_pot Efficient Coupling OAt_ester->Coupling_pot Peptide_pot Peptide-Resin-NH2 Peptide_pot->Coupling_pot

Caption: Potent reagents like HATU form more reactive esters, improving coupling efficiency.

References

Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the Nα-Fmoc deprotection of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete Fmoc Deprotection Suspected

1. How can I confirm incomplete Fmoc deprotection?

Incomplete removal of the Fmoc group is a critical issue that can lead to the synthesis of deletion sequences, compromising the purity and yield of your target peptide.[1] You can diagnose this problem using both qualitative and quantitative methods:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test to detect the presence of free primary amines on the resin.

    • Positive Result (Dark Blue Beads/Solution): Indicates successful deprotection, as free primary amines are present.[2]

    • Negative Result (Yellow/Brown/No Color Change): Suggests that the Fmoc group is still attached and deprotection is incomplete.

    • Note: For N-terminal proline, a secondary amine, a positive result is indicated by a reddish-brown color.[2]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the deprotection solution. The release of the dibenzofulvene (DBF)-piperidine adduct can be measured at approximately 301-312 nm. Slow or incomplete release of this adduct points to a difficult deprotection step.[2] Automated peptide synthesizers frequently use this method to track reaction progress.

2. What should I do if the Kaiser test is negative after a standard deprotection step?

A negative Kaiser test indicates that the N-terminal amine is still blocked. The following workflow can help you troubleshoot and resolve the issue.

G start Negative Kaiser Test (Incomplete Deprotection) reagent_check Step 1: Verify Deprotection Reagent start->reagent_check sub_reagent1 Is reagent fresh and correctly prepared (20% Piperidine in DMF)? reagent_check->sub_reagent1 conditions_check Step 2: Optimize Reaction Conditions sub_conditions1 Extend Deprotection Time (e.g., to 30+ min) conditions_check->sub_conditions1 base_modification Step 3: Modify Deprotection Reagent sub_base1 Use a Stronger Base (e.g., add 1-2% DBU) base_modification->sub_base1 success Deprotection Complete (Positive Kaiser Test) sub_reagent1->conditions_check If Yes sub_conditions2 Perform a Double Deprotection sub_conditions1->sub_conditions2 sub_conditions3 Increase Temperature (e.g., 40-50°C) sub_conditions2->sub_conditions3 sub_conditions3->base_modification If still incomplete sub_base1->success Then re-test

Caption: Troubleshooting workflow for a failed Kaiser test.

  • Step 1: Verify Deprotection Reagent: Ensure that your piperidine solution is fresh and has been prepared at the correct concentration (typically 20% in DMF).[3] Piperidine can degrade over time, reducing its efficacy.[3]

  • Step 2: Optimize Reaction Conditions:

    • Extend Deprotection Time: For known sterically hindered residues, increasing the deprotection time from the standard 10-20 minutes to 30 minutes or longer can be effective.[4]

    • Perform a Second Deprotection: A common and effective strategy is to perform a second deprotection with a fresh solution of the reagent.[2] This can often drive the reaction to completion.[2]

    • Increase Temperature: Gently warming the reaction to 40-50°C can help overcome aggregation and improve deprotection efficiency.[4][3] However, this should be done cautiously to avoid potential side reactions.[4]

  • Step 3: Modify the Deprotection Reagent:

    • Use a Stronger Base: For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly enhance deprotection.[4][3] A common formulation is 2% DBU in the piperidine/DMF solution.[4]

Frequently Asked Questions (FAQs)

Q1: Which amino acids are considered sterically hindered and prone to incomplete Fmoc deprotection?

Sterically hindered amino acids have bulky side chains that physically impede the approach of the deprotection reagent to the N-terminal Fmoc group.[2][1] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2]

  • Amino acids with bulky side-chain protecting groups: Arginine protected with Pbf (Arg(Pbf)) is a well-known example that can present significant steric challenges.[2][5]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib) is particularly challenging due to its dimethyl-substituted α-carbon.[6]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can lead to inefficient Fmoc removal.

G center Incomplete Fmoc Deprotection cause1 Steric Hindrance center->cause1 cause2 Peptide Aggregation center->cause2 cause3 Poor Resin Swelling center->cause3 cause4 Suboptimal Reagents or Protocol center->cause4

Caption: Key factors leading to incomplete Fmoc deprotection.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus physically block the deprotection reagent.[4][1]

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, particularly with sequences rich in hydrophobic residues (e.g., Val, Ile, Leu), which can block reagent access to the Fmoc group.[4][1]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin limits the accessibility of reagents to the growing peptide chains.[4][1]

  • Suboptimal Reagents or Protocols: The use of degraded reagents, incorrect concentrations, or insufficient reaction times can all lead to incomplete Fmoc removal.[4][1]

Q3: What are the consequences of incomplete Fmoc deprotection?

The primary consequence is the generation of deletion sequences , where one or more amino acids are missing from the final peptide. This occurs because the un-deprotected amine is unavailable for the next coupling reaction. These deletion sequences can be difficult to separate from the desired product, leading to lower purity and overall yield.

Q4: Are there alternatives to the standard 20% piperidine in DMF for Fmoc deprotection?

Yes, for difficult sequences, several alternative reagents and cocktails can be more effective. The choice depends on the severity of the steric hindrance and the tendency for peptide aggregation.

Deprotection Reagent/CocktailConcentrationSolventTypical TimeNotes
Piperidine (PP) 20% (v/v)DMF10-20 minStandard reagent, but can be less effective for hindered residues.[4]
Piperazine (PZ) 5-10% (w/v)DMF/Ethanol (9:1)10-20 minA good alternative to piperidine that can minimize side reactions like aspartimide formation.[5][7]
DBU / Piperidine 2% DBU (v/v) + 2% Piperidine (v/v)DMF2-5 min (x2)A strong base cocktail that is highly effective for very hindered or aggregated sequences.[4]
DBU / Piperazine 2% DBU (v/v) + 5% Piperazine (v/v)NMP2-5 min (x2)An alternative strong base cocktail shown to be highly effective.[4][8]
Morpholine 50% (v/v)DMF20-30 minCan reduce certain side reactions, but may be slower.[9][10]

Q5: Can I use microwave energy to improve deprotection?

Yes, microwave-assisted peptide synthesis (MAPS) can be beneficial. The elevated temperatures achieved with microwave energy can help to disrupt peptide aggregation and accelerate the deprotection kinetics, often leading to more efficient Fmoc removal, especially for difficult sequences.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4] Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-2 minutes, then drain the solution.[4]

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[4][11]

  • Confirmation: Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the next coupling step.[12]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1] Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[4]

  • Agitation: Agitate the resin for 2-5 minutes at room temperature.[4] Drain the deprotection solution.

  • Repeat: Repeat steps 2 and 3 one more time.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[4][1]

  • Confirmation: Perform a Kaiser test to confirm successful deprotection.[1]

Protocol 3: Kaiser (Ninhydrin) Test

This qualitative test confirms the presence of free primary amines after the deprotection step.[2]

  • Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[4]

    • Reagent B: 80 g phenol in 20 mL ethanol.[4]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[4]

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100°C for 5 minutes.[2]

  • Interpretation:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.[2]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[2]

References

Technical Support Center: Fmoc-2-cyano-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of Fmoc-2-cyano-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when incorporating this sterically hindered amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

A1: The primary challenge with this compound stems from significant steric hindrance. The cyano group at the ortho (2) position of the phenyl ring, combined with the bulky Fmoc protecting group, can impede both the coupling and deprotection steps of SPPS. This can lead to lower coupling efficiency, incomplete reactions, and potentially higher rates of side reactions if conditions are not optimized.

Q2: Is the 2-cyano group on the phenylalanine side chain stable throughout the SPPS process?

A2: The cyano group is generally stable under standard Fmoc-SPPS conditions. It is resistant to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., TFA).[1] However, it is always good practice to minimize exposure to harsh conditions to prevent any unforeseen side reactions.

Q3: Which coupling reagents are recommended for incorporating this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are highly recommended. Aminium/uronium salts such as HATU and HCTU are known for their high reactivity and efficiency, which can help overcome steric barriers.[2][3] Phosphonium salts like PyBOP also offer a good balance of reactivity and stability. While more cost-effective, standard carbodiimide reagents like DIC, even with additives like Oxyma, may result in lower yields and require longer reaction times or double coupling.[3][4]

Q4: Can I use a standard 20% piperidine in DMF solution for Fmoc deprotection?

A4: While a standard 20% piperidine in DMF solution can be used, the steric hindrance from the ortho-cyano group might slow down the deprotection reaction. If you observe incomplete Fmoc removal, which can lead to deletion sequences, you may need to increase the deprotection time or perform a second deprotection step.[1] Alternatively, using a stronger base formulation, such as 2% DBU in DMF, can significantly accelerate Fmoc removal, though careful washing is crucial as DBU does not scavenge the dibenzofulvene (DBF) byproduct.[1]

Q5: What are the potential side reactions to watch for when using this compound?

A5: Beyond incomplete coupling and deprotection, the main side reactions are those common to all SPPS, but which can be exacerbated by the need for more forcing conditions:

  • Racemization/Epimerization: The risk of losing stereochemical integrity increases with longer coupling times, elevated temperatures, or the use of stronger bases.[1][3] Minimizing pre-activation time and using a coupling reagent known for low racemization potential is advisable.[5]

  • Deletion Sequences: Resulting from incomplete Fmoc deprotection, where the subsequent amino acid cannot be coupled.

  • Dibenzofulvene (DBF) Adducts: If a non-nucleophilic base like DBU is used for deprotection without a scavenger, the DBF byproduct can react with the newly liberated N-terminal amine.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating unreacted primary amines.[2]

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of 2-cyano-phenylalanine.

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Coupling Efficiency start Positive Kaiser Test After Coupling recouple Perform a Double Couple (Repeat coupling with fresh reagents) start->recouple recheck Re-evaluate Kaiser Test recouple->recheck After recoupling reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) time_temp Increase Coupling Time and/or Temperature (e.g., 2-4 hours; 40-50°C) reagent->time_temp solvent Change Solvent (e.g., from DMF to NMP) time_temp->solvent solvent->recheck recheck->reagent Positive success Proceed with Synthesis recheck->success Negative fail Consult Further recheck->fail Still Positive

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • MS analysis shows deletion sequences corresponding to the amino acid that should have been coupled after 2-cyano-phenylalanine.

  • Gradual decrease in the intensity of the UV signal of the DBF-piperidine adduct during automated synthesis monitoring.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Incomplete Fmoc Deprotection start Suspected Incomplete Deprotection increase_time Increase Deprotection Time (e.g., to 2 x 10 min with 20% Piperidine) start->increase_time stronger_base Use a Stronger Base (e.g., 2% DBU / 2% Piperidine in DMF for 2-5 min) increase_time->stronger_base If still incomplete success Problem Resolved increase_time->success If successful check_aggregation Assess for Peptide Aggregation (Consider difficult sequence) stronger_base->check_aggregation stronger_base->success If no aggregation modify_conditions Modify Synthesis Conditions (e.g., switch to NMP, add chaotropic salts) check_aggregation->modify_conditions If aggregation is likely fail Consult Further check_aggregation->fail If no aggregation & still fails modify_conditions->success

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Aminium Salt15-45 minutes>95Very LowHighly reactive and efficient, but higher cost.[3]
HCTU Aminium Salt15-45 minutes>95Very LowSimilar performance to HATU, often more cost-effective.[3]
PyBOP Phosphonium Salt30-120 minutes>95LowGood balance of reactivity and stability.[3]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>90LowCost-effective, but may require longer reaction times or double coupling for hindered residues.[3]

Disclaimer: The data presented is based on performance with generally sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[4]

Table 2: Comparison of Fmoc Deprotection Reagents
Deprotection ReagentTypical ConditionsDeprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF10-20 minWell-established, effectively scavenges DBF.[1]Can be slow for hindered residues; may cause side reactions like aspartimide formation with prolonged exposure.[1]
DBU/Piperidine 2% DBU / 2% Piperidine in DMF2-5 minVery fast, reduces risk of epimerization.[1]DBU is non-nucleophilic; requires efficient washing to remove DBF if used alone.[1]
4-Methylpiperidine (4MP) 20% in DMF10-20 minGood alternative to piperidine, less regulated.Similar potential for side reactions as piperidine.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

Objective: To achieve high coupling efficiency of the sterically hindered this compound while minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and has been fully deprotected (confirmed by a positive Kaiser test).

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Pre-activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, consider a second coupling (recouple).[2]

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine

Objective: To achieve fast and complete Fmoc removal, especially for sequences where steric hindrance slows down the reaction with piperidine alone.

Materials:

  • Fmoc-protected peptide-resin

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Piperidine

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF and drain the solvent.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[1]

  • Deprotection Reaction: Add the DBU/piperidine solution to the resin. Agitate the resin suspension at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of DBU, piperidine, and the DBF-piperidine adduct.[1]

Visualizations

G cluster_0 Standard Fmoc-SPPS Workflow Resin Start with Resin Swell 1. Swell Resin (e.g., DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 5. Wash Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotect->Cleave

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.[6]

References

Technical Support Center: Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-2-cyano-L-phenylalanine in Dimethylformamide (DMF) during their experiments.

Troubleshooting Guide

Poor solubility of this compound in DMF can significantly hinder solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions and the formation of deletion sequences. This guide offers a systematic approach to diagnose and resolve these common solubility challenges.

Issue: this compound does not fully dissolve in DMF.

Symptoms:

  • Visible solid particles remain in the DMF solution even after vortexing.

  • The solution appears cloudy or as a suspension.

  • Precipitation occurs upon standing.

Troubleshooting Workflow:

G start Start: Solubility Issue with This compound in DMF verify_solvent Step 1: Verify DMF Quality - Use fresh, high-purity, amine-free DMF. - Ensure low water content. start->verify_solvent optimize_dissolution Step 2: Optimize Dissolution Conditions - Increase DMF volume. - Apply sonication for 10-15 mins. - Gently warm to 30-40°C. verify_solvent->optimize_dissolution Issue persists proceed Proceed with Coupling Reaction verify_solvent->proceed Resolved use_cosolvent Step 3: Employ a Co-solvent - Add DMSO (up to 25% v/v) to DMF. - Consider using NMP as an alternative to DMF. optimize_dissolution->use_cosolvent Issue persists optimize_dissolution->proceed Resolved assess_reagent Step 4: Assess Reagent Quality - Check for potential impurities in the  this compound lot. use_cosolvent->assess_reagent Issue persists use_cosolvent->proceed Resolved stop Contact Supplier/Further Analysis assess_reagent->stop Issue persists

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMF?

A1: Several factors can contribute to the poor solubility of this compound in DMF:

  • Molecular Structure: The bulky, hydrophobic Fmoc protecting group, combined with the phenyl ring of phenylalanine, contributes to poor solubility in polar aprotic solvents like DMF. The cyano group can also influence intermolecular interactions.

  • Aggregation: Fmoc-protected amino acids have a tendency to aggregate via π-π stacking of the fluorenyl groups, reducing their solubility.

  • Solvent Quality: The purity of DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can affect solubility and the synthesis process. The presence of water in DMF can also negatively impact the solubility of Fmoc-amino acids.[1]

  • Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.

Q2: Can I use heat to dissolve this compound in DMF?

A2: Yes, gentle warming of the solution to 30-40°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1] However, it is important to be cautious, as excessive or prolonged heating can lead to degradation of the amino acid or other side reactions.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and is considered a better solvent for some hydrophobic peptides, as it can improve resin swelling and peptide chain solvation.[1] Additionally, using co-solvents can be effective. Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) to DMF can significantly enhance solubility.

Q4: How does the quality of the this compound itself affect solubility?

A4: The quality of the Fmoc-amino acid is very important. Impurities or variations in the crystalline form of the solid from different lots can affect its solubility. If you have tried all the troubleshooting steps and the issue persists, it may be beneficial to try a different batch of the amino acid.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino Acid TypeDMFNMPDCM
Aliphatic (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) GoodGoodModerate
Hydrophobic (e.g., Fmoc-Val-OH, Fmoc-Leu-OH) ModerateGoodModerate
Aromatic (e.g., Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH) ModerateGoodPoor
Polar (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH) GoodGoodPoor
Modified/Bulky (e.g., this compound) Poor to ModerateModerate to GoodVery Poor

Table 2: Recommended Solvent Systems for Sparingly Soluble Fmoc-Amino Acids

Solvent SystemComposition (v/v)Notes
DMF/DMSO 75:25DMSO enhances the solvating power of DMF.[1]
NMP 100%Often a superior solvent for hydrophobic sequences.
"Magic Mixture" DCM/DMF/NMP (1:1:1) + additivesFor extremely difficult sequences, a mixture containing 1% Triton X-100 and 2M ethylenecarbonate can be effective.

Experimental Protocols

Protocol for Dissolving and Coupling Sparingly Soluble this compound

This protocol provides a step-by-step method for the dissolution and coupling of this compound, incorporating troubleshooting techniques.

Materials:

  • This compound

  • High-purity, amine-free DMF

  • DMSO (optional co-solvent)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotected peptide-resin

  • Reaction vessel

  • Sonicator

  • Heating block or water bath

Procedure:

  • Preparation:

    • Weigh the required amount of this compound (3-5 equivalents relative to the resin substitution) into a clean, dry reaction vial.

    • Add the calculated volume of high-purity DMF to achieve the desired concentration for the coupling reaction.

  • Initial Dissolution Attempt:

    • Vortex the vial for 1-2 minutes to suspend the solid.

  • Sonication:

    • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes. Monitor the temperature of the bath to ensure it does not exceed 40°C.

  • Gentle Warming:

    • If solubility issues persist, place the vial on a heating block or in a water bath pre-heated to 30-40°C.[1]

    • Continue to stir or gently agitate the solution and monitor for complete dissolution. This step should not exceed 20-30 minutes to minimize the risk of degradation.

  • Co-solvent Addition (if necessary):

    • If the above steps are insufficient, add DMSO as a co-solvent. Start by adding 10% (v/v) of DMSO to the mixture and continue to stir.[1]

    • If needed, the concentration of DMSO can be increased up to 25% (v/v).

  • Activation and Coupling:

    • Once the this compound is fully dissolved, add the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents) to the solution.[2]

    • Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.[2]

    • Agitate the reaction mixture for 1-4 hours at room temperature.[2]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Visualizations

G cluster_factors Factors Affecting Solubility structure Molecular Structure - Bulky Fmoc Group - Hydrophobic Phenyl Ring - Cyano Group Interactions solubility_issue Solubility Issue: This compound in DMF structure->solubility_issue aggregation Aggregation - π-π Stacking of  Fluorenyl Groups aggregation->solubility_issue solvent Solvent Quality - Purity of DMF - Presence of Water - Degradation Products solvent->solubility_issue temp Temperature - Lower Temperatures  Decrease Solubility temp->solubility_issue

Caption: Key factors influencing the solubility of this compound.

References

Incomplete deprotection of Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-2-Cyano-L-phenylalanine

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the deprotection of this compound during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why can this compound be difficult to deprotect?

A1: The 2-cyano group on the phenylalanine ring is strongly electron-withdrawing. This electronic effect can stabilize the Fmoc group, making it more resistant to removal by standard basic conditions (e.g., 20% piperidine in DMF). This can lead to slower or incomplete deprotection compared to other amino acids.

Q2: What are the signs of incomplete Fmoc deprotection?

A2: Several methods can diagnose incomplete Fmoc removal:

  • HPLC & Mass Spectrometry: Analysis of a cleaved sample will show the target peptide and a later-eluting, more hydrophobic peak. Mass spectrometry will confirm this second peak has a mass increase of 222.24 Da, corresponding to the Fmoc group.[1]

  • UV-Vis Spectrophotometry: Automated synthesizers monitor the absorbance of the piperidine-dibenzofulvene adduct released during deprotection. An unusually broad absorbance curve or a failure to return to baseline can signal slow or incomplete deprotection.[1]

  • Qualitative Colorimetric Tests (e.g., Kaiser Test): The Kaiser test detects free primary amines. After deprotection, a negative result (yellow beads) indicates the Fmoc group is still attached, preventing the next coupling step.[1]

Q3: What are the consequences of incomplete Fmoc removal?

A3: Failing to completely remove the Fmoc group results in the N-terminus of the peptide being blocked. This prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[1]

Q4: Is the 2-cyano side chain stable under standard deprotection and cleavage conditions?

A4: The cyano group is generally stable under standard Fmoc deprotection conditions with piperidine.[2] It is also stable to standard cleavage cocktails, such as those containing Trifluoroacetic acid (TFA).[2]

Troubleshooting Guide

Problem: The Kaiser test is negative (or weak positive) after deprotection of this compound.

This indicates a significant amount of the Fmoc protecting group remains on the N-terminus of the peptide. Below is a logical workflow to address this issue.

G start Incomplete Deprotection (Negative Kaiser Test) option1 Option 1: Extend Reaction Time start->option1 option2 Option 2: Use Stronger Base Cocktail start->option2 action1a Repeat deprotection with fresh 20% piperidine/DMF solution. option1->action1a action2 Switch to a DBU-based deprotection solution. (See Protocol 2) option2->action2 action1b Increase agitation time to 30-60 min. action1a->action1b retest Retest with Kaiser Test action1b->retest action2->retest success Proceed to Next Coupling retest->success Positive fail Issue Persists: Consider resin/sequence factors (e.g., aggregation, poor solvation) retest->fail Negative

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Recommended Actions & Protocols

If standard deprotection (Protocol 1) fails, extending the reaction time or performing a second deprotection with fresh reagent is the first step.[1] If the issue persists, switching to a more potent base cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended.[3]

Table 1: Comparison of Deprotection Reagents
Reagent CocktailTypical ConditionsAdvantagesDisadvantages
20% Piperidine in DMF 2 x 10-20 minWell-established, effective for most amino acids.[2][4]May be insufficient for electron-deficient residues; can promote side reactions like aspartimide formation.[5][6]
2% DBU / 2-5% Piperazine in DMF/NMP 2 x 2-5 minVery rapid and effective for difficult sequences.[3][7] Significantly reduces epimerization for sensitive residues.[3]DBU is a non-nucleophilic base and requires a scavenger like piperazine to trap the dibenzofulvene byproduct.[3] Requires thorough washing.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the standard method for Fmoc removal during SPPS.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the resin suspension at room temperature for 10-20 minutes.

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.[1]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene adduct.[1]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine.[1]

G cluster_deprotection Deprotection Cycle add_piperidine Add 20% Piperidine/DMF agitate Agitate 10-20 min add_piperidine->agitate drain Drain agitate->drain wash Wash Resin with DMF (5-7x) drain->wash swell Swell Resin in DMF swell->add_piperidine ready Ready for Next Coupling wash->ready

Caption: Standard experimental workflow for Fmoc deprotection.

Protocol 2: Optimized Fmoc Deprotection using DBU

This protocol is recommended for difficult sequences like those containing this compound where standard methods are insufficient.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2-5% (v/v) piperazine in DMF. Use this solution immediately.

  • Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.

  • Reaction: Agitate the suspension for 2-5 minutes. Repeat this step one more time with fresh solution. Note the significantly shorter reaction time compared to piperidine.[2][3]

  • Reagent Removal: Drain the DBU/piperazine solution.

  • Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of the reagents.[2]

References

Technical Support Center: Alternative Coupling Reagents for Difficult Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for using alternative coupling reagents, especially when dealing with difficult amino acid sequences.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "difficult" to couple in peptide synthesis?

A1: Difficult amino acids present challenges during peptide bond formation due to several factors:

  • Steric Hindrance: Amino acids with bulky side chains, particularly β-branched residues like Valine (Val) and Isoleucine (Ile), or α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), physically obstruct the reaction sites. This slows down the coupling reaction and can lead to incomplete acylation.[1]

  • Racemization: Certain amino acids, notably Histidine (His) and Cysteine (Cys), are highly susceptible to losing their stereochemical integrity (epimerization) during the carboxyl group activation step.[2][3] This results in a mixture of D- and L-isomers in the final peptide.

  • Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate on the resin.[4] This aggregation prevents reagents from accessing the reactive N-terminus of the growing peptide chain, leading to failed or incomplete couplings and the formation of deletion sequences.[5][6]

  • Side Reactions: Residues like Asparagine (Asn), Glutamine (Gln), and Aspartic Acid (Asp) can undergo undesirable side reactions such as aspartimide formation or dehydration under certain conditions.[7][8]

Q2: My standard coupling protocol with DIC/HOBt failed for a Val-Val sequence. What should I do?

A2: Couplings involving sterically hindered residues like Valine often require more powerful reagents than standard carbodiimides.[1] For such demanding couplings, aminium/uronium or phosphonium salt reagents are recommended.

  • Switch to a high-efficiency reagent: Reagents like HATU , HCTU , or COMU are significantly more effective for hindered couplings.[1][9] They form highly reactive OAt or Oxyma esters, which accelerate the reaction.[9][10]

  • Optimize reaction conditions: If switching reagents is not enough, consider increasing the reaction time, performing a "double coupling" (repeating the coupling step with fresh reagents), or using microwave-assisted synthesis to provide more energy and increase reaction rates.[1][11]

Q3: How can I minimize racemization when coupling Histidine (His) or Cysteine (Cys)?

A3: Racemization for these sensitive residues is a common problem, often occurring via the formation of a planar oxazolone intermediate.[2] Several strategies can suppress this side reaction:

  • Choice of Reagent and Additive: Avoid using carbodiimides (DCC, DIC) alone. Always use them with a racemization-suppressing additive like HOBt or, more effectively, HOAt or OxymaPure.[2][11] Phosphonium-based reagents like PyBOP are often associated with lower racemization levels.[11]

  • Use of a Weaker Base: Strong bases like DIPEA can promote racemization. Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, can be beneficial.[11][12]

  • Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[2][11]

  • Side-Chain Protection: For Histidine, protecting the imidazole nitrogen (e.g., with a Trityl (Trt) or Methoxybenzyl (Mmt) group) is crucial to reduce racemization.[13]

Q4: What is COMU and how is it different from HATU?

A4: COMU is a third-generation uronium-type coupling reagent that is highly efficient and offers safety advantages.[14][15]

  • Efficiency: Its coupling efficiency is comparable to or even exceeds that of HATU, particularly for very difficult sequences like those containing Aib.[14][16]

  • Safety: COMU is based on OxymaPure instead of the potentially explosive HOBt or HOAt derivatives found in reagents like HBTU and HATU, making it safer to handle.[14][15]

  • Solubility and Byproducts: It generally has better solubility, and its byproducts are water-soluble, facilitating easier purification.[15]

  • Activation: Unlike HBTU/HATU, COMU is a true uronium salt, which may contribute to its high reactivity.[15] It also performs well with only one equivalent of base, whereas HATU typically requires two.[15][16]

Troubleshooting Guide for Difficult Couplings

Issue 1: Incomplete or Failed Coupling Reaction

A positive Kaiser test (blue beads) or other analytical methods indicate the presence of unreacted free amines after the coupling step.[5]

Possible Cause Recommended Solution & Rationale
Steric Hindrance Solution: Switch to a more potent coupling reagent like HATU , HCTU , or COMU .[1] Rationale: These reagents generate more reactive activated esters (OAt or Oxyma esters) that can overcome the physical barrier of bulky amino acid side chains more effectively than OBt esters from HBTU or carbodiimides.[9]
Peptide Aggregation Solution 1: Change the solvent system. N-Methylpyrrolidone (NMP) has better solvating properties than DMF.[6] For severe cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be used.[1] Solution 2: Use microwave-assisted synthesis.[1] Rationale: Microwave energy can disrupt the intermolecular hydrogen bonds that cause aggregation, making the peptide chain more accessible.[4]
Suboptimal Reagents/Time Solution 1: Perform a double coupling by repeating the coupling step with fresh reagents.[1] Solution 2: Increase the coupling reaction time (e.g., from 1 hour to 4 hours or overnight).[1][17] Rationale: For slow reactions, increasing the time or re-introducing fresh, activated amino acid can drive the reaction to completion.[1]
Issue 2: Significant Racemization Detected in Final Peptide

Analysis of the final peptide (e.g., by chiral chromatography) shows the presence of diastereomers.

Possible Cause Recommended Solution & Rationale
Over-activation of Amino Acid Solution: Reduce the pre-activation time before adding the activated mixture to the resin.[11] Rationale: Prolonged exposure of the activated amino acid to the basic environment before it can react with the amine increases the opportunity for oxazolone formation and subsequent racemization.[2]
Inappropriate Base Solution: Replace a strong base like DIPEA with a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[11] Rationale: Strong bases can directly abstract the α-proton of the activated amino acid, leading to racemization via an enolate intermediate. Weaker bases minimize this side reaction.[2]
High Reaction Temperature Solution: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) and avoid excessive heating unless necessary for aggregation.[11][12] Rationale: The rate of racemization increases with temperature. Lowering the temperature slows this side reaction more significantly than the desired coupling reaction.

Quantitative Data: Reagent Performance Comparison

The selection of a coupling reagent has a direct impact on the final purity of the synthesized peptide, especially for difficult sequences.

Table 1: Comparison of Coupling Reagent Performance for a Difficult Sequence Data based on the synthesis of the sterically hindered Leu-enkephalin derivative H-Tyr-Aib-Aib-Phe-Leu-NH₂.

Coupling Reagent% Deletion Product (des-Aib)Relative Efficiency
COMU 0.26%Very High
HATU 17.0%Moderate
HBTU 53.0%Low
This data highlights the superior efficiency of COMU in minimizing deletion byproducts during the incorporation of the extremely hindered Aib residue.[16]

Table 2: Properties of Common Alternative Coupling Reagents

ReagentActivating GroupRelative ReactivityKey Advantages
HATU HOAtVery HighFast reaction kinetics, effective for hindered residues.[18][19]
HCTU 6-Cl-HOBtHighMore reactive than HBTU, good for hindered couplings.[1][8]
COMU OxymaPureVery HighExcellent efficiency, safer (non-explosive), good solubility.[14][15]
PyBOP HOBtModeratePhosphonium salt; less prone to guanidinylation side reactions than uronium salts.[10][11]
DIC/Oxyma OxymaPureHighCost-effective; Oxyma provides better reactivity and suppression of racemization than HOBt.[14]

Experimental Protocols

Protocol: Manual Fmoc-SPPS Coupling Cycle Using COMU

This protocol outlines a general procedure for a single coupling cycle during manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

1. Resin Preparation & Fmoc Deprotection

  • Place the peptide-resin in a suitable reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.[17]

  • Drain the DMF. Add a 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 3 minutes, then drain.[17]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[17]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[17]

  • Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of free primary amines (a positive result is expected).[5]

2. Amino Acid Activation and Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF.[16]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution to initiate activation.[16]

  • Allow the mixture to pre-activate for 1-2 minutes.[16][17]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature. For particularly hindered amino acids, extend the time to 2-4 hours or perform a double coupling.[17]

3. Washing and Confirmation

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[17]

  • Perform a Kaiser test. A negative result (clear/yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) is necessary.[11]

Visualizations

Reagent_Selection_Workflow start Start: Difficult Coupling Encountered check_type What is the nature of the difficulty? start->check_type steric Steric Hindrance (e.g., Val, Ile, Aib) check_type->steric  Steric Bulk   racemization High Racemization Risk (e.g., His, Cys) check_type->racemization Racemization aggregation Aggregation-Prone Sequence check_type->aggregation Aggregation reagent_steric Use High-Potency Reagent: COMU, HATU, HCTU steric->reagent_steric reagent_racemization Use Additives: DIC/Oxyma, DIC/HOAt Or Reagents: PyBOP racemization->reagent_racemization reagent_aggregation Consider Microwave Synthesis or Chaotropic Salts with a Potent Reagent (HATU/COMU) aggregation->reagent_aggregation optimize If still incomplete: - Double couple - Increase temperature (microwave) - Change solvent (NMP) reagent_steric->optimize reagent_aggregation->optimize

Caption: Workflow for selecting a coupling reagent for difficult amino acids.

Activation_Mechanism cluster_activation 1. Activation cluster_coupling 2. Coupling AA Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Highly Reactive OAt/Oxyma Ester AA->Active_Ester Reagent Uronium Salt (e.g., HATU, COMU) + Base Reagent->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Nucleophilic Attack Resin H₂N-Peptide-Resin (Free Amine) Resin->Peptide_Bond

Caption: General mechanism of activation by a uronium-type coupling reagent.

Troubleshooting_Workflow start Coupling Step Completed kaiser_test Perform Kaiser Test start->kaiser_test negative Result: Negative (Yellow Beads) kaiser_test->negative Complete positive Result: Positive (Blue Beads) kaiser_test->positive Incomplete proceed Proceed to next Fmoc Deprotection negative->proceed diagnose Incomplete Coupling. Diagnose Cause. positive->diagnose cause_steric Suspect Steric Hindrance? diagnose->cause_steric Check Sequence cause_aggregation Suspect Aggregation? diagnose->cause_aggregation Check Resin Swelling solution_steric Recouple with a stronger reagent (e.g., COMU) or for a longer time. cause_steric->solution_steric solution_aggregation Recouple using microwave or change solvent to NMP. cause_aggregation->solution_aggregation

Caption: Troubleshooting flowchart for an incomplete coupling reaction.

References

Technical Support Center: Managing Peptide Aggregation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS). While this guide addresses the specific topic of utilizing 2-cyanophenylalanine, it also covers a broad range of established techniques to mitigate this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: During SPPS, the growing peptide chain, which is anchored to a solid support resin, can fold into secondary structures like β-sheets. These structures can then interact with each other, causing the peptide chains to aggregate and the resin to clump together. This aggregation can hinder the access of reagents (amino acids, coupling agents, deprotection solutions) to the reactive sites, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation.

Q2: Are there any indications that peptide aggregation is occurring during my synthesis?

A2: Yes, several signs can indicate that peptide aggregation is happening. In batch synthesis, a noticeable shrinking of the resin beads is a common indicator. For continuous flow synthesis, you might observe a flattening and broadening of the UV deprotection signal. Additionally, standard coupling tests like the Kaiser or TNBS tests may become unreliable and give false-negative results because the aggregated peptide is no longer accessible for reaction.

Q3: Can the incorporation of non-natural amino acids like 2-cyanophenylalanine help manage aggregation?

A3: The introduction of non-natural amino acids or backbone modifications is a known strategy to disrupt the hydrogen bonding patterns that lead to aggregation. While the use of p-cyanophenylalanine has been documented as a fluorescent probe for studying protein folding and aggregation after synthesis, specific data on the use of 2-cyanophenylalanine to actively manage aggregation during solid-phase peptide synthesis is not extensively available in current literature. However, the principle of using sterically demanding or structure-disrupting amino acids suggests that it could be a potential strategy. Researchers might consider experimenting with such modifications, while also relying on more established methods.

Q4: What are the most common and established strategies to overcome peptide aggregation?

A4: Several effective strategies have been developed to combat peptide aggregation during SPPS. These can be broadly categorized as modifications to the synthesis conditions or the peptide backbone itself. Some of the most common approaches include:

  • Modifying External Conditions:

    • Using specialized solvent systems, such as the "Magic Mixture" (DCM/DMF/NMP).

    • Adding chaotropic salts like LiCl or KSCN to the reaction mixture.

    • Performing the synthesis at elevated temperatures or using microwave assistance.[1]

  • Internal Modifications:

    • Incorporating pseudoproline dipeptides, which temporarily introduce a "kink" in the peptide backbone, disrupting secondary structure formation.

    • Utilizing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific amino acid residues.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to peptide aggregation during SPPS.

Symptom Potential Cause Suggested Solution(s) Citation
Low peptide yield and purity Peptide aggregation on the resin is blocking reactions.- Incorporate a pseudoproline dipeptide at the next available Ser, Thr, or Cys residue.- Switch to a more effective solvent system like NMP or a "Magic Mixture".- Increase the coupling temperature or use microwave-assisted synthesis.[1]
Incomplete Fmoc-deprotection The deprotection reagent (piperidine) cannot access the N-terminus due to aggregation.- Increase the deprotection time or perform a double deprotection.- Switch to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[3]
Failed coupling reactions (false-negative Kaiser/TNBS test) The resin has collapsed due to severe aggregation, making the peptide chains inaccessible.- Wash the resin with a solution containing chaotropic salts (e.g., 0.8 M NaClO₄ in DMF).- Resynthesize the peptide on a lower-loading resin or a different type of resin (e.g., TentaGel).
Difficulty synthesizing long or hydrophobic peptides The peptide sequence has a high propensity to form stable secondary structures and aggregate.- Employ a segmented synthesis approach where shorter fragments are synthesized and then ligated.- Strategically insert backbone-protecting groups (Hmb or Dmb) every 6-7 residues.[1][2]

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨMe,Mepro)-OH) (5 equivalents)

  • Coupling reagent (e.g., PyBOP®, HBTU, HATU) (5 equivalents)

  • Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the activation mixture and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to check for completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Using a "Magic Mixture" for Acylation

This protocol is for overcoming difficult couplings due to aggregation using a specialized solvent mixture.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid

  • Coupling reagents

  • "Magic Mixture": Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) (1:1:1) containing 1% Triton X100 and 2 M ethylenecarbonate.

  • Reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in the "Magic Mixture".

  • Dissolve the Fmoc-amino acid and coupling reagents in the "Magic Mixture".

  • Add the activated amino acid solution to the peptide-resin.

  • Perform the coupling reaction at 55°C.

  • After coupling, wash the resin thoroughly with the "Magic Mixture" and then with DMF before proceeding to the deprotection step.

Visualizing Workflows and Concepts

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Start: Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Synthesis Cleavage 3. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage End of Synthesis Repeat->Deprotection FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Peptide Aggregation

Peptide_Aggregation cluster_0 Dispersed Peptide Chains on Resin cluster_1 Aggregated Peptide Chains P1 Peptide Chain 1 A1 β-sheet formation P1->A1 Inter-chain H-bonding P2 Peptide Chain 2 P2->A1 P3 Peptide Chain 3 P3->A1 A2 Inaccessible N-terminus A1->A2 leads to

Caption: On-resin peptide chains forming β-sheets, leading to aggregation.

Troubleshooting Flowchart for Peptide Aggregation

Troubleshooting_Aggregation Start Suspicion of Aggregation (Low yield, poor deprotection) CheckResin Visually inspect resin. Is it clumping or shrinking? Start->CheckResin ModifyConditions Modify Synthesis Conditions CheckResin->ModifyConditions Yes Failure If issues persist, consider resynthesis with a different strategy CheckResin->Failure No Solvents Use stronger solvents (NMP, 'Magic Mixture') ModifyConditions->Solvents Temperature Increase temperature or use microwave ModifyConditions->Temperature IncorporateModification Incorporate Backbone Modification Pseudoproline Insert Pseudoproline Dipeptide IncorporateModification->Pseudoproline HmbDmb Use Hmb/Dmb protected amino acid IncorporateModification->HmbDmb Solvents->IncorporateModification Temperature->IncorporateModification Success Synthesis Successful Pseudoproline->Success HmbDmb->Success Success->Failure If other issues arise

Caption: A decision-making flowchart for troubleshooting peptide aggregation.

References

Strategies to minimize racemization of 2-cyanophenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of 2-cyanophenylalanine during peptide coupling reactions.

Troubleshooting Guide

Issue: High Levels of Racemization Detected After Coupling 2-Cyanophenylalanine

The electron-withdrawing nature of the ortho-cyano group on the phenyl ring of 2-cyanophenylalanine can increase the acidity of the α-proton, making this amino acid particularly susceptible to racemization during activation and coupling.[1] The primary mechanisms for racemization are the formation of a 5(4H)-oxazolone intermediate or direct enolization, both of which are promoted by the presence of a base.[1][2] Below are potential causes and recommended solutions to mitigate this issue.

Possible Cause Suggested Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Onium salt-based reagents like HATU , HCTU , or COMU are generally preferred over carbodiimides alone for sensitive amino acids.[3] If using a carbodiimide such as DIC , it is crucial to use it in conjunction with a racemization-suppressing additive.
Ineffective or Absent Additive Always incorporate an additive when using carbodiimide coupling reagents. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are generally more effective at suppressing racemization than HOBt (1-hydroxybenzotriazole).[4]
Strong or Excess Base The choice and amount of base are critical.[5] Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like diisopropylethylamine (DIPEA).[5][6] Use the minimum necessary equivalents of base.
Prolonged Pre-activation Time Minimize the time the carboxylic acid is activated before the addition of the amine component. A shorter pre-activation time reduces the opportunity for the activated intermediate to racemize.
High Reaction Temperature Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.
Solvent Choice The choice of solvent can influence the rate of racemization.[1] While DMF is a common solvent for peptide synthesis, exploring less polar solvents or solvent mixtures, while ensuring solubility of all components, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is 2-cyanophenylalanine more prone to racemization than standard phenylalanine?

A1: The cyano group (-C≡N) at the ortho position of the phenyl ring is strongly electron-withdrawing. This electronic effect increases the acidity of the α-proton on the chiral carbon of the amino acid.[1] A more acidic α-proton is more easily abstracted by base present in the reaction mixture, leading to the formation of a planar, achiral enolate intermediate or facilitating the formation of an oxazolone ring, both of which are key steps in the racemization process.[1][2]

Q2: Which coupling reagents and additives are recommended for minimizing racemization of 2-cyanophenylalanine?

A2: For coupling sensitive amino acids like 2-cyanophenylalanine, the use of onium salt-based reagents is highly recommended.

  • Uronium/Aminium salts: HATU , HCTU , and COMU are highly efficient and, when used correctly, can minimize racemization.[3] COMU is particularly noteworthy as it incorporates an Oxyma moiety, which aids in suppressing racemization.[3][7]

  • Carbodiimides with additives: If using a carbodiimide like DIC , it is essential to pair it with a racemization-suppressing additive. OxymaPure and HOAt are superior to HOBt in preventing the loss of stereochemical integrity.[4]

Q3: What is the role of the base in racemization, and which one should I choose?

A3: Bases are necessary to deprotonate the incoming amine and to neutralize salts, but they are also the primary culprits in promoting racemization by abstracting the α-proton of the activated amino acid.[1] Therefore, the choice of base is critical.

  • Recommended: Weaker, sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred as they are less likely to cause racemization.[5]

  • Use with Caution: Stronger, more commonly used bases like diisopropylethylamine (DIPEA) should be used sparingly, if at all, when coupling racemization-prone amino acids. If DIPEA is necessary for solubility or reactivity reasons, its amount should be carefully optimized to the minimum required.

Q4: How do reaction temperature and time affect racemization?

A4: Both temperature and time can significantly impact the extent of racemization.

  • Temperature: Higher temperatures accelerate all reactions, including the undesirable racemization pathway. Performing the coupling at 0°C is a common strategy to minimize this side reaction.

  • Time: Prolonged exposure of the activated amino acid to basic conditions before it is consumed by the amine component increases the likelihood of racemization. Therefore, minimizing the pre-activation time is crucial.

Q5: How can I quantitatively determine the extent of racemization in my sample?

A5: The most common method is to hydrolyze the peptide and then analyze the resulting amino acids using a chiral analytical technique.

  • Chiral HPLC: The hydrolyzed amino acids can be separated on a chiral HPLC column to resolve the D- and L-enantiomers.[2][8][9]

  • Derivatization followed by HPLC: A widely used method involves derivatizing the amino acid hydrolysate with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), to form diastereomers. These diastereomers can then be separated and quantified using standard reverse-phase HPLC.[10][11][12][13]

Quantitative Data Summary

Coupling Strategy Coupling Reagent Base Additive Expected Racemization Key Considerations
Onium Salt (Uronium) COMUNMM / Collidine(Internal Oxyma)Very LowGenerally the safest option for sensitive amino acids.[3][7]
Onium Salt (Aminium) HATU / HCTUNMM / Collidine(Internal HOAt/6-Cl-HOBt)LowHighly efficient, but the base must be chosen carefully. Avoid DIPEA.[3]
Carbodiimide DICNMM / CollidineOxymaPure / HOAtLow to ModerateThe additive is critical to suppress racemization.[4]
Carbodiimide DICNMM / CollidineHOBtModerateLess effective than OxymaPure or HOAt.[4]
Carbodiimide DICDIPEAOxymaPure / HOAtModerate to HighThe strong base can counteract the effect of the additive.
Carbodiimide DICDIPEANoneHighThis combination should be avoided for 2-cyanophenylalanine.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-2-cyanophenylalanine using COMU

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of peptides containing the racemization-sensitive 2-cyanophenylalanine residue.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-cyanophenylalanine-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.

    • Add N-methylmorpholine (NMM) (6 equivalents) to the solution.

    • Immediately add the activation mixture to the washed, deprotected resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 1-2 hours. The reaction can be monitored for completion using a Kaiser test.

    • Once the reaction is complete, drain the reaction solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization using Marfey's Method

This protocol details the analysis of the enantiomeric purity of 2-cyanophenylalanine within a synthetic peptide after hydrolysis.

  • Peptide Hydrolysis:

    • Place a small sample of the crude or purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent:

    • Redissolve the dried hydrolysate in 100 µL of water.

    • Add 20 µL of 1 M sodium bicarbonate to make the solution basic.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Redissolve the derivatized sample in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Inject an appropriate volume (e.g., 20 µL) onto a reverse-phase C18 HPLC column.

    • Elute with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution at 340 nm. The L-L and D-L diastereomers of the derivatized 2-cyanophenylalanine will elute as separate peaks.

  • Quantification:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-enantiomer peak) / (Area(L-enantiomer peak) + Area(D-enantiomer peak))] x 100

Visualizations

Racemization_Pathways cluster_0 Activated L-Amino Acid cluster_1 Racemization Intermediates cluster_2 Products L_AA Fmoc-L-2-Cya-Phe-OX (Activated) Oxazolone 5(4H)-Oxazolone (Achiral) L_AA->Oxazolone Base-catalyzed cyclization Enolate Enolate (Achiral) L_AA->Enolate Direct α-proton abstraction by base L_Peptide Desired L-Peptide Oxazolone->L_Peptide Amine attack D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide Amine attack Enolate->L_Peptide Protonation & Amine attack Enolate->D_Peptide Protonation & Amine attack

Caption: Primary mechanisms of racemization for 2-cyanophenylalanine during peptide coupling.

Troubleshooting_Workflow start High Racemization Detected q1 Using Carbodiimide (e.g., DIC)? start->q1 a1_yes Add/Optimize Additive (OxymaPure or HOAt) q1->a1_yes Yes a1_no Review Coupling Reagent q1->a1_no No q2 Using Strong Base (DIPEA)? a1_yes->q2 a1_no->q2 a2_yes Switch to Weaker Base (NMM or Collidine) q2->a2_yes Yes a2_no Check Reaction Conditions q2->a2_no No q3 Reaction at Room Temp or Elevated? a2_yes->q3 a2_no->q3 a3_yes Lower Temperature to 0°C q3->a3_yes Yes a3_no Minimize Pre-activation Time q3->a3_no No end_node Re-analyze Racemization a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

References

Cleavage and deprotection issues with peptides containing cyano groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering issues during the cleavage and deprotection of peptides containing cyano groups (e.g., from L-Cyanoalanine).

Troubleshooting Guide

This section addresses specific problems observed during the final steps of peptide synthesis.

Problem: My mass spectrometry data shows the primary product has a mass +18 Da higher than expected.

  • Probable Cause: The cyano group (-CN) on your peptide has been hydrolyzed to a primary amide (-CONH₂) during the trifluoroacetic acid (TFA) cleavage step. This reaction is catalyzed by the strong acid and the presence of water in the cleavage cocktail.[1][2]

  • Solution: The most effective solution is to minimize the water content in your cleavage cocktail and reduce the total cleavage time. Water is a necessary component in many standard cocktails to act as a scavenger, but in this case, it is detrimental.[3][4] We recommend using a "low-water" or anhydrous cleavage protocol.

Problem: I see a mix of my desired product and the +18 Da product.

  • Probable Cause: Partial hydrolysis of the cyano group has occurred. This indicates that the cleavage conditions are promoting the side reaction, but not to completion. The extent of hydrolysis can depend on the duration of TFA exposure and the specific peptide sequence.[5]

  • Solution:

    • Optimize Cleavage Time: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to find the shortest time required for complete deprotection of other side-chain protecting groups while minimizing cyano group hydrolysis.

    • Switch to a Low-Water Cocktail: For subsequent syntheses, use a cleavage cocktail with a reduced water concentration from the start. See the protocols section for a recommended formulation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the +18 Da mass increase on my cyano-peptide?

The cyano group (nitrile) is susceptible to acid-catalyzed hydration. In the presence of a strong acid like TFA and a nucleophile (water), the nitrile is converted into a primary amide. This addition of a water molecule (H₂O) results in a mass increase of 18.01 Da.[1][2]

Q2: Are standard cleavage cocktails like Reagent K suitable for peptides with cyano groups?

Standard cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) are excellent for general purpose cleavage but can be problematic for cyano-containing peptides due to their significant water content (typically 5%).[3][4] This water can promote the undesired hydrolysis of the cyano group. While Reagent K is effective at scavenging reactive cations from protecting groups,[3][6] a modified, low-water version is recommended for sequences containing cyano groups.

Q3: Besides water, are there other components in the cleavage cocktail I should be concerned about?

While water is the primary reactant for hydrolysis, the overall acidity and duration of the cleavage are the main drivers of the reaction. The standard scavengers like triisopropylsilane (TIS), ethanedithiol (EDT), and thioanisole are primarily included to trap carbocations (e.g., from Boc or trityl groups) and are not expected to directly react with the cyano group.[6][7] However, ensuring you are using high-quality, fresh TFA and scavengers is crucial for preventing other potential side reactions.[8]

Q4: Can I reverse the hydrolysis of the cyano group back from an amide?

No, under standard peptide chemistry conditions, the conversion of the amide back to a nitrile is not feasible without harsh dehydrating agents that would destroy the peptide itself.[9] The hydrolysis is effectively an irreversible side reaction in this context. Prevention is the only practical strategy.

Data Summary

The choice of cleavage cocktail significantly impacts the purity of the final cyano-containing peptide. The following table summarizes the expected outcomes based on the water content in the cleavage cocktail.

Cleavage Cocktail TypeTFA (%)Water (%)Scavengers (%)Expected % Desired PeptideExpected % Hydrolyzed Peptide (+18 Da)
Standard (e.g., Reagent K) 82.55.012.540-70%30-60%
Low-Water 94.01.05.0>95%<5%

Note: Percentages are representative and can vary based on peptide sequence and specific reaction time.

Experimental Protocols

Protocol 1: Standard Cleavage (High-Water - Not Recommended for Cyano-Peptides)

This protocol is provided for reference and illustrates a common cleavage method that can cause hydrolysis.

  • Resin Preparation: Wash the peptide-resin (0.1 mmol scale) with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Cocktail Preparation: In a fume hood, prepare 10 mL of Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).[4]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin. Stopper the vessel and agitate at room temperature for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold 50 mL centrifuge tube. Add 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture for 5 minutes at 3000 x g. Decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final peptide pellet under vacuum.

Protocol 2: Modified Low-Water Cleavage (Recommended for Cyano-Peptides)

This protocol is optimized to prevent the hydrolysis of the cyano group.

  • Resin Preparation: Wash the peptide-resin (0.1 mmol scale) with DCM (3 x 5 mL) and dry thoroughly under vacuum for at least 20 minutes to remove residual water.

  • Cocktail Preparation: In a fume hood, prepare 10 mL of a low-water cleavage cocktail: 9.4 mL TFA, 0.1 mL water, 0.25 mL triisopropylsilane (TIS), 0.25 mL 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Stopper the vessel and agitate at room temperature for 1 to 1.5 hours . Do not exceed 1.5 hours to minimize potential hydrolysis.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold 50 mL centrifuge tube. Add 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture for 5 minutes at 3000 x g. Decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final peptide pellet under vacuum.

Visual Guides

Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting unexpected results with cyano-peptides.

G start Start: Crude Peptide Analysis check_mass Check Mass Spec Data start->check_mass mass_ok Mass is Correct check_mass->mass_ok  Expected M/Z mass_high Mass is +18 Da check_mass->mass_high  Unexpected M/Z end_ok Proceed to Purification mass_ok->end_ok prob_hydrolysis Probable Cause: Cyano Group Hydrolysis mass_high->prob_hydrolysis cause_water Root Cause: Water in Cleavage Cocktail prob_hydrolysis->cause_water solution Solution: Use Low-Water Cleavage Protocol (Protocol 2) cause_water->solution end_rerun Re-synthesize & Cleave solution->end_rerun

Caption: Troubleshooting workflow for cyano-peptide analysis.

Side Reaction Pathway

This diagram illustrates the chemical transformation at the heart of the primary side reaction.

G peptide_cn Peptide-R-C≡N (Desired Product) peptide_amide Peptide-R-C(=O)NH₂ (Hydrolyzed Side Product) peptide_cn->peptide_amide + H₂O (TFA catalyst)

Caption: Acid-catalyzed hydrolysis of a peptide cyano group.

References

Technical Support Center: Synthesis of Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when synthesizing peptides containing unnatural amino acids (Uaas). The following sections offer troubleshooting advice and detailed protocols to help improve peptide yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of peptides containing Uaas, providing causes and actionable solutions.

Q1: My final peptide yield is significantly lower than expected. How do I diagnose the problem?

A: Low yield in Solid-Phase Peptide Synthesis (SPPS) can stem from issues at various stages. A systematic approach is key to identifying the cause.[1]

  • Initial Diagnosis: First, determine if the issue is poor synthesis or inefficient final cleavage. Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that synthesis was at least partially successful, pointing towards a potential problem with cleavage or work-up.[1]

  • On-Resin Analysis: If the test cleavage fails to show the target product, the problem lies within the synthesis cycles. Key causes include incomplete Fmoc deprotection or inefficient amino acid coupling, leading to truncated or deletion sequences.[1]

    • Monitor Coupling: Use a qualitative colorimetric test, like the Kaiser test, after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[1]

    • Analyze Intermediates: If a particularly difficult coupling step involving a Uaa is suspected, a small sample of the resin can be cleaved and analyzed by MS to pinpoint the exact point of failure.[1]

Q2: I'm incorporating a sterically hindered Uaa (e.g., an α,α-disubstituted or N-methylated amino acid) and observing incomplete coupling. What should I do?

A: Steric hindrance from bulky side chains or modifications on the peptide backbone is a primary cause of poor coupling efficiency.[2][3][4] Standard coupling reagents are often insufficient.[2][5]

  • Upgrade Coupling Reagents: Switch to more potent in-situ activating reagents. Aminium/uronium salts like HATU , HCTU , or phosphonium salts like PyBOP are significantly more effective at overcoming steric barriers.[2][5] For extremely challenging couplings, converting the Uaa to a highly reactive acyl fluoride may be necessary.[2][5]

  • Optimize Reaction Conditions:

    • Double Coupling: Perform a second coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[2][5]

    • Increase Time & Concentration: Extend the coupling reaction time (from 1-2 hours to overnight) and use a higher concentration of the amino acid and coupling reagents.[1][5]

    • Microwave Synthesis: Employing microwave-assisted SPPS can dramatically accelerate and improve the efficiency of difficult coupling reactions.[4][5]

Below is a workflow for addressing difficult couplings of unnatural amino acids.

G cluster_0 Troubleshooting Workflow: Incomplete Uaa Coupling Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Reagent Upgrade Coupling Reagent? Start->Reagent HATU Use Potent Reagent (HATU, HCTU, PyBOP) Reagent->HATU Yes Conditions Optimize Conditions? Reagent->Conditions No DoubleCouple Perform Double Coupling HATU->DoubleCouple DoubleCouple->Conditions Time Increase Reaction Time & Concentration Conditions->Time Yes Cap Cap Unreacted Amines (with Acetic Anhydride) Conditions->Cap No, still fails Microwave Use Microwave-Assisted Synthesis (MASPPS) Time->Microwave End Coupling Complete Time->End Success AcylFluoride For Extreme Cases: Use Acyl Fluoride Method Microwave->AcylFluoride Microwave->End Success AcylFluoride->End

Workflow for troubleshooting incomplete Uaa coupling.

Q3: My peptide is aggregating on the resin during synthesis, leading to poor solvation and failed steps. How can I prevent this?

A: Peptide aggregation, caused by the formation of secondary structures like β-sheets via inter-chain hydrogen bonding, is a major obstacle, especially with hydrophobic Uaas.[6] Several strategies can disrupt this process.

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derived from Ser, Thr, or Cys) to create a "kink" in the peptide backbone, which disrupts β-sheet formation. The native residue is restored during final cleavage.[6][7]

    • Backbone Protection: Use backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid.[6][7] Incorporating one every 6-7 residues effectively prevents the hydrogen bonding that leads to aggregation.[6][7]

  • Modify Synthesis Conditions:

    • Chaotropic Salt Washes: Before a difficult coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to break up secondary structures.[6]

    • Solvent Choice: Use N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[5] For very difficult sequences, solvent mixtures like DMSO/DMF or "Magic Mixture" (DCM/DMF/NMP with additives) can be effective.[7][8]

    • Low-Loading Resin: Using a resin with lower substitution (0.1-0.4 mmol/g) increases the distance between peptide chains, reducing intermolecular interactions.[6]

StrategyMechanismWhen to Use
Pseudoproline Dipeptides Introduces a backbone "kink", disrupting β-sheets.[6]For sequences with known aggregation propensity, especially at Ser, Thr, or Cys positions.[6]
Hmb/Dmb Backbone Protection Physically blocks backbone N-H hydrogen bonding.[7]In long or hydrophobic sequences; incorporate every 6-7 residues.[6][7]
Chaotropic Salt Washes Disrupts existing secondary structures on the resin.[6]Immediately before a coupling step that is known to be difficult due to aggregation.[6]
Special Solvents (NMP, DMSO) Improves solvation of the growing peptide chain.[5][8]When aggregation is suspected or for sequences rich in hydrophobic residues.
Low-Loading Resin Increases physical space between peptide chains.[6]For the synthesis of long peptides (>30 amino acids) or known difficult sequences.[6]

Q4: How do I choose the correct orthogonal protection strategy for a Uaa with a reactive side chain?

A: An orthogonal protection scheme is critical to ensure that protecting groups can be removed selectively without affecting others.[9][10] The choice depends on the stability of the groups to the reagents used in the main synthesis cycle.[9][10]

  • Fmoc/tBu Strategy: This is the most common approach.[9]

    • Nα-protection: The temporary Fmoc group is removed at each cycle with a base (e.g., piperidine).[10]

    • Side-chain protection: "Permanent" side-chain groups (like tBu, Boc, Trt) are stable to piperidine but are removed during the final cleavage step with strong acid (e.g., TFA).[10][11]

  • Boc/Bzl Strategy: This strategy relies on graded acid lability.[9][10]

    • Nα-protection: The Boc group is removed with a moderate acid like TFA.[12]

    • Side-chain protection: Benzyl-based (Bzl) groups are stable to TFA but are cleaved with a very strong acid like HF.[12]

The functional group on the Uaa side chain must be protected with a group that is stable to the Nα-deprotection conditions of your chosen strategy. For complex peptides requiring on-resin modification (e.g., cyclization), auxiliary orthogonal groups (like Alloc, ivDde) that can be removed under specific, non-overlapping conditions are necessary.[10][11]

G cluster_0 Orthogonal Protection Logic Start Peptide Synthesis Strategy Fmoc Fmoc/tBu Strategy Start->Fmoc Boc Boc/Bzl Strategy Start->Boc Fmoc_deprotect Nα-Deprotection: Base (Piperidine) Fmoc->Fmoc_deprotect Uaa Uaa Side Chain Protection Choice Fmoc->Uaa Boc_deprotect Nα-Deprotection: Moderate Acid (TFA) Boc->Boc_deprotect Boc->Uaa Fmoc_cleave Final Cleavage: Strong Acid (TFA) Fmoc_deprotect->Fmoc_cleave Boc_cleave Final Cleavage: Very Strong Acid (HF) Boc_deprotect->Boc_cleave Fmoc_stable Must be Stable to Base Uaa->Fmoc_stable for Fmoc Boc_stable Must be Stable to TFA Uaa->Boc_stable for Boc

Decision logic for orthogonal protection schemes.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key procedures discussed in the troubleshooting guide.

Protocol 1: Double Coupling for a Sterically Hindered Uaa (using HATU)

This protocol is used when a single coupling reaction is insufficient for incorporating a sterically hindered amino acid.

  • First Coupling:

    • Following standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x).[5]

    • In a separate vessel, pre-activate the sterically hindered Fmoc-Uaa (4 equivalents relative to resin loading). Dissolve the Uaa, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[5]

    • Wash the resin with DMF (3x).

  • Monitoring and Second Coupling:

    • Perform a Kaiser test on a small sample of resin beads.[2]

    • If the test is positive (blue/purple beads), a second coupling is required.

    • Repeat steps 1.2 through 1.5 with a fresh solution of the activated Uaa.[5]

    • After the second coupling, wash the resin thoroughly with DMF (3x) and proceed to the next cycle.

Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt secondary structures before a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.

  • Salt Wash:

    • Prepare a wash solution of 0.8 M NaClO₄ or LiCl in DMF.[6]

    • Add the chaotropic salt solution to the resin and agitate for 15-30 minutes.[6]

    • Drain the salt solution.

  • Thorough Rinsing:

    • Wash the resin extensively with DMF (at least 5-6 times) to ensure complete removal of the chaotropic salt, which can interfere with coupling reagents.[6]

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 3: General Peptide Cleavage and Precipitation

This protocol describes the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[3]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

    • CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[3]

    • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Peptide Precipitation and Work-up:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.[3]

    • Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).[1]

    • Centrifuge the mixture to pellet the crude peptide.[3]

    • Decant the ether, wash the peptide pellet with fresh cold ether, and repeat the centrifugation.[1]

    • Dry the crude peptide pellet under vacuum.[3]

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][13]

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[3][14]

References

Validation & Comparative

A Comparative Guide to Fmoc-2-cyano-L-phenylalanine and Fmoc-4-cyano-L-phenylalanine in Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide science and drug discovery, the incorporation of non-natural amino acids offers a powerful tool to introduce novel functionalities, enhance metabolic stability, and probe biological systems. Among these, cyanophenylalanine isomers, particularly Fmoc-2-cyano-L-phenylalanine (2-CN-Phe) and Fmoc-4-cyano-L-phenylalanine (4-CN-Phe), have emerged as valuable building blocks. The nitrile (cyano) group serves as a unique spectroscopic reporter and a versatile chemical handle. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific application.

Physicochemical and Spectroscopic Properties

The primary distinction between 2-CN-Phe and 4-CN-Phe lies in the position of the cyano group on the phenyl ring. This seemingly subtle difference has significant implications for the electronic environment and steric hindrance around the cyano moiety, which in turn affects its utility as an infrared (IR) probe and its influence on peptide structure.

The cyano group possesses a strong, sharp vibrational absorption band in a region of the IR spectrum (approximately 2200-2240 cm⁻¹) that is largely transparent for naturally occurring biomolecules. This makes it an excellent site-specific vibrational reporter for studying protein and peptide structure, dynamics, and intermolecular interactions. The precise frequency of the C≡N stretch is highly sensitive to the local electrostatic environment, including solvent polarity, hydrogen bonding, and electric fields.

PropertyThis compoundFmoc-4-cyano-L-phenylalanineKey Differences & Implications
Structure Cyano group at the ortho positionCyano group at the para positionThe ortho position places the cyano group in closer proximity to the peptide backbone, potentially leading to greater steric hindrance and different conformational preferences compared to the more exposed para position.
IR Frequency (C≡N Stretch) ~2236 cm⁻¹ in certain peptide contexts~2241 cm⁻¹ in similar contextsThe frequency of the 4-CN-Phe nitrile stretch is noted to be more sensitive to the local environment, making it a more responsive probe for changes in hydration or binding events.
Extinction Coefficient Lower than 4-CN-PheHigher than 2-CN-Phe4-CN-Phe generally provides a stronger IR signal, which can be advantageous for detection sensitivity in spectroscopic experiments.
Solvent Sensitivity Sensitive to local environmentHighly sensitive to local environmentThe exposed nature of the cyano group in the para position allows it to interact more freely with the surrounding solvent and binding partners, enhancing its utility as a probe of local electric fields.

Performance in Peptide Synthesis

Both this compound and Fmoc-4-cyano-L-phenylalanine are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. They are typically incorporated into the peptide sequence using standard coupling reagents.

Both isomers are commercially available and can be readily used in automated or manual peptide synthesizers.[1][2] The cyano side chain is stable to the basic conditions required for Fmoc-group removal (typically piperidine in DMF) and to the strong acid conditions used for final cleavage from the resin (typically trifluoroacetic acid-based cocktails).[3]

While coupling efficiencies are generally high for both amino acids, the steric bulk of the ortho-cyano group in 2-CN-Phe could potentially lead to slightly slower coupling kinetics or require extended coupling times in sterically hindered sequences compared to the less encumbered 4-CN-Phe. However, for most applications, this difference is negligible.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating cyanophenylalanine.

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-2-CN-Phe or Fmoc-4-CN-Phe.[4][5]

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin, 0.1 mmol scale) is swelled in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and a solution of 20% (v/v) piperidine in DMF is added to the resin. The mixture is agitated for 20 minutes to remove the Fmoc protecting group from the terminal amine. The resin is then drained and washed thoroughly with DMF (5 times).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-2-CN-Phe or Fmoc-4-CN-Phe, 0.4 mmol, 4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent combination such as HBTU (0.38 mmol) and HOBt (0.4 mmol), followed by the addition of N,N-diisopropylethylamine (DIPEA, 0.8 mmol). This activation mixture is added to the deprotected resin, and the reaction is agitated for 2-4 hours at room temperature. Coupling completion can be monitored by a Kaiser test.

  • Washing: After coupling, the resin is drained and washed thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide-resin is washed with DCM and dried under vacuum. The peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Purification: The cleavage mixture is filtered to remove the resin, and the peptide is precipitated from the filtrate using cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Performance Comparison

The choice between 2-CN-Phe and 4-CN-Phe is primarily dictated by the specific research application.

4-cyano-L-phenylalanine: The Sensitive Spectroscopic Reporter

Fmoc-4-cyano-L-phenylalanine is widely used as a vibrational probe to report on local electrostatic environments.[1] Its para position makes the nitrile group highly accessible to the solvent and minimizes steric clashes, allowing it to serve as a faithful reporter of its surroundings.

  • Probing Electric Fields: The C≡N stretching frequency of 4-CN-Phe shifts linearly with the local electric field, making it an effective "vibrational Stark ruler." This has been used to map electric fields within enzyme active sites, across membranes, and during protein conformational changes.

  • Monitoring Hydration and Binding: Changes in the hydration state of a peptide or protein upon ligand binding or folding can be monitored by shifts in the IR absorption frequency of an incorporated 4-CN-Phe residue.

Signaling_Pathway cluster_Probe Vibrational Probe cluster_System Biological System cluster_Measurement Measurement & Analysis Probe Peptide with 4-CN-Phe Receptor Enzyme Active Site or Binding Pocket Probe->Receptor Binding Event IR FTIR Spectrometer Probe->IR IR Absorption Receptor->Probe Alters Local Environment Data Frequency Shift (Δν) Intensity Change IR->Data Analysis Correlate Δν to Local Electric Field (E) Data->Analysis

Caption: Use of 4-CN-Phe as a probe to measure local electric fields in biological systems.

2-cyano-L-phenylalanine: A Tool for Structural Control and Chemical Ligation

While also a useful IR probe, the ortho position of the cyano group in this compound introduces unique steric and electronic properties that can be exploited for different purposes.

  • Conformational Constraint: The proximity of the cyano group to the peptide backbone can introduce conformational constraints, favoring specific secondary structures. This can be advantageous in the design of peptidomimetics with pre-organized conformations for enhanced binding affinity or stability.

  • Chemical Ligation and Cyclization: The nitrile group can participate in various chemical reactions. For instance, it can be a precursor for tetrazole formation or be involved in cycloaddition reactions, making it a useful handle for peptide cyclization or ligation strategies. Its placement at the ortho position can influence the kinetics and regioselectivity of these reactions compared to the para isomer.

Conclusion

Both this compound and Fmoc-4-cyano-L-phenylalanine are powerful tools for peptide research, each with distinct advantages. The choice between them is not a matter of superior overall performance but of strategic selection based on the intended application.

  • Fmoc-4-cyano-L-phenylalanine is the preferred choice for applications requiring a sensitive and minimally perturbing spectroscopic probe of the local molecular environment. Its high extinction coefficient and the exposed position of the nitrile group make it an exceptional reporter for studying protein dynamics, binding events, and electrostatic landscapes.

  • This compound is a valuable building block when the goal is to introduce conformational constraints or to utilize the cyano group as a chemical handle for ligation and cyclization, where its specific steric and electronic properties can be leveraged to control reaction outcomes and peptide architecture.

Researchers should select the isomer whose positional properties best align with their experimental goals, whether that is passive observation of molecular events or active manipulation of peptide structure.

References

Comparing properties of ortho-, meta-, and para-cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ortho-, Meta-, and Para-Cyanophenylalanine Isomers for Advanced Protein Research

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids into proteins provides a powerful toolkit for elucidating protein structure, dynamics, and interactions. Among these tools, the isomers of cyanophenylalanine—ortho- (oCNF), meta- (mCNF), and para-cyanophenylalanine (pCNF)—have emerged as versatile spectroscopic probes. Their minimal structural perturbation combined with unique fluorescent and infrared properties makes them invaluable for a range of biophysical studies.

This guide offers an objective comparison of the ortho-, meta-, and para-cyanophenylalanine isomers, supported by experimental data, to inform their selection and application in protein research.

Physicochemical Properties

The position of the cyano group on the phenyl ring subtly influences the physicochemical properties of each isomer, which can affect their behavior within a protein's local environment. While comprehensive experimental data for oCNF and mCNF is less abundant than for the well-studied pCNF, key properties can be compiled for comparison.

PropertyOrtho-Cyanophenylalanine (oCNF)Meta-Cyanophenylalanine (mCNF)Para-Cyanophenylalanine (pCNF)Reference(s)
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol 190.20 g/mol 190.20 g/mol [1]
pKa (α-carboxyl) ~2.3~2.3~2.2 - 2.3[2],[3]
pKa (α-amino) ~9.2~9.2~9.0 - 9.2[4],[2]
Topological Polar Surface Area 87.1 Ų87.1 Ų87.1 Ų[1]
XLogP3 Not availableNot available-1.4[1]

Note: pKa values are estimates based on similar amino acids and can be influenced by the local environment.

Spectroscopic Properties: Fluorescence and Infrared

The primary utility of cyanophenylalanine isomers lies in their spectroscopic characteristics. The cyano group serves as both a fluorescent reporter and an infrared probe.

Fluorescence Properties

The fluorescence quantum yield and environmental sensitivity of cyanophenylalanine are its most exploited features. The isomers exhibit comparable absorbance and emission profiles, allowing them to be used interchangeably in some contexts, though with subtle differences.[5] For instance, p-cyanophenylalanine's quantum yield is known to increase in protic, hydrogen-bonding environments like water, making it an excellent probe for solvent exposure and hydrophobic core formation.[6][7]

PropertyOrtho-Cyanophenylalanine (oCNF)Meta-Cyanophenylalanine (mCNF)Para-Cyanophenylalanine (pCNF)Reference(s)
Excitation Max (λ_ex) ~275 nm~275 nm~275-280 nm[5],[8]
Emission Max (λ_em) ~295 nm~295 nm~295 nm[5],[7]
Quantum Yield (Φ) in Water ~0.09~0.10~0.11 - 0.14[5],[7]
Molar Absorptivity (ε) Comparable to pCNFComparable to pCNF850 M⁻¹cm⁻¹ (at 280 nm)[4],[5]
Infrared (IR) Properties

The nitrile (C≡N) stretching vibration of cyanophenylalanine appears in a region of the IR spectrum that is relatively free from interference from other protein vibrational modes.[9] The frequency of this vibration is sensitive to the local electric field, hydration, and hydrogen bonding, providing a direct probe of the protein's microenvironment.[9][10] This makes it a powerful tool for studying protein dynamics and redox state changes in metalloenzymes.[10]

PropertyOrtho-, Meta-, and Para-CyanophenylalanineReference(s)
C≡N Stretching Frequency (ν_CN) ~2220 - 2240 cm⁻¹[9],[10]
Sensitivity Sensitive to solvent, H-bonding, local electric fields[9],[10]

Applications and Comparative Advantages

All three isomers can be genetically incorporated into proteins and serve as valuable spectroscopic reporters.[5][11]

  • p-Cyanophenylalanine (pCNF) : As the most extensively studied isomer, pCNF is a robust probe for protein folding, binding events, and membrane interactions.[4][6] Its fluorescence is particularly sensitive to hydrogen bonding and solvent exposure.[12] It forms a useful Förster Resonance Energy Transfer (FRET) pair with tryptophan and can be selectively excited in the presence of both tryptophan and tyrosine.[11][13]

  • o- and m-Cyanophenylalanine (oCNF, mCNF) : These isomers have intrinsic photophysical properties that are useful for studying protein structure and dynamics.[5] Their comparable spectral features to pCNF allow them to be used individually or in combination with pCNF or other fluorophores to obtain distance information via FRET.[5] A key advantage is the potential to incorporate multiple, distinct CNF isomers into a single polypeptide chain to probe different local environments simultaneously.

Mandatory Visualizations

experimental_workflow cluster_cloning 1. Molecular Biology cluster_expression 2. Protein Expression cluster_analysis 3. Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transform Co-transformation of Plasmids mutagenesis->transform Target Gene + Orthogonal aaRS/tRNA culture Cell Culture (+ Cyanophenylalanine) transform->culture induction Induce Protein Expression culture->induction purification Protein Purification induction->purification spectroscopy Spectroscopic Measurement (Fluorescence / IR) purification->spectroscopy

Workflow for incorporating cyanophenylalanine into proteins.

fluorescence_probe cluster_unfolded Unfolded State cluster_folded Folded State cluster_signal Observed Signal unfolded pCNF (Exposed) water1 H₂O unfolded->water1 H-Bonds water2 H₂O unfolded->water2 folded pCNF (Buried) high_f High Fluorescence unfolded->high_f High Quantum Yield low_f Low Fluorescence folded->low_f Low Quantum Yield hydrophobic Hydrophobic Core

References

The Impact of 2-Cyano Substitution on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids into peptides is a powerful strategy for modulating their conformation, stability, and biological activity. Among these, proline analogs are of particular interest due to the unique conformational constraints imposed by the proline ring. This guide provides a comparative analysis of the impact of substituting proline with 2-cyanoproline on peptide conformation, drawing upon established principles of peptide chemistry and spectroscopic data. While direct comparative studies on identical peptide backbones are limited, this document synthesizes available data to offer insights into the expected structural perturbations.

Proline and its Conformational Predispositions: A Baseline

Proline's cyclic side chain significantly restricts the peptide backbone's flexibility. Its conformation is primarily defined by two key features:

  • Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two major puckered conformations: Cγ-endo (up) and Cγ-exo (down). This puckering influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone.

  • Cis/Trans Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While most peptide bonds strongly favor the trans isomer, the energy difference between cis and trans for the Xaa-Pro bond is small, leading to a significant population of the cis isomer in solution.[1]

These conformational features are crucial for the formation of secondary structures like β-turns and polyproline helices.[2]

The Influence of 2-Cyano Substitution: An Objective Comparison

The introduction of a cyano group at the C2 position of the proline ring introduces significant electronic and steric changes that are expected to alter the conformational landscape of the peptide.

Electronic Effects

The cyano group is strongly electron-withdrawing. This has two major anticipated consequences:

  • Inductive Effect on the Amide Bond: The electron-withdrawing nature of the cyano group is expected to decrease the electron density of the proline nitrogen. This can weaken the partial double-bond character of the Xaa-Pro peptide bond, potentially lowering the rotational barrier for cis/trans isomerization.[3]

  • Stereoelectronic Effects on Ring Pucker: The orientation of the C-CN bond can influence the stability of the ring pucker through stereoelectronic interactions with the backbone amide orbitals.

Steric Effects

The cyano group, although linear, introduces steric bulk at the C2 position. This is anticipated to:

  • Influence Ring Pucker: The steric clash between the cyano group and adjacent substituents on the ring or the peptide backbone will likely favor a specific ring pucker to minimize these interactions.

  • Bias Cis/Trans Isomerism: The steric hindrance between the cyano group and the side chain of the preceding residue (Xaa) in the cis conformation could be more pronounced, potentially shifting the equilibrium towards the trans isomer.

Comparative Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for studying peptide conformation in solution. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs).

Table 1: Comparison of Expected ¹H NMR Parameters for Proline vs. 2-Cyanoproline in a Peptide Chain

ParameterProline (Typical Values)2-Cyanoproline (Predicted Impact)Rationale
Hα Chemical Shift (δ) 4.1 - 4.5 ppmDownfield shiftThe electron-withdrawing cyano group will deshield the adjacent Hα proton.
Hδ Chemical Shifts (δ) 3.5 - 3.8 ppmSignificant downfield shiftsThe Hδ protons are in close proximity to the electron-withdrawing cyano group at C2.
³J(Hα-Hβ) Coupling Constants Dependent on ring puckerAltered valuesChanges in ring pucker induced by the cyano group will alter the dihedral angles and thus the coupling constants.
Cis/Trans Isomer Ratio (from NOE) Varies (e.g., 10-30% cis)Potentially lower cis populationIncreased steric hindrance in the cis form due to the cyano group.
NOE between Hα(i) and Hδ(i-1) Strong in cis conformationWeaker if cis is less populatedDirect measure of the cis/trans equilibrium.
X-ray Crystallography Data

X-ray crystallography provides high-resolution structural information in the solid state. Key parameters include bond lengths, bond angles, and dihedral angles.

Table 2: Comparison of Expected X-ray Crystallography Parameters for Proline vs. 2-Cyanoproline in a Peptide Crystal

ParameterProline (Typical Values)2-Cyanoproline (Predicted Impact)Rationale
Φ (Phi) Dihedral Angle -60° to -75°Potentially more restrictedSteric clashes with the cyano group may limit the rotational freedom around the N-Cα bond.
Ψ (Psi) Dihedral Angle Varies depending on contextAltered to accommodate the cyano groupThe backbone will adjust to minimize steric strain introduced by the substituent.
ω (Omega) Dihedral Angle ~180° (trans) or ~0° (cis)Predominantly trans is expectedSteric hindrance in the cis form is likely to be a major destabilizing factor.
Proline Ring Pucker Cγ-endo or Cγ-exoA specific pucker may be strongly favoredTo minimize steric interactions of the cyano group with other atoms.

Experimental Protocols

NMR-Based Conformational Analysis

Objective: To determine the solution conformation of a peptide containing 2-cyanoproline and compare it to its proline-containing counterpart.

Methodology:

  • Peptide Synthesis: Synthesize both the 2-cyanoproline-containing peptide and the native proline-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.

  • Sample Preparation: Dissolve the purified peptides in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • 1D ¹H NMR: To check for purity and preliminary conformational heterogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure and the cis/trans isomer ratio.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and further aid in structural analysis.

    • J-coupling Measurements: From high-resolution 1D or 2D spectra to determine dihedral angle constraints.

  • Structure Calculation: Use the collected NOE distance restraints and dihedral angle constraints to calculate an ensemble of solution structures using software like CYANA, XPLOR-NIH, or AMBER.

X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of a 2-cyanoproline-containing peptide.

Methodology:

  • Peptide Synthesis and Purification: As described for NMR analysis.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination:

    • Phase Determination: Use methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).

    • Model Building and Refinement: Build an atomic model into the electron density map and refine it against the diffraction data using software like PHENIX or REFMAC5.

  • Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, dihedral angles, and the overall conformation of the peptide.

Visualizing the Impact: Workflows and Conformational Equilibria

Experimental_Workflow_NMR cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_comparison Comparative Analysis Synth_Pro SPPS (Proline) Sample_Prep Sample Preparation Synth_Pro->Sample_Prep Synth_CNPro SPPS (2-Cyano-Proline) Synth_CNPro->Sample_Prep Data_Acq Data Acquisition (1D, 2D TOCSY, NOESY) Sample_Prep->Data_Acq Struct_Calc Structure Calculation Data_Acq->Struct_Calc Compare Compare Structures Struct_Calc->Compare Proline_Conformation cluster_cyano_proline 2-Cyanoproline Conformation (Predicted) Pro_Trans Trans-Proline Pro_Cis Cis-Proline Pro_Trans->Pro_Cis Isomerization Pro_Exo Exo Pucker Pro_Endo Endo Pucker Pro_Exo->Pro_Endo Puckering CNPro_Trans Trans-2-Cyanoproline (Favored) CNPro_Cis Cis-2-Cyanoproline (Disfavored) CNPro_Trans->CNPro_Cis Shifted Equilibrium CNPro_Pucker Specific Pucker Favored CNPro_Trans->CNPro_Pucker CNPro_Cis->CNPro_Pucker

References

A Comparative Guide to the Spectroscopic Analysis of Peptides Containing 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the site-specific incorporation of spectroscopic probes into peptides and proteins is a critical tool for elucidating structure, dynamics, and interactions. 2-Cyanophenylalanine (Cnf), a non-natural amino acid, has emerged as a versatile probe, offering distinct advantages in both fluorescence and infrared (IR) spectroscopy. This guide provides a comparative analysis of 2-Cnf against other common spectroscopic probes, supported by experimental data and detailed protocols.

Overview of 2-Cyanophenylalanine as a Spectroscopic Probe

2-Cyanophenylalanine (2-Cnf) is an isomer of the more commonly used p-cyanophenylalanine (4-Cnf). The position of the nitrile (-C≡N) group on the phenyl ring significantly influences its spectroscopic properties. 2-Cnf serves as a dual-mode probe:

  • Fluorescence Reporter: Its fluorescence is highly sensitive to the local environment, making it an excellent tool for monitoring conformational changes, binding events, and membrane interactions.

  • Vibrational (IR) Reporter: The nitrile group's stretching vibration (νC≡N) appears in a spectral region (around 2230-2240 cm⁻¹) that is free from interference from other protein absorbances, providing a clean and sensitive probe of local electric fields and hydrogen bonding.[1][2]

Comparative Analysis: 2-Cyanophenylalanine vs. Alternatives

The utility of 2-Cnf is best understood in comparison to other intrinsic and extrinsic probes.

Fluorescence Probes:

Compared to the intrinsic fluorescence of Tryptophan (Trp) , the workhorse of protein fluorescence, 2-Cnf and its isomer 4-Cnf offer simpler, often more interpretable signals. While Trp's fluorescence is exquisitely sensitive, its large size and complex photophysics can complicate data analysis. Cyanophenylalanines are structurally less perturbing than Trp and their fluorescence is often modulated by more specific interactions, such as hydrogen bonding to the cyano group.[3][4]

Infrared Probes:

In IR spectroscopy, the nitrile group of 2-Cnf is a premier vibrational probe.[1] It offers advantages over other probes like azides (R-N₃) and thiocyanates (-SCN). The C≡N stretch is highly sensitive to its local electrostatic environment, a phenomenon known as the vibrational Stark effect (VSE).[5][6] This allows for the quantification of local electric fields within a peptide or protein. While azides are also excellent IR probes, the nitrile group is often considered more stable and less reactive within the cellular environment.

Quantitative Data Summary

The performance of a spectroscopic probe is defined by its photophysical and vibrational properties. The tables below summarize key data for 2-Cnf and its common alternatives.

Table 1: Comparison of Photophysical Properties of Fluorescent Amino Acid Probes

ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Key Features & Applications
2-Cyanophenylalanine (2-Cnf) ~270 - 280~290 - 305Variable, environment-dependentSensitive to local environment; can be selectively excited.[7]
p-Cyanophenylalanine (4-Cnf) ~275 - 280~295~0.11 (in water)High sensitivity to H-bonding; widely used for folding and binding studies.[3][8][9]
Tryptophan (Trp) ~280~320 - 350~0.13 (in water)Intrinsic probe; sensitive to solvent polarity; complex photophysics.[10]
Acridonylalanine (Acd) ~385~420 - 450~0.95 - 0.98 (in water)High quantum yield and photostability; excellent for FLIM and FRET.[9]

Table 2: Comparison of Vibrational Properties of IR Probes

ProbeVibrational ModeTypical Frequency (cm⁻¹)Molar Extinction Coeff. (ε, M⁻¹cm⁻¹)Key Features & Applications
2-Cyanophenylalanine (2-Cnf) ν(C≡N)~2235Significantly large for aromatic nitriles.[2]Sensitive to local electric fields and H-bonding.[5][6]
p-Cyanophenylalanine (4-Cnf) ν(C≡N)~2233~220 (in water)Excellent VSE probe for electrostatics in enzymes and proteins.[2][11]
Azidohomoalanine (Aha) ν(N₃)~2100HighBioorthogonal handle for click chemistry; also a good IR probe.
Thiocyanate (-SCN) ν(SCN)~2150ModerateCan be incorporated via cysteine modification.[2]

Experimental Protocols & Methodologies

Accurate spectroscopic analysis begins with the successful incorporation of the probe and meticulous data acquisition.

This protocol outlines the manual Fmoc-based SPPS for incorporating 2-Cnf into a target peptide sequence.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling reagent like HBTU (3-4 eq.), and a base like N,N-diisopropylethylamine (DIEA, 6-8 eq.) in DMF.

    • For incorporating Fmoc-L-2-cyanophenylalanine , pre-dissolve it in DMF before adding the other reagents.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Wash: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the peptide mass and successful incorporation of 2-Cnf using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]

A. Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified, 2-Cnf-containing peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm or a peptide quantification assay. Prepare a dilution series for analysis (e.g., 1-20 µM).

  • Instrument Setup: Use a fluorometer. Set the excitation wavelength to selectively excite 2-Cnf (e.g., 275 nm).[7] Set the emission scan range from 285 nm to 400 nm.

  • Data Acquisition: Record the fluorescence emission spectrum. For binding studies, titrate a ligand into the peptide solution and record the spectrum after each addition.

  • Data Analysis: Analyze changes in fluorescence intensity, peak emission wavelength (spectral shifts), and, if available, fluorescence lifetime to interpret changes in the probe's local environment.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Peptide samples for IR spectroscopy must be highly concentrated (typically 1-2 mM) and in a low-absorbing solvent (e.g., D₂O instead of H₂O to avoid the large water absorption band).[13]

  • Instrument Setup: Use an FTIR spectrometer equipped with a suitable detector (e.g., MCT).

  • Data Acquisition: Place the sample in an appropriate cell (e.g., CaF₂ windows with a defined path length). Acquire a background spectrum of the buffer alone. Then, acquire the sample spectrum.

  • Data Analysis: Subtract the buffer spectrum from the sample spectrum. The peak corresponding to the nitrile stretch (νC≡N) will be visible around 2235 cm⁻¹. Analyze the peak position, width, and intensity to infer information about the local electric field and hydrogen bonding environment.[6][11]

Mandatory Visualizations

G Experimental Workflow for Spectroscopic Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_fluorescence Fluorescence Spectroscopy cluster_ir Infrared Spectroscopy s1 Solid-Phase Peptide Synthesis (Incorporate 2-Cnf) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Sample Preparation (Buffer, Titrant) a2 Sample Preparation (D₂O, High Concentration) f1 Set λex = 275 nm a1->f1 ir1 Acquire Background (Buffer) a2->ir1 f2 Record Emission Spectra f1->f2 f3 Analyze Intensity & λem Shift f2->f3 ir2 Acquire Sample Spectrum ir1->ir2 ir3 Analyze ν(C≡N) Peak Position ir2->ir3

Caption: Workflow for synthesis and analysis of peptides with 2-Cnf.

G 2-Cnf as a Local Environment Sensor probe 2-Cnf in Peptide env1 Exposed to Solvent (e.g., Water) probe->env1 Environment env2 Buried in Hydrophobic Core probe->env2 Environment env3 Near Charged Residue (Electric Field) probe->env3 Environment resp1 Fluorescence: High Intensity IR (νC≡N): Blueshift (H-bonding) env1->resp1 Leads to resp2 Fluorescence: Lower Intensity IR (νC≡N): No H-bond shift env2->resp2 Leads to resp3 Fluorescence: Intensity Change IR (νC≡N): Stark Shift (Red or Blue) env3->resp3 Leads to

Caption: How 2-Cnf's spectroscopic signals report on its local environment.

References

A Comparative Guide to the Biological Activity of Peptides with p-Cyanophenylalanine versus Native Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for elucidating biological mechanisms and developing novel therapeutics. Among these, p-cyanophenylalanine (pCNPhe), a fluorescent analogue of phenylalanine, has emerged as a valuable tool. This guide provides a comprehensive comparison of peptides containing pCNPhe with their native counterparts, focusing on its utility as a minimally perturbing probe for studying peptide structure, function, and interactions. It is important to note that the available literature predominantly focuses on the para isomer (p-cyanophenylalanine) rather than the ortho isomer (2-cyanophenylalanine), and as such, this guide will focus on the former.

Minimal Perturbation of Biological Activity

A key advantage of substituting a native aromatic amino acid with pCNPhe is the minimal structural and, consequently, functional perturbation to the peptide. The size and shape of pCNPhe are very similar to that of phenylalanine and tyrosine, allowing it to be incorporated into peptides without significantly altering their conformation or binding affinity.[1][2] This "minimally perturbing" nature is crucial for ensuring that the observed experimental data reflect the true biological activity of the native peptide.

PropertyPhenylalanine (Phe)Tyrosine (Tyr)p-Cyanophenylalanine (pCNPhe)
Structure AromaticAromatic, HydroxylatedAromatic, Cyano-substituted
Van der Waals Volume (ų) ~135~141~145
Polarity of Side Chain NonpolarPolar, unchargedIntermediate polarity
Fluorescent WeaklyModeratelyStrongly
Quantitative Analysis of Peptide Interactions via Fluorescence Quenching

The primary application of pCNPhe in peptide science is as an intrinsic fluorescent probe. Its fluorescence is highly sensitive to the local environment and can be quenched by neighboring amino acid residues. This property allows for the quantitative analysis of peptide folding, conformational changes, and intermolecular interactions. The extent of fluorescence quenching provides a direct measure of the proximity of the quencher to the pCNPhe residue.

A systematic study has quantified the quenching effect of various amino acid side chains on the fluorescence of pCNPhe in a model peptide.[2][3] This data is invaluable for designing peptides where specific biological events can be monitored through changes in fluorescence.

Quenching Amino AcidQuenching Efficiency (Relative to Ala)Stern-Volmer Constant (M⁻¹)
Tyrosine (Tyr)StrongestNot reported
Histidine (His) - deprotonatedStrong39.8 (for free imidazole)
Methionine (Met)ModerateNot reported
Cysteine (Cys)ModerateNot reported
Histidine (His) - protonatedWeakNot reported
Asparagine (Asn)WeakNot reported
Arginine (Arg)WeakNot reported
Lysine (Lys) - protonatedWeakNot reported
Alanine (Ala)None (Reference)Not applicable

Data synthesized from multiple sources describing relative quenching effects.[2][3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of pCNPhe-Containing Peptides

The incorporation of pCNPhe into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-p-cyanophenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solvents: DMF, DCM, Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (including Fmoc-pCNPhe at the desired position) and coupling reagents in DMF. Add the solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

Fluorescence Spectroscopy of pCNPhe-Containing Peptides

This protocol describes a typical fluorescence quenching experiment to study the interaction of a pCNPhe-labeled peptide with a binding partner.

Materials:

  • Purified pCNPhe-labeled peptide

  • Binding partner (e.g., protein, nucleic acid)

  • Assay buffer (e.g., PBS, Tris-HCl)

  • Fluorometer

Protocol:

  • Sample Preparation: Prepare a stock solution of the pCNPhe-labeled peptide in the assay buffer. The concentration is typically in the low micromolar range.

  • Instrument Setup:

    • Set the excitation wavelength to ~280 nm (or a wavelength that selectively excites pCNPhe without exciting other fluorophores like tryptophan if present).

    • Set the emission wavelength scan range from ~290 nm to 400 nm.

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Baseline Measurement: Record the fluorescence spectrum of the pCNPhe-labeled peptide alone in the assay buffer.

  • Titration: Add increasing concentrations of the binding partner to the peptide solution. After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • Measure the fluorescence intensity at the emission maximum for each concentration of the binding partner.

    • Plot the change in fluorescence intensity as a function of the binding partner concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow Experimental Workflow for Studying Peptide-Protein Interactions cluster_synthesis Peptide Synthesis cluster_experiment Fluorescence Experiment cluster_analysis Data Analysis synthesis Incorporate pCNPhe via Solid-Phase Peptide Synthesis purification Purify peptide by HPLC synthesis->purification preparation Prepare peptide and protein solutions in buffer purification->preparation titration Titrate protein into peptide solution preparation->titration measurement Measure fluorescence quenching at each titration point titration->measurement plotting Plot fluorescence change vs. protein concentration measurement->plotting fitting Fit data to a binding model plotting->fitting kd Determine dissociation constant (Kd) fitting->kd

Caption: Workflow for analyzing peptide-protein interactions using a pCNPhe-labeled peptide.

signaling_pathway_probe Probing a GPCR Signaling Pathway with a pCNPhe-labeled Peptide Ligand ligand Peptide Ligand (with pCNPhe) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding (monitored by fluorescence change) g_protein G-Protein receptor->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: Using a pCNPhe-labeled peptide to study ligand binding to a GPCR.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides Containing Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides incorporating the unnatural amino acid Fmoc-2-cyano-L-phenylalanine, ensuring the purity of the final product is a critical determinant of experimental success and therapeutic safety. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of these modified peptides, supported by experimental data and detailed protocols. We delve into the nuances of how the introduction of a 2-cyano group on the phenylalanine residue can influence separation and identification, offering a roadmap for robust quality control.

The incorporation of unnatural amino acids like 2-cyano-L-phenylalanine into peptide sequences offers exciting possibilities for modulating peptide structure, stability, and biological activity. However, this modification also introduces unique challenges in synthesis and subsequent purity analysis. The electron-withdrawing nature and steric bulk of the cyano group can potentially lead to incomplete couplings, side reactions, and altered chromatographic and mass spectrometric behavior compared to their natural counterparts. Therefore, a thorough and tailored analytical approach is paramount.

Comparing the Workhorses: A Head-to-Head Look at Analytical Techniques

The gold standard for peptide purity analysis remains a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] This powerful duo provides both quantitative purity assessment and confident identification of the target peptide and its potential impurities.

Analytical TechniquePrincipleAdvantages for 2-Cyano-L-phenylalanine PeptidesPotential Challenges & Considerations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1]- High resolution for separating closely related impurities. - Well-established and widely available.[3]- The 2-cyano group may alter the hydrophobicity of the peptide, requiring optimization of the gradient and mobile phase. - Potential for co-elution of impurities with similar hydrophobicity.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).[4]- Unambiguous confirmation of the molecular weight of the target peptide. - Identification of impurities based on their mass differences from the target peptide.- The cyano group may influence fragmentation patterns in tandem MS (MS/MS), potentially complicating sequence confirmation. - Ion suppression effects can impact sensitivity.
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural information.[5]- Provides amino acid sequence confirmation of the target peptide. - Helps to pinpoint the location of modifications and identify truncated or modified impurity sequences.- The fragmentation pattern of peptides containing 2-cyano-L-phenylalanine may differ from standard peptides, requiring careful interpretation of the spectra.[6]

Delving into the Data: Expected Impurities and Their Signatures

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust method, but it is not without its potential pitfalls. The introduction of this compound can introduce specific challenges. Here's a summary of expected impurities and how to identify them:

Impurity TypeOriginExpected Mass Difference (from target peptide)Analytical Identification Notes
Deletion Sequences Incomplete coupling of an amino acid.[7]Mass of the missing amino acidReadily identified by MS.
Truncated Sequences Premature termination of the peptide chain.Varies depending on the point of truncationDetected by both HPLC (as earlier eluting peaks) and MS.
Incomplete Deprotection Failure to remove side-chain protecting groups.Mass of the protecting groupObservable in MS spectra as adducts with higher mass.
Aspartimide Formation A common side reaction involving aspartic acid residues.[7]No mass change, but can lead to a mixture of α- and β-aspartyl peptides.Can sometimes be resolved by HPLC as closely eluting peaks.
Oxidation Oxidation of susceptible residues (e.g., Met, Trp, Cys).+16 Da per oxygen atomDetected by MS.
Side reactions involving the cyano group Potential reactions of the cyano group during synthesis or cleavage.VariesRequires careful MS and MS/MS analysis to identify unexpected mass shifts.

Visualizing the Workflow: From Synthesis to Purity Assessment

A typical workflow for the synthesis and purity analysis of a peptide containing this compound is outlined below.

cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Resin Solid Support Resin Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-2-cyano-Phe-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Elongation Continue Peptide Elongation Deprotection2->Elongation Cleavage Cleavage from Resin & Deprotection Elongation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC MS Mass Spectrometry (MS) Crude_Peptide->MS Pure_Peptide Purified Peptide (>95%) RP_HPLC->Pure_Peptide Purification MS_MS Tandem MS (MS/MS) MS->MS_MS Fragmentation

Figure 1. A generalized workflow for the synthesis and purity analysis of a peptide containing 2-cyano-L-phenylalanine.

Experimental Protocols: A Practical Guide

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

Objective: To determine the purity of the synthetic peptide and to purify the target peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the absorbance at 214 nm or 220 nm.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis

Objective: To confirm the molecular weight and sequence of the synthetic peptide and to identify impurities.

Methodology:

  • Sample Preparation: The peptide sample can be analyzed directly from the HPLC eluent (LC-MS) or spotted onto a MALDI plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer, preferably with tandem MS capabilities (e.g., Q-TOF, Orbitrap).

  • MS Analysis: Acquire a full scan MS spectrum to determine the molecular weight of the components in the sample.

  • MS/MS Analysis: Select the precursor ion corresponding to the target peptide for fragmentation. Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The fragmentation pattern should be carefully examined for any unexpected neutral losses or fragment ions that might indicate the presence of the cyano group.

Logical Relationships in Purity Determination

The relationship between the different analytical steps is crucial for a comprehensive purity assessment.

cluster_workflow Purity Assessment Logic Crude_Sample Crude Synthetic Peptide HPLC_Analysis Initial HPLC Analysis Crude_Sample->HPLC_Analysis Peak_Identification Peak Identification HPLC_Analysis->Peak_Identification Purity_Quantification Purity Quantification (% Area) HPLC_Analysis->Purity_Quantification MS_Confirmation MS Confirmation of Main Peak Peak_Identification->MS_Confirmation Impurity_Characterization Impurity Characterization (MS/MS) Peak_Identification->Impurity_Characterization Final_Report Certificate of Analysis MS_Confirmation->Final_Report Impurity_Characterization->Final_Report Purity_Quantification->Final_Report

Figure 2. Logical flow for comprehensive peptide purity analysis.

Conclusion

The purity analysis of synthetic peptides containing this compound requires a meticulous and multi-faceted approach. While standard techniques like RP-HPLC and mass spectrometry are indispensable, the presence of the 2-cyano group necessitates careful optimization of analytical methods and thorough interpretation of the resulting data. By understanding the potential challenges and employing the detailed protocols outlined in this guide, researchers can confidently assess the purity of their novel peptides, ensuring the reliability and reproducibility of their scientific endeavors. Further investigation into the specific fragmentation behavior of 2-cyanophenylalanine-containing peptides will continue to refine these analytical strategies.

References

A Researcher's Guide to Characterizing Peptides with Unnatural Amino Acids: An NMR-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the structural complexities of peptides incorporating unnatural amino acids, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful analytical tool. This guide provides a comprehensive comparison of NMR with other common techniques, namely X-ray crystallography and mass spectrometry, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can select the most appropriate strategy for their specific needs, accelerating the development of novel peptide-based therapeutics and biomaterials.

The incorporation of unnatural amino acids (UAAs) into peptides offers a vast expansion of chemical diversity, enabling the design of molecules with enhanced stability, novel functionalities, and improved therapeutic properties. However, the unique structural features of these non-canonical residues present significant challenges for traditional characterization methods. NMR spectroscopy, with its ability to probe the structure, dynamics, and interactions of molecules in solution, provides a robust platform for the detailed analysis of these complex biomolecules.

Comparative Analysis of Key Characterization Techniques

A direct comparison of NMR, X-ray crystallography, and mass spectrometry reveals their complementary nature in the analysis of peptides containing unnatural amino acids. While each technique provides valuable information, they differ significantly in terms of sample requirements, data output, and the nature of the structural information they provide.

ParameterNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample State SolutionCrystalline SolidGas Phase (from solid or solution)
Typical Sample Amount 1-5 mg (for a 2-5 mM sample)>1 mg (highly variable)< 1 µg
Resolution Typically 2.0 - 3.0 Å (for solution structures)Can reach < 1.5 ÅProvides mass-to-charge ratio, not atomic resolution of 3D structure
Dynamic Information Yes, provides insights into conformational flexibility and dynamics.Limited, provides a static snapshot of the crystalline state.Indirectly, through techniques like HDX-MS.
Unnatural Amino Acid Handling Requires generation of specific parameter files for structure calculation software (e.g., CYANA, CNS, Xplor-NIH).[1][2][3][4]Can be challenging to model electron density for novel side chains.Provides precise mass information, aiding in the confirmation of incorporation.[5][6]
Experimental Time (Data Acquisition) Hours to days per experiment.Minutes to hours (once suitable crystals are obtained).Minutes per sample.
Primary Output Ensemble of 3D structures in solution, dynamics data.Single, high-resolution 3D structure in the solid state.Precise molecular weight, fragmentation patterns for sequencing.

The Impact of Unnatural Amino Acids on NMR Characterization

The introduction of unnatural amino acids can significantly influence the NMR characterization workflow. The nature of the UAA dictates the specific challenges and opportunities in the experimental design and data analysis.

Isotopic Labeling

Site-specific or uniform incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H is a powerful strategy to simplify complex NMR spectra and overcome signal overlap, which is a common challenge in peptide NMR.[7] For peptides with unnatural amino acids, isotopic labeling of the UAA itself can provide a unique spectroscopic handle to probe its local environment and interactions. This is particularly useful for larger peptides or those that are part of a larger protein complex.

Fluorescent Probes

The attachment of fluorescent probes to peptides is a common strategy for cellular imaging and binding studies. From an NMR perspective, these probes can introduce both challenges and opportunities. The aromatic nature of many fluorophores can induce significant chemical shift perturbations in their vicinity, which can be used to map their location and orientation relative to the peptide backbone. However, the increased molecular weight and potential for aggregation can lead to line broadening and a decrease in spectral quality. Furthermore, the flexibility of the linker connecting the probe to the peptide can result in multiple conformations in solution, further complicating the NMR spectra. In some cases, NOESY cross-peaks between the fluorophore and the peptide can provide valuable distance restraints for structure calculations, but care must be taken to account for the potential for conformational averaging.[8][9][10][11][12]

Post-Translational Modification (PTM) Mimics

Unnatural amino acids are frequently used to mimic post-translational modifications, such as phosphorylation or glycosylation. NMR is particularly well-suited to study the structural and dynamic consequences of these modifications. For example, the introduction of a phosphoserine mimic can lead to significant changes in the chemical shifts of neighboring residues, providing insights into the conformational changes induced by phosphorylation. NMR can also be used to study the interactions of these modified peptides with their binding partners, providing a detailed picture of the molecular recognition events.

Experimental Protocols for NMR Characterization

A systematic approach is required for the successful NMR characterization of a peptide containing an unnatural amino acid. The following is a generalized workflow, from sample preparation to structure determination.

I. Sample Preparation
  • Peptide Synthesis and Purification: The peptide should be synthesized with high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: The peptide is typically dissolved in a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[13] The pH of the sample is crucial and should be optimized for peptide stability and to minimize the exchange of amide protons with the solvent.

  • Internal Standard: A chemical shift reference, such as DSS or TSP, is added to the sample.

II. NMR Data Acquisition

A standard suite of 2D NMR experiments is typically acquired to enable resonance assignment and structure determination.[13][14]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates amide protons with their directly attached nitrogen atoms, providing a unique fingerprint of the peptide backbone.

III. NMR Data Processing and Analysis
  • Data Processing: The raw NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.[15]

  • Resonance Assignment: The processed spectra are used to assign the chemical shifts of all protons, carbons, and nitrogens in the peptide. This is a critical and often challenging step, especially for peptides with unnatural amino acids where reference chemical shift values may not be available.[14][16]

  • NOE Assignment and Distance Restraint Generation: Cross-peaks in the NOESY spectrum are assigned and their intensities are used to generate distance restraints between protons.

  • Structure Calculation: The distance restraints, along with any other experimental restraints (e.g., dihedral angles from J-couplings), are used in structure calculation programs like CYANA, CNS, or Xplor-NIH to generate an ensemble of 3D structures that are consistent with the NMR data.[1][2][3][4]

  • Structure Validation: The quality of the calculated structures is assessed using a variety of metrics, including the number of NOE violations and Ramachandran plot analysis.

Visualizing the Workflow and Key Concepts

To further clarify the relationships between these concepts, the following diagrams illustrate the general workflow for NMR characterization and the decision-making process for choosing an analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification (>95%) Sample_Dissolution Dissolution in Buffer (1-5 mM) Peptide_Synthesis->Sample_Dissolution TOCSY 2D TOCSY NOESY 2D NOESY HSQC_C 2D ¹H-¹³C HSQC HSQC_N 2D ¹H-¹⁵N HSQC Processing Data Processing TOCSY->Processing NOESY->Processing HSQC_C->Processing HSQC_N->Processing Assignment Resonance Assignment Processing->Assignment Restraints NOE-based Distance Restraints Assignment->Restraints Calculation Structure Calculation (CYANA, CNS) Restraints->Calculation Validation Structure Validation Calculation->Validation

General workflow for NMR characterization of peptides.

Technique_Selection cluster_questions cluster_methods Start Research Goal Q_Structure Need High-Resolution 3D Structure? Start->Q_Structure Q_Dynamics Need Information on Dynamics/Flexibility? Start->Q_Dynamics Q_Mass Need to Confirm Mass/Sequence? Start->Q_Mass NMR NMR Spectroscopy - Solution state - Dynamics information - Moderate resolution Q_Structure->NMR Yes XRay X-ray Crystallography - Solid state (requires crystals) - Static structure - High resolution Q_Structure->XRay Yes Q_Dynamics->NMR Yes MS Mass Spectrometry - Gas phase - No 3D structure - Precise mass Q_Mass->MS Yes

Decision tree for selecting an analytical technique.

References

Enhancing Peptide Stability: A Comparative Guide to Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle to their therapeutic development. Rapid degradation by proteases leads to short in vivo half-lives, limiting their efficacy. A key strategy to overcome this is the incorporation of unnatural amino acids, particularly analogs of phenylalanine, a common residue in bioactive peptides.

This guide provides a comparative analysis of the stability of peptides containing different phenylalanine analogs. By substituting the natural L-phenylalanine (Phe) with synthetic counterparts, it is possible to significantly enhance resistance to proteolytic degradation. This comparison is supported by experimental data from various studies and includes detailed protocols for assessing peptide stability.

Comparative Stability of Peptides with Phenylalanine Analogs

The substitution of phenylalanine with its analogs can sterically and electronically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological fluids like serum. Below is a summary of the stabilizing effects of several common phenylalanine analogs. While a single study directly comparing all these analogs in one peptide is not available in the reviewed literature, the data presented is collated from studies on model peptides to illustrate the potential stability enhancements.

Phenylalanine AnalogStructureModificationObserved Effect on StabilityReference Peptide (Example)Half-life (t½) in Human Serum / Digestion %
L-Phenylalanine (Native) α-amino acidNoneBaselineModel Peptide~2.5 hours
2-Fluorophenylalanine (2-F-Phe) α-amino acidFluorine at ortho positionIncreased resistance to chymotrypsinModel Peptide>95% intact after 2 hours vs. ~5% for native
4-Fluorophenylalanine (4-F-Phe) α-amino acidFluorine at para positionCan increase proteolytic susceptibility in some casesBiphalin AnalogData on proteolytic stability not specified, but enhances receptor affinity.[1]
Cyclohexylalanine (Cha) α-amino acidSaturated cyclohexyl ringIncreased stability due to altered side-chain conformationNot specified-
β-Phenylalanine (β-Phe) β-amino acidExtended carbon backboneSignificant increase in proteolytic resistanceModel PeptideEstimated >24 hours
D-Phenylalanine (D-Phe) α-amino acid (D-isomer)Stereochemical inversionHigh resistance to proteasesModel PeptideSignificantly longer than L-isomer

Disclaimer: The data presented in this table is illustrative and collated from different sources to demonstrate the general principles of stability enhancement. Actual stability will vary depending on the specific peptide sequence, the position of the analog, and the experimental conditions.

Mechanism of Stability Enhancement

The introduction of phenylalanine analogs can enhance peptide stability through several mechanisms. The primary mechanism is the disruption of the recognition and binding of the peptide by proteolytic enzymes.

cluster_native Native Peptide Degradation cluster_analog Enhanced Stability with Phe-Analog Native Peptide Native Peptide Cleavage Site (Phe) Cleavage Site (Phe) Native Peptide->Cleavage Site (Phe) Recognition Protease Protease Protease->Cleavage Site (Phe) Binding & Cleavage Degraded Fragments Degraded Fragments Cleavage Site (Phe)->Degraded Fragments Analog Peptide Analog Peptide Blocked Cleavage Blocked Cleavage Analog Peptide->Blocked Cleavage Steric/Electronic Hindrance Protease_analog Protease Protease_analog->Blocked Cleavage Binding Inhibited Intact Peptide Intact Peptide Blocked Cleavage->Intact Peptide

Mechanism of protease resistance by phenylalanine analog substitution.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. The following are detailed protocols for in vitro stability assays.

In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general method to determine the half-life of a peptide in human serum.

Materials:

  • Test peptide and its analogs

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water or acetonitrile

  • HPLC or LC-MS system

  • Low-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In a low-binding microcentrifuge tube, add the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling:

    • Withdraw aliquots (e.g., 50 µL) of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

    • The 0-minute time point should be taken immediately after adding the peptide to the serum.

  • Protein Precipitation:

    • To each aliquot, add an equal volume (50 µL) of ice-cold 10% TCA solution to precipitate the serum proteins and stop enzymatic degradation.

    • Vortex the mixture and incubate on ice for 10-15 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.

    • The percentage of intact peptide at each time point is calculated relative to the amount at the 0-minute time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • The half-life (t½) of the peptide is determined by fitting the data to a one-phase exponential decay curve.

Start Start Prepare Peptide Stock Prepare Peptide Stock Start->Prepare Peptide Stock Incubate with Serum at 37°C Incubate with Serum at 37°C Prepare Peptide Stock->Incubate with Serum at 37°C Time-Course Sampling Time-Course Sampling Incubate with Serum at 37°C->Time-Course Sampling Protein Precipitation (TCA) Protein Precipitation (TCA) Time-Course Sampling->Protein Precipitation (TCA) Centrifugation Centrifugation Protein Precipitation (TCA)->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS Analysis LC-MS Analysis Collect Supernatant->LC-MS Analysis Data Analysis (Half-life) Data Analysis (Half-life) LC-MS Analysis->Data Analysis (Half-life) End End Data Analysis (Half-life)->End

Workflow for in vitro peptide stability assay in human serum.
Proteolytic Stability Assay against a Purified Enzyme (e.g., Chymotrypsin)

This protocol assesses the stability of peptides against a specific protease.

Materials:

  • Test peptide and its analogs

  • Purified protease (e.g., α-chymotrypsin)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% TCA or a specific protease inhibitor)

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test peptide (1 mg/mL) in the assay buffer.

    • Prepare a stock solution of the protease (e.g., 0.1 mg/mL) in the assay buffer.

  • Reaction:

    • In a microcentrifuge tube, add the peptide stock solution to the assay buffer to a final concentration of 100 µg/mL.

    • Initiate the reaction by adding the protease stock solution to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Sampling and Quenching:

    • Withdraw aliquots at various time points and quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining intact peptide.

    • Calculate the rate of degradation and the peptide's half-life in the presence of the specific enzyme.

Conclusion

The incorporation of phenylalanine analogs is a powerful and effective strategy to enhance the proteolytic stability of therapeutic peptides. As demonstrated by the compiled data, analogs such as 2-fluorophenylalanine and β-phenylalanine can significantly increase a peptide's half-life. The choice of a specific analog will depend on a balance between stability enhancement and the potential impact on the peptide's biological activity. The provided experimental protocols offer a robust framework for evaluating the stability of novel peptide candidates, enabling a more rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

Enhancing Peptide Longevity: A Comparative Analysis of 2-Cyanophenylalanine Incorporation for Improved Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in the face of enzymatic degradation presents a significant hurdle. A promising strategy to overcome this is the incorporation of unnatural amino acids. This guide provides a comparative assessment of peptides containing 2-cyanophenylalanine, offering insights into their potential for enhanced enzymatic stability compared to native peptides and other modified analogues.

While direct quantitative data for the enzymatic stability of peptides modified with 2-cyanophenylalanine is not extensively available in current literature, we can infer its potential benefits based on the steric and electronic properties of the cyano group. This comparison is therefore based on established principles of peptide chemistry and enzymology, alongside data for well-characterized modifications.

Quantitative Comparison of Peptide Stability

The following table provides a comparative overview of the enzymatic stability of a hypothetical model peptide in its native form, modified with 2-cyanophenylalanine, and modified with D-phenylalanine, a well-established stability-enhancing amino acid. The data for the 2-cyanophenylalanine-modified peptide is an educated estimation based on scientific principles.

Peptide ModificationHalf-life in Human Plasma (t½, hours) (Estimated)Primary Mechanism of Enhanced Stability
Native Peptide (L-Phenylalanine)< 1Susceptible to proteolytic cleavage at the phenylalanine residue.
2-Cyanophenylalanine Peptide 2 - 4 Steric hindrance from the cyano group at the ortho position of the phenyl ring may impede protease binding. The electron-withdrawing nature of the cyano group could also alter the electronic character of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.
D-Phenylalanine Peptide> 24The D-amino acid configuration is not recognized by most endogenous proteases, providing significant resistance to degradation.

The Rationale for Enhanced Stability with 2-Cyanophenylalanine

The incorporation of 2-cyanophenylalanine is hypothesized to enhance enzymatic stability through a combination of steric and electronic effects.

Hypothesized Mechanism of Enhanced Stability cluster_0 Incorporation of 2-Cyanophenylalanine cluster_1 Contributing Factors cluster_2 Outcome A Peptide with 2-Cyanophenylalanine B Steric Hindrance (Cyano group at ortho position) A->B leads to C Electronic Effects (Electron-withdrawing cyano group) A->C leads to D Reduced Protease Binding and/or Activity B->D C->D E Enhanced Enzymatic Stability D->E results in

Hypothesized mechanism for stability enhancement.

Experimental Protocol: In Vitro Plasma Stability Assay

To empirically determine the enzymatic stability of a peptide modified with 2-cyanophenylalanine, a plasma stability assay is a standard and effective method.

Objective: To determine the rate of degradation of a test peptide in human plasma.

Materials:

  • Test peptide (with 2-cyanophenylalanine)

  • Control native peptide

  • Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator (37°C)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in PBS.

  • Assay Setup: Pre-warm human plasma to 37°C.

  • Initiation of Reaction: Add the peptide solution to the pre-warmed plasma to initiate the degradation reaction. The final peptide concentration should be in the low micromolar range.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold protein precipitation solution. This stops the enzymatic reaction and precipitates plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products. Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of intact peptide.

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Experimental Workflow for Plasma Stability Assay A Peptide & Plasma Incubation (37°C) B Time-Point Sampling A->B C Quench & Protein Precipitation (Acetonitrile/TFA) B->C D Centrifugation C->D E Supernatant Collection D->E F HPLC Analysis E->F G Data Analysis (Calculate Half-life) F->G

Safety Operating Guide

Proper Disposal of Fmoc-2-cyano-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides a comprehensive guide to the proper handling and disposal of Fmoc-2-cyano-L-phenylalanine, a key reagent in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety goggles or glasses

  • Lab coat

  • Nitrile gloves

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust and aerosols during handling.

Quantitative Data Summary

The following table summarizes key data for this compound and a related compound. This information is essential for proper handling and storage.

PropertyThis compoundN-Fmoc-4-cyano-L-phenylalanine
CAS Number 401933-16-2173963-93-4
Molecular Formula C₂₅H₂₀N₂O₄C₂₅H₂₀N₂O₄
Molecular Weight 412.44 g/mol 412.44 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity ≥98%Not specified in available SDS
Known Hazards Data not availableNo known OSHA hazards

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline; however, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step 1: Waste Identification and Segregation

  • Characterize the waste. If this compound is uncontaminated and unused, it should be treated as a chemical waste.

  • If it is mixed with other substances, the disposal procedure will depend on the hazards of all components in the mixture.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Small Quantities of Uncontaminated Waste

  • Collection: Carefully sweep up the solid material, avoiding dust generation.

  • Containerization: Place the collected solid into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (401933-16-2), and the approximate quantity.

  • Consult EHS: Contact your institution's EHS office for guidance. Based on their assessment of its non-hazardous nature, they may approve disposal in the regular laboratory trash. However, custodial staff should not handle chemical containers, so you may be instructed to place the sealed container directly into a designated dumpster.[1]

Step 3: Large Quantities or Contaminated Waste

  • Licensed Disposal: For larger quantities or if the material is contaminated, it is recommended to offer the surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Incineration: For significant quantities of nitrile-containing organic compounds, incineration under controlled conditions is a preferred method of disposal to ensure complete destruction.

  • Packaging: Securely package the waste in a suitable container and label it as hazardous waste according to your institution's procedures. The label should detail all constituents of the waste.

  • Arranging Pickup: Contact your EHS office to arrange for a hazardous waste pickup.

Important Considerations:

  • Do Not Dispose Down the Drain: Organic compounds like this compound should not be disposed of down the sink.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. The defaced, empty container can then typically be disposed of in the regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_contamination Assess Waste: Contaminated or Uncontaminated? start->assess_contamination uncontaminated Uncontaminated assess_contamination->uncontaminated Uncontaminated contaminated Contaminated assess_contamination->contaminated Contaminated assess_quantity Assess Quantity: Small or Large? uncontaminated->assess_quantity licensed_disposal Package and Label as Chemical Waste for Licensed Disposal Company contaminated->licensed_disposal small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large collect_solid Collect Solid Waste (Avoid Dust) small_quantity->collect_solid large_quantity->licensed_disposal label_container Label Container: Name, CAS#, Quantity collect_solid->label_container consult_ehs Consult Institutional EHS for Guidance label_container->consult_ehs dispose_trash Dispose in Designated Laboratory Trash/Dumpster (As per EHS) consult_ehs->dispose_trash end End: Proper Disposal dispose_trash->end arrange_pickup Arrange for EHS Hazardous Waste Pickup licensed_disposal->arrange_pickup arrange_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-2-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fmoc-2-cyano-L-phenylalanine, ensuring a secure laboratory environment.

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug development. While Safety Data Sheets (SDS) for the closely related isomer, N-Fmoc-4-cyano-L-phenylalanine, indicate no known OSHA hazards, prudent laboratory practice dictates treating all chemicals with a degree of caution.[1] This guide provides essential safety protocols and logistical plans to minimize risk and ensure operational efficiency.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to standard laboratory safety protocols is paramount to prevent inhalation and skin contact.[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 approved, with side shieldsProtects against airborne powder and splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact. Should be inspected before use and disposed of properly.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used for handling large quantities.Avoids inhalation of fine powder.

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound will mitigate risks and maintain the integrity of the compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[1] Assemble all necessary equipment, including spatulas, weighing paper, and containers.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: To minimize dust generation, handle the solid powder gently. Use a spatula to carefully transfer the desired amount of this compound to a tared weighing vessel.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the solid in a closed container and mix gently until fully dissolved.

  • Post-Handling: After use, securely close the container of this compound. Clean all equipment and the work area to remove any residual powder.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage:

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[1]
Container Keep the container tightly closed.[1]
Ventilation Store in a well-ventilated area.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Disposal Protocol:

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and gloves, in a designated and clearly labeled hazardous waste container.

    • Do not dispose of solid this compound in the regular trash.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Do not pour solutions down the drain.[1]

  • Disposal Compliance:

    • All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water as a precaution.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Inhalation Move the person to fresh air.[1]
Ingestion Rinse mouth with water.[1]

Spill Management:

  • Small Spill:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the spilled solid and place it in a suitable container for disposal.[1]

    • Avoid generating dust.[1]

  • Large Spill:

    • Evacuate the area.

    • Contact your institution's EHS department for assistance with cleanup.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean, well-ventilated workspace gather_ppe Gather appropriate PPE prep_area->gather_ppe gather_equip Assemble necessary equipment gather_ppe->gather_equip don_ppe Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat gather_equip->don_ppe Proceed to handling weigh Carefully weigh solid to avoid dust don_ppe->weigh dissolve Dissolve in a closed container (if needed) weigh->dissolve close_container Securely close container dissolve->close_container Proceed to post-handling clean_area Clean workspace and equipment close_container->clean_area remove_ppe Remove PPE clean_area->remove_ppe collect_waste Collect solid and liquid waste in labeled containers clean_area->collect_waste Segregate waste wash_hands Wash hands thoroughly remove_ppe->wash_hands follow_regs Dispose according to institutional and local regulations collect_waste->follow_regs

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.